molecular formula C8H9BrN2O B1520377 2-Amino-2-(3-bromophenyl)acetamide CAS No. 1105679-26-2

2-Amino-2-(3-bromophenyl)acetamide

Cat. No.: B1520377
CAS No.: 1105679-26-2
M. Wt: 229.07 g/mol
InChI Key: KNVHYQXHBGNHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-bromophenyl)acetamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(3-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVHYQXHBGNHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303641
Record name α-Amino-3-bromobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105679-26-2
Record name α-Amino-3-bromobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105679-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-3-bromobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 2-Amino-2-(3-bromophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-bromophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable chiral building block and intermediate in medicinal chemistry and drug development. We will explore the primary synthetic strategies, focusing on the well-established Strecker synthesis as the principal pathway. This document delves into the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers expert insights into the causality behind procedural choices. The guide is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical grounding and practical application.

Introduction and Strategic Overview

This compound is a non-canonical α-amino amide derivative. The presence of a bromine atom on the phenyl ring provides a crucial reactive handle for further molecular elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of diverse compound libraries for drug discovery.[1] The core structure, an α-amino amide, is a common motif in many biologically active molecules.

The synthesis of this target molecule can be logically dissected into two primary stages:

  • Formation of the α-amino acid backbone : The creation of the 2-amino-2-(3-bromophenyl)acetic acid core.

  • Amidation : The conversion of the carboxylic acid moiety into the primary amide.

This guide will focus on the most efficient and versatile methods to achieve this synthesis, with a primary emphasis on the Strecker synthesis, a classic and reliable method for α-amino acid preparation.[2] An alternative approach via the Bucherer-Bergs reaction will also be briefly discussed.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the planning of the synthesis by breaking down the target molecule into simpler, commercially available precursors.

G target This compound amide_bond Amide Formation (C-N Disconnection) target->amide_bond amino_acid 2-Amino-2-(3-bromophenyl)acetic acid amide_bond->amino_acid strecker Strecker Synthesis (C-C, C-N Disconnection) amino_acid->strecker aldehyde 3-Bromobenzaldehyde strecker->aldehyde ammonia Ammonia (NH3) strecker->ammonia cyanide Cyanide (CN-) strecker->cyanide

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that this compound can be derived from the corresponding α-amino acid, which in turn can be synthesized from 3-bromobenzaldehyde, ammonia, and a cyanide source via the Strecker synthesis.[3][4] 3-Bromobenzaldehyde is a versatile and fundamental building block in organic synthesis, readily available from commercial suppliers.[5]

Primary Synthetic Pathway: The Strecker Synthesis

The Strecker synthesis is a robust, one-pot, three-component reaction that assembles an α-amino acid from an aldehyde, ammonia, and cyanide.[2][6] The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Mechanism and Rationale

The process involves two main stages:

  • Formation of the α-Aminonitrile : 3-Bromobenzaldehyde reacts with ammonia to form an imine. A nucleophilic attack by the cyanide ion on the imine carbon then yields the 2-amino-2-(3-bromophenyl)acetonitrile intermediate.[7] The use of ammonium chloride (NH₄Cl) is advantageous as it serves as both a source of ammonia and a mild acid to catalyze imine formation.[7]

  • Hydrolysis to the Amino Acid : The nitrile group of the intermediate is then hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 2-amino-2-(3-bromophenyl)acetic acid.[8]

G cluster_0 Stage 1: α-Aminonitrile Formation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Amidation Aldehyde 3-Bromobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Aminonitrile 2-Amino-2-(3-bromophenyl)acetonitrile Imine->Aminonitrile + KCN AminoAcid 2-Amino-2-(3-bromophenyl)acetic acid Aminonitrile->AminoAcid H3O+ or OH- (Hydrolysis) Amide Target Product AminoAcid->Amide + Activating Agent + NH3

Caption: Workflow for the Strecker Synthesis and subsequent amidation.

Detailed Experimental Protocol

PART A: Synthesis of 2-Amino-2-(3-bromophenyl)acetic acid

  • Step 1: Formation of the α-Aminonitrile

    • In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer.

    • To the flask, add a solution of ammonium chloride (NH₄Cl, 1.2 equivalents) in water (100 mL).

    • Add 3-bromobenzaldehyde (1.0 equivalent) to the stirred solution.[5]

    • In a separate beaker, dissolve potassium cyanide (KCN, 1.1 equivalents) in water (50 mL). CAUTION: Potassium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment.

    • Cool the aldehyde/ammonium chloride mixture in an ice bath to 0-5 °C.

    • Slowly add the KCN solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir overnight (12-16 hours). The formation of a precipitate (the aminonitrile) should be observed.

    • Filter the solid product, wash with cold water, and dry under vacuum.

  • Step 2: Hydrolysis of the α-Aminonitrile

    • Place the crude aminonitrile in a round-bottom flask.

    • Add concentrated hydrochloric acid (HCl, ~6 M) in sufficient quantity to fully dissolve the solid.

    • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The amino acid hydrochloride salt may precipitate.

    • Neutralize the solution carefully with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the zwitterionic amino acid.

    • Filter the resulting white solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield 2-amino-2-(3-bromophenyl)acetic acid.[9]

PART B: Synthesis of this compound

  • Principle : The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by ammonia. A common and effective method is the formation of an acyl chloride followed by ammonolysis.[10]

  • Step 3: Amidation via Acyl Chloride Intermediate

    • Suspend the dry 2-amino-2-(3-bromophenyl)acetic acid (1.0 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere. Note : The amino group must be protected first. A common protecting group is Boc (tert-butyloxycarbonyl).

    • N-Protection (Example with Boc Anhydride): Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA, 1.2 equivalents). Stir at room temperature until the starting amino acid is consumed. After an aqueous workup, the N-Boc protected amino acid is obtained.

    • Dissolve the N-protected amino acid in anhydrous DCM and cool to 0 °C.

    • Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride.

    • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM).

    • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of ammonia in an appropriate solvent (e.g., ammonia in methanol).

    • Stir the reaction for 2-3 hours, allowing it to warm to room temperature.

    • Perform an aqueous workup to remove ammonium salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • Deprotection: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, this compound.[11]

    • Purify the crude product by recrystallization or column chromatography.

Alternative Synthetic Pathway: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for synthesizing α-amino acids, starting from the same aldehyde precursor. It involves the reaction of an aldehyde or ketone with ammonium carbonate and potassium cyanide to form a hydantoin intermediate.[12][13] This hydantoin is then hydrolyzed to the amino acid.

  • Mechanism Overview : The reaction begins with the formation of a cyanohydrin from 3-bromobenzaldehyde, which then reacts with ammonium carbonate to form a hydantoin ring structure. This stable intermediate can be isolated and subsequently hydrolyzed under strong acidic or basic conditions to cleave the ring and yield the desired α-amino acid, which can then be amidated as described previously.[14][15]

G cluster_0 Stage 1: Hydantoin Formation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Amidation Aldehyde 3-Bromobenzaldehyde Hydantoin Hydantoin Intermediate Aldehyde->Hydantoin KCN, (NH4)2CO3 AminoAcid 2-Amino-2-(3-bromophenyl)acetic acid Hydantoin->AminoAcid H3O+ or OH- (Hydrolysis) Amide Target Product AminoAcid->Amide + Activating Agent + NH3

Caption: Workflow for the Bucherer-Bergs reaction and amidation.

Field Insights: Strecker vs. Bucherer-Bergs
FeatureStrecker SynthesisBucherer-Bergs Reaction
Intermediates α-aminonitrile (can be unstable)Hydantoin (often stable, crystalline, and easy to purify)
Conditions Generally milder initial conditions.Often requires heating.
Workup Direct hydrolysis of the crude aminonitrile is common.Isolation of the hydantoin intermediate is a common practice, adding a step but ensuring purity.
Overall Yield Can be very high and efficient as a one-pot process.Often provides good to excellent yields, with the purification of the hydantoin being a key advantage.[14]
Scope Extremely broad for aldehydes and ketones.[16]Also very broad and reliable.[17]

Expert Commentary : The choice between the two methods often comes down to laboratory preference and the specific properties of the substrate. The Bucherer-Bergs reaction offers the advantage of a stable, isolable intermediate (the hydantoin), which can be a significant benefit for purification and characterization before proceeding. However, the Strecker synthesis can be more direct. For the synthesis of this compound, both routes are highly viable.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques is required.[18]

TechniqueExpected Observations
¹H NMR Characteristic signals for aromatic protons (in the δ 6.5-7.5 ppm range), a singlet for the benzylic methine (-CH-) proton, and distinct signals for the amide (-CONH₂) and primary amine (-NH₂) protons.
¹³C NMR A characteristic peak for the amide carbonyl carbon (~170 ppm) and distinct signals for the aromatic and aliphatic carbons.
FTIR Characteristic absorption bands for N-H stretching of the primary amine and amide (typically 3200-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl (~1650 cm⁻¹), and a C-Br stretching band.
Mass Spec. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₉BrN₂O (MW: 229.08).

Conclusion

The synthesis of this compound is most effectively achieved through a multi-step process beginning with 3-bromobenzaldehyde. The Strecker synthesis provides a direct and efficient route to the crucial α-amino acid intermediate, which is subsequently converted to the target primary amide. This guide provides the foundational knowledge and a detailed, practical protocol for this synthesis. The inherent chirality of the product means that these methods produce a racemic mixture; enantioselective synthesis would require specialized chiral auxiliaries or catalysts, which is beyond the scope of this guide but represents a critical consideration for pharmaceutical applications.[19][20]

References

  • EP0633267A1 - Process for the preparation of an alpha-amino acid amide for use in peptide synthesis - Google Patents. (n.d.).
  • Synthesis of α-Amino Acids. (n.d.). Retrieved from [Link]

  • The Crucial Role of 3-Bromobenzaldehyde in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. (2023, December 12). Retrieved from [Link]

  • RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents. (n.d.).
  • Strecker Synthesis - NROChemistry. (n.d.). Retrieved from [Link]

  • A Simplified Method of Preparation of Alpha Amino Acid Amides. - American Chemical Society. (1931, August). Retrieved from [Link]

  • Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes - RSC Publishing. (2015, February 27). Retrieved from [Link]

  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (n.d.). Retrieved from [Link]

  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (n.d.). Retrieved from [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. (2021, July 27). Retrieved from [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH. (2022, February 7). Retrieved from [Link]

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Bucherer-Bergs Reaction. (n.d.). Retrieved from [Link]

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 4-Amino-3-bromobenzaldehyde - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). Retrieved from [Link]

  • US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents. (n.d.).
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. (n.d.). Retrieved from [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.). Retrieved from [Link]

  • EP1566376A1 - Preparation of amino acid amides - Google Patents. (n.d.).
  • N-(3-Bromophenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (n.d.). Retrieved from [Link]

  • Journal of Integrated - SCIENCE &TECHNOLOGY A review on Synthesis of Aminoacetanilides - SciSpace. (2016, September 17). Retrieved from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-2-(3-bromophenyl)acetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(3-bromophenyl)acetamide, a brominated aromatic amino acid amide of interest in medicinal chemistry and synthetic organic chemistry. Due to its structural motifs—a stereogenic center, a primary amide, an amino group, and a synthetically versatile bromophenyl ring—this compound represents a valuable building block for the synthesis of novel chemical entities. This document outlines the compound's fundamental chemical and physical properties, proposes robust synthetic and analytical methodologies, and explores its potential applications in drug discovery and materials science. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide furnishes a scientifically grounded framework for its synthesis, characterization, and utilization by leveraging data from closely related analogues and established chemical principles.

Introduction and Molecular Overview

This compound, with the Chemical Abstracts Service (CAS) registry number 1105679-26-2, is a unique molecule that combines the features of an alpha-amino acid with a halogenated aromatic side chain. The presence of a bromine atom on the phenyl ring at the meta position offers a reactive handle for a variety of cross-coupling reactions, making it an attractive intermediate for creating diverse molecular libraries. The primary amide and amino groups provide sites for further functionalization and can participate in hydrogen bonding, influencing the molecule's solubility, crystal packing, and biological interactions.

Core Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Core Chemical Properties [1]

PropertyValueSource
CAS Number 1105679-26-2ChemicalBook[1]
Molecular Formula C₈H₉BrN₂OChemicalBook[1]
Molecular Weight 229.08 g/mol Sigma-Aldrich
Predicted Boiling Point 384.1 ± 37.0 °CChemicalBook[1]
Predicted Density 1.594 ± 0.06 g/cm³ChemicalBook[1]
Predicted pKa 15.44 ± 0.50ChemicalBook[1]

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow:

Synthesis_Workflow A 3-Bromobenzaldehyde B Strecker Reaction (NaCN, NH4Cl) A->B Step 1 C α-Amino-nitrile Intermediate (2-Amino-2-(3-bromophenyl)acetonitrile) B->C D Controlled Hydrolysis (e.g., H2SO4/H2O) C->D Step 2 E This compound (Final Product) D->E

Sources

An In-depth Technical Guide to 2-Amino-2-(3-bromophenyl)acetamide (CAS Number: 1105679-26-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(3-bromophenyl)acetamide, a compound of interest in medicinal chemistry and drug discovery. While specific research on this molecule is limited, this document extrapolates from the known chemistry and biological activities of structurally related compounds to offer insights into its potential synthesis, physicochemical properties, and pharmacological relevance. The guide is intended to serve as a foundational resource for researchers initiating projects involving this and similar chemical entities. We will explore plausible synthetic routes, predicted properties, and potential avenues for investigation, all grounded in established chemical principles.

Introduction

This compound belongs to the class of α-amino amides, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The incorporation of a bromophenyl group suggests potential for modulation of pharmacokinetic and pharmacodynamic properties through halogen bonding and other electronic effects. While detailed studies on this specific compound are not widely published, its structural motifs are found in compounds with a range of biological activities, including as enzyme inhibitors and receptor modulators. This guide aims to bridge the current information gap by providing a scientifically grounded perspective on its chemical and biological profile.

Physicochemical Properties

Based on its chemical structure, we can predict several key physicochemical properties of this compound. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyPredicted Value/InformationSource
CAS Number 1105679-26-2Commercially available
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.08 g/mol [1]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to have some solubility in organic solvents like DMSO and methanol. Aqueous solubility is likely to be low.Inferred from structural analysis
pKa The primary amine is expected to be basic, while the amide proton is weakly acidic.General chemical principles
LogP The presence of the bromophenyl group suggests a moderate to high lipophilicity.Inferred from structural analysis

Synthesis and Characterization

Proposed Synthetic Pathway: Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia (or an ammonium salt), and cyanide.

Strecker_Synthesis 3-Bromobenzaldehyde 3-Bromobenzaldehyde alpha-Aminonitrile α-Aminonitrile Intermediate 3-Bromobenzaldehyde->alpha-Aminonitrile Ammonium_Chloride_Sodium_Cyanide NH4Cl, NaCN Ammonium_Chloride_Sodium_Cyanide->alpha-Aminonitrile alpha-Amino_Acid 2-Amino-2-(3-bromophenyl)acetic acid alpha-Aminonitrile->alpha-Amino_Acid Acid_Hydrolysis H3O+ Acid_Hydrolysis->alpha-Amino_Acid Final_Product This compound alpha-Amino_Acid->Final_Product Amidation SOCl2, then NH3 Amidation->Final_Product

Caption: Proposed Strecker synthesis of this compound.

Experimental Protocol: A General Guideline

The following is a generalized, step-by-step protocol for the proposed synthesis. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of the α-Aminonitrile

  • In a well-ventilated fume hood, dissolve 3-bromobenzaldehyde in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of ammonium chloride, followed by the slow addition of an aqueous solution of sodium cyanide at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the α-aminonitrile intermediate with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to the α-Amino Acid

  • Hydrolyze the crude α-aminonitrile by heating with a strong acid, such as concentrated hydrochloric acid.

  • After cooling, the amino acid hydrochloride may precipitate. Collect the solid by filtration.

  • Neutralize the amino acid hydrochloride with a base (e.g., sodium hydroxide or ammonium hydroxide) to its isoelectric point to precipitate the free amino acid.

  • Filter, wash with cold water, and dry to obtain 2-amino-2-(3-bromophenyl)acetic acid.

Step 3: Amidation to the Final Product

  • Activate the carboxylic acid of the α-amino acid. A common method is to convert it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

  • Carefully add the acyl chloride solution to a cooled, concentrated solution of ammonia in a suitable solvent.

  • Allow the reaction to proceed to completion.

  • Work up the reaction mixture by extraction and purification (e.g., column chromatography or recrystallization) to yield this compound.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Analytical MethodExpected Observations
¹H NMR Aromatic protons in the 3-bromophenyl group, a singlet for the α-proton, and broad signals for the amine and amide protons.
¹³C NMR Signals corresponding to the carbons of the bromophenyl ring, the α-carbon, and the carbonyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (229.08 g/mol ), with a characteristic isotopic pattern for bromine.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching.
Purity (HPLC) A single major peak indicating high purity.

Potential Biological Activities and Research Directions

The biological activities of this compound have not been explicitly reported. However, based on its structural features, we can hypothesize several potential areas for investigation.

Biological_Potential Core This compound CNS CNS Activity (e.g., Anticonvulsant) Core->CNS Enzyme Enzyme Inhibition (e.g., Kinases, Proteases) Core->Enzyme Antimicrobial Antimicrobial Activity Core->Antimicrobial Anticancer Anticancer Activity Core->Anticancer

Caption: Potential areas of biological investigation for this compound.

  • Central Nervous System (CNS) Activity: Phenylacetamide derivatives are known to possess CNS activity. For instance, some act as anticonvulsants or have neuroprotective effects. The bromophenyl moiety could influence blood-brain barrier penetration and receptor binding.

  • Enzyme Inhibition: The α-amino amide scaffold can mimic peptide bonds and thus act as an inhibitor of proteases. Furthermore, the aromatic ring system can interact with the active sites of various enzymes, including kinases.

  • Antimicrobial and Anticancer Activity: Many small molecules containing halogenated aromatic rings exhibit antimicrobial and anticancer properties. The bromine atom can participate in halogen bonding, which can be a key interaction in ligand-protein binding.

Conclusion

This compound is a chemical entity with potential for further investigation in medicinal chemistry and drug discovery. While direct research on this compound is scarce, this guide provides a solid foundation for researchers by outlining a plausible synthetic route, predicting its key physicochemical properties, and suggesting potential avenues for biological evaluation. The methodologies and insights presented here are based on established chemical principles and data from structurally analogous compounds, offering a starting point for unlocking the full potential of this and related molecules. As with any new area of research, rigorous experimental validation of these hypotheses is essential.

References

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-2-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the chiral molecule, 2-Amino-2-(3-bromophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic application of modern analytical techniques, emphasizing the synergy between different data sources to build an unassailable structural proof. The narrative is constructed to reflect a self-validating workflow, where each piece of evidence corroborates the others, ensuring the highest degree of scientific integrity.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates function, reactivity, and safety. This compound (Molecular Formula: C₈H₉BrN₂O, Molecular Weight: 229.08 g/mol ) is a chiral molecule with functional groups—a primary amine, a primary amide, and a brominated aromatic ring—that present both opportunities and challenges for structural analysis. Its potential applications as a synthetic intermediate or a pharmacologically active agent necessitate a rigorous and unequivocal determination of its constitution and stereochemistry.

This guide will systematically detail the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography to achieve this goal. The causality behind the selection of each technique and the interpretation of the resulting data will be thoroughly explained.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in characterizing any novel compound is to ascertain its molecular formula. High-resolution mass spectrometry (HRMS) is the cornerstone of this effort.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a critical first data point that constrains all subsequent structural hypotheses.

Expected Results for this compound: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) of nearly equal intensity.

IonPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)
[M+H]⁺230.0022232.0001
[M+Na]⁺252.9841254.9821

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Serially dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.[1][2]

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Analyzer: Time-of-Flight (TOF)

    • Acquisition Range: m/z 50-1000

  • Data Analysis: The resulting spectrum should be analyzed for the molecular ion cluster. The measured mass-to-charge ratios are then used in a formula calculator, constrained by the likely elements present (C, H, N, O, Br), to confirm the elemental composition of C₈H₉BrN₂O.

Fragmentation Pattern Analysis

Rationale: Tandem mass spectrometry (MS/MS) provides information about the molecule's substructures by inducing fragmentation of the molecular ion. The resulting fragment ions are indicative of the connectivity of atoms.

Predicted Fragmentation Pathways:

G M [M+H]⁺ m/z 230/232 F1 Loss of NH₃ [C₈H₇BrO]⁺ m/z 213/215 M->F1 F2 Loss of CONH₂ [C₇H₈BrN]⁺ m/z 198/200 M->F2 F3 Bromophenyl cation [C₆H₄Br]⁺ m/z 155/157 F2->F3 Loss of CH₂N

Caption: Predicted major fragmentation pathways for this compound.

Elucidating the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a small molecule in solution.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6-7.8m2HAromatic protons
~7.4-7.5m2HAromatic protons
~7.3 (broad s)s2H-CONH₂
~4.5s1HMethine proton (-CH)
~2.5 (broad s)s2H-NH₂
¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (ppm)Assignment
~175Amide carbonyl (C=O)
~145Aromatic C-Br
~130-135Aromatic CHs
~128-130Aromatic CHs
~122Aromatic C-C
~55Methine carbon (-CH)
2D NMR Spectroscopy: Establishing Connectivity

Rationale: While 1D NMR suggests the presence of certain functional groups, 2D NMR experiments are essential to definitively piece together the molecular puzzle.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). In this molecule, COSY is expected to show correlations between the protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is crucial for assigning the proton and carbon signals of the methine group and the aromatic CHs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the different fragments of the molecule.

Key Expected HMBC Correlations:

  • The methine proton (~4.5 ppm) should show a correlation to the amide carbonyl carbon (~175 ppm) and the aromatic carbons.

  • The aromatic protons should show correlations to other aromatic carbons and the methine carbon.

  • The amide protons (~7.3 ppm) should show a correlation to the amide carbonyl carbon.

G cluster_1d 1D NMR cluster_2d 2D NMR H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HMBC HMBC (Long-Range ¹H-¹³C Bonds) H_NMR->HMBC C_NMR ¹³C NMR & DEPT (Carbon Framework) HSQC HSQC (Direct ¹H-¹³C Bonds) C_NMR->HSQC C_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3][4][5] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum.

  • ¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum, along with DEPT-90 and DEPT-135 experiments to differentiate carbon types.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments. Optimize parameters as needed for the specific instrument and sample concentration.

Functional Group Identification: FTIR Spectroscopy

Rationale: FTIR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (two bands)N-H stretchPrimary amine (-NH₂)
3350 and 3180N-H stretchPrimary amide (-CONH₂)
~1660C=O stretch (Amide I)Primary amide (-CONH₂)
~1620N-H bendPrimary amine (-NH₂)
1600, 1475C=C stretchAromatic ring
~1070C-Br stretchAryl bromide

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[6][7]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Absolute Structure Determination: Single-Crystal X-ray Crystallography

Rationale: While the combination of MS and NMR can elucidate the connectivity of a molecule, it cannot definitively determine the absolute stereochemistry of a chiral center. Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a solid-state, including the absolute configuration.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The presence of the heavy bromine atom facilitates the determination of the absolute configuration through anomalous dispersion.

Integrated Data Analysis and Final Structure Confirmation

The true power of this multi-technique approach lies in the integration of all data. The molecular formula from HRMS provides the foundation. The functional groups identified by FTIR must be consistent with the fragments observed in the MS/MS spectrum and the chemical shifts in the NMR spectra. The carbon-proton framework established by 1D and 2D NMR must account for all atoms in the molecular formula. Finally, the three-dimensional structure determined by X-ray crystallography provides the ultimate confirmation of the connectivity and establishes the absolute stereochemistry. This comprehensive and self-validating workflow ensures the highest level of confidence in the elucidated structure of this compound.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). The Association for Clinical Biochemistry and Laboratory Medicine. Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Amino-2-(3-bromophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Introduction

2-Amino-2-(3-bromophenyl)acetamide is a chiral molecule featuring a primary amine, a primary amide, and a meta-substituted bromophenyl ring. As a functionalized amino acid derivative, its structural elucidation is paramount for its potential applications in medicinal chemistry and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous confirmation of its chemical structure. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and established methodologies. The causality behind experimental choices and the interpretation of spectral features are explained to provide a self-validating framework for researchers.

Chemical Structure and Functional Group Analysis

The foundational step in predicting and interpreting spectroscopic data is a thorough analysis of the molecule's structure.

Structure:

Key Functional Groups and Structural Features:

  • Primary Amine (-NH₂): This group will exhibit characteristic stretching and bending vibrations in the IR spectrum and will have a distinct signal in the ¹H NMR spectrum.

  • Primary Amide (-CONH₂): This group is identifiable by its carbonyl (C=O) stretch and N-H stretches in the IR spectrum. The amide protons will also be visible in the ¹H NMR spectrum.

  • Meta-substituted Bromophenyl Ring: The aromatic ring will show characteristic signals in both ¹H and ¹³C NMR spectra, with splitting patterns indicative of the meta-substitution. The C-Br bond will have a characteristic IR absorption.

  • Chiral Center: The carbon atom attached to the amino group, the amide group, the phenyl ring, and a hydrogen atom is a chiral center. This can lead to diastereotopic protons if the molecule is in a chiral environment.

  • Benzylic Proton (-CH): The single proton attached to the chiral center will have a characteristic chemical shift and splitting pattern in the ¹H NMR spectrum.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

A. Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This involves broadband decoupling of the proton frequencies to produce singlets for each unique carbon, simplifying the spectrum.

    • A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

B. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. Chemical shifts are influenced by the electronic environment of the protons.

Signal Predicted δ (ppm) Multiplicity Integration Assignment Justification
a~7.5 - 7.3Multiplet4HAr-HProtons on the aromatic ring, deshielded by the ring current. The meta-substitution pattern will lead to a complex multiplet.
b~7.2 (broad)Singlet2H-CONH₂Amide protons, often broad due to quadrupole effects of the nitrogen and chemical exchange.
c~4.5Singlet1H-CH(NH₂)Benzylic proton, deshielded by the adjacent phenyl ring and amino group. It will likely be a singlet as it has no adjacent protons.
d~2.5 (broad)Singlet2H-NH₂Primary amine protons, chemical shift is variable and depends on concentration and temperature. Often appears as a broad singlet due to exchange.
C. Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Signal Predicted δ (ppm) Assignment Justification
1~175C=OCarbonyl carbon of the amide, highly deshielded.
2~140Ar-C (quaternary)Aromatic carbon attached to the chiral center.
3~130Ar-C-BrAromatic carbon bonded to bromine, deshielded.
4~129 - 125Ar-CHAromatic carbons with attached protons.
5~55-CH(NH₂)Chiral carbon, deshielded by the attached nitrogen and phenyl ring.
D. NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep1 Dissolve Sample in Deuterated Solvent Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Insert into Spectrometer Prep2->Acq1 Acq2 Tune and Shim Acq1->Acq2 Acq3 Acquire 1H and 13C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Integration and Peak Picking Proc2->Proc3 Analysis1 Assign Chemical Shifts Proc3->Analysis1 Analysis2 Analyze Splitting Patterns Analysis1->Analysis2 Analysis3 Correlate with Structure Analysis2->Analysis3 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep1 Place Solid Sample on ATR Crystal Prep2 Apply Pressure Prep1->Prep2 Acq1 Record Background Spectrum Prep2->Acq1 Acq2 Record Sample Spectrum Acq1->Acq2 Proc1 Background Subtraction Acq2->Proc1 Proc2 Baseline Correction Proc1->Proc2 Analysis1 Identify Characteristic Absorption Bands Proc2->Analysis1 Analysis2 Correlate Bands to Functional Groups Analysis1->Analysis2

Caption: Workflow for ATR-FTIR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

A. Experimental Protocol: Electron Ionization (EI)-MS

EI is a "hard" ionization technique that causes significant fragmentation, which is useful for structural elucidation. [1]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure it is in the gas phase. [2]2. Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a radical cation (the molecular ion, M⁺•). [1]3. Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

B. Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₈H₉BrN₂O.

  • Molecular Ion (M⁺•): The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak. There will be two peaks of nearly equal intensity, one for the molecule containing ⁷⁹Br and one for the molecule containing ⁸¹Br.

    • M⁺• (with ⁷⁹Br): m/z = 228

    • [M+2]⁺• (with ⁸¹Br): m/z = 230

  • Major Fragmentation Pathways:

    • Alpha-cleavage: The bond between the chiral carbon and the phenyl ring is likely to break, leading to the loss of the bromophenyl radical.

    • Loss of Amide Group: Cleavage of the bond between the chiral carbon and the carbonyl group can result in the loss of the CONH₂ radical (44 Da).

    • McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, though this is less likely here due to the structure. [3] Predicted Key Fragments:

m/z Proposed Fragment Comments
228/230[C₈H₉BrN₂O]⁺•Molecular ion peak with bromine isotope pattern.
184/186[M - CONH₂]⁺Loss of the amide group.
155/157[C₆H₄Br]⁺Bromophenyl cation.
72[C₃H₆NO]⁺Resulting from cleavage of the bond to the phenyl ring.
C. Mass Spectrometry Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_detect Detection Intro1 Vaporize Sample (Direct Probe) Ion1 Electron Impact (70 eV) Intro1->Ion1 Ion2 Formation of M+• and Fragment Ions Ion1->Ion2 Analysis1 Separate Ions by m/z Ion2->Analysis1 Detect1 Generate Mass Spectrum Analysis1->Detect1 Detect2 Analyze M+• and Fragmentation Pattern Detect1->Detect2

Caption: Workflow for EI-Mass Spectrometry.

IV. Data Synthesis and Structural Confirmation

The true power of spectroscopic analysis lies in the synergistic use of multiple techniques to build a complete and validated picture of the molecular structure.

  • IR spectroscopy would first confirm the presence of the key functional groups: the primary amine, the primary amide, and the aromatic ring.

  • Mass spectrometry would then establish the molecular weight and the presence of bromine through the characteristic M⁺• and [M+2]⁺• peaks. The fragmentation pattern would provide initial evidence for the connectivity of the major structural units.

  • NMR spectroscopy would provide the definitive structural proof. ¹H and ¹³C NMR would confirm the number and types of protons and carbons, and crucially, the splitting patterns in the ¹H NMR would establish the connectivity between adjacent, non-equivalent protons, confirming the overall carbon-hydrogen framework.

The combination of these three techniques provides a self-validating system for the structural elucidation of this compound.

Integrated Spectroscopic-Structural Correlation

Integrated_Analysis cluster_molecule This compound cluster_techniques Spectroscopic Techniques cluster_data Observed Data mol Structure Br-Ph-CH(NH2)-C(=O)NH2 NMR NMR IR IR MS MS NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data Provides IR_Data N-H, C=O, C-Br Stretches IR->IR_Data Provides MS_Data Molecular Ion (M+•) Fragmentation Pattern MS->MS_Data Provides NMR_Data->mol Confirms C-H Framework IR_Data->mol Confirms Functional Groups MS_Data->mol Confirms Molecular Weight and Formula

Caption: Correlation of spectroscopic data to molecular structure.

References

  • Royal Society of Chemistry. Supporting Information.

  • Drawell. Sample Preparation for FTIR Analysis.

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.

  • BenchChem. A Researcher's Guide to Ionization Techniques in Mass Spectrometry.

  • University of Colorado Boulder. Sample preparation for FT-IR.

  • University of Illinois. Electron Ionization.

  • JASCO Inc. Sampling Techniques for FTIR Spectroscopy.

  • Creative Proteomics. Electron Ionization.

  • Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly.

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution.

  • Springer Nature Experiments. NMR Protocols and Methods.

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide.

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution.

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

  • KPU Pressbooks. 6.5 NMR Theory and Experiment – Organic Chemistry I.

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

  • National Center for Biotechnology Information. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

  • Millersville University. IR Absorption Table.

  • ACD/Labs. NMR Prediction.

  • NMRDB.org. Predict 13C carbon NMR spectra.

  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software.

  • CASPRE. 13C NMR Predictor.

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

  • University of Calgary. IR: amines.

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?

  • PROSPRE. 1H NMR Predictor.

  • Mestrelab Resources. Starting Guide to NMRPredict Desktop.

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

  • University of California, Irvine. Mass Spectrometry: Fragmentation.

  • ResearchGate. Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide.

  • The Ohio State University. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach.

  • National Center for Biotechnology Information. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. These properties govern a molecule's behavior from initial synthesis and purification to its formulation and eventual pharmacokinetic profile. This guide provides a comprehensive technical overview of the key physical and spectral properties of 2-Amino-2-(3-bromophenyl)acetamide, a compound of interest for researchers in medicinal chemistry and materials science. The insights and protocols herein are curated to provide a practical and scientifically rigorous framework for the characterization of this and similar molecules.

Core Physicochemical Properties

A foundational understanding of a compound's basic physical constants is essential for its handling, storage, and application in experimental settings. The following table summarizes the key predicted and known properties of this compound.

PropertyValueSource
CAS Number 1105679-26-2[1][2]
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.07 g/mol [1]
Predicted Boiling Point 384.1 ± 37.0 °C[1]
Predicted Density 1.594 ± 0.06 g/cm³[1]
Predicted pKa 15.44 ± 0.50[1]

Boiling Point: The predicted high boiling point is indicative of strong intermolecular forces, likely hydrogen bonding from the amine and amide groups, as well as dipole-dipole interactions involving the polar C-Br and C=O bonds.

Density: The predicted density suggests that in its solid state, the molecules pack with moderate efficiency.

pKa: The predicted pKa value is likely associated with the N-H proton of the amide group. This relatively high pKa indicates it is a very weak acid. The basicity of the primary amine group is also a critical parameter, though not explicitly predicted in the available data. Understanding the pKa is crucial for developing purification strategies and for predicting the compound's charge state at physiological pH.[3]

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities will depress and broaden this range.[5]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a Mel-Temp apparatus or a similar device.[6]

  • Sample Preparation:

    • Place a small amount of finely powdered, dry this compound onto a clean, dry watch glass.

    • Take a capillary tube sealed at one end and gently tap the open end into the powder to collect a small amount of the sample.[7]

    • Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

  • Apparatus Setup and Measurement:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting range.[4]

    • Allow the apparatus to cool.

    • For an accurate measurement, use a fresh sample and set the heating rate to a slow ramp (1-2 °C/min) starting about 15-20 °C below the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

Workflow for Melting Point Determination```dot

Melting_Point_Workflow A Prepare Sample: - Finely powder the compound. - Pack 2-3 mm into a capillary tube. B Rough Measurement: - Heat rapidly (10-20 °C/min). - Determine approximate melting range. A->B C Cool Apparatus B->C D Accurate Measurement: - Use a fresh sample. - Heat slowly (1-2 °C/min) near the melting point. C->D E Record Data: - T1: First liquid drop appears. - T2: All solid has melted. D->E F Report Melting Range (T1-T2) E->F

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for structural confirmation and qualitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. [8] Expected ¹H NMR Spectral Features:

  • Aromatic Protons (Ar-H): The four protons on the bromophenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution, complex splitting patterns (multiplets) are expected.

  • Methine Proton (CH): The proton on the chiral carbon adjacent to the amino and phenyl groups will likely appear as a singlet or a broadened singlet. Its chemical shift will be influenced by the neighboring functional groups.

  • Amine Protons (NH₂): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

  • Amide Protons (CONH₂): The two protons of the primary amide will appear as two distinct signals, often broad, due to restricted rotation around the C-N bond.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-150 ppm). The carbon attached to the bromine (C-Br) will be significantly influenced by the halogen.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon will appear downfield (typically δ 170-180 ppm).

  • Methine Carbon (CH): The chiral carbon will appear in the aliphatic region, with its chemical shift influenced by the attached nitrogen and phenyl groups.

Experimental Protocol: Sample Preparation for NMR Spectroscopy

Proper sample preparation is crucial for obtaining high-quality NMR spectra. [9]

  • Sample Weighing: Accurately weigh an appropriate amount of the compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. [9]The choice of solvent is critical; the compound must be sufficiently soluble, and the solvent's residual peaks should not obscure important signals.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, use gentle sonication.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow A Weigh Sample (5-50 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d6, ~0.7 mL) A->B C Filter into NMR Tube B->C D Acquire Spectrum: - Insert sample into spectrometer. - Lock, tune, and shim. C->D E Run Experiments (¹H, ¹³C, COSY, etc.) D->E F Process and Analyze Data E->F

Caption: General workflow for NMR sample preparation and spectral acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [10] Expected Characteristic IR Absorption Bands:

  • N-H Stretching (Amine & Amide): Two or more bands in the 3100-3500 cm⁻¹ region. Primary amines typically show two bands, while primary amides also show two bands in this region.

  • C-H Stretching (Aromatic): Bands appearing just above 3000 cm⁻¹.

  • C=O Stretching (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹ (Amide I band).

  • N-H Bending (Amine & Amide): A band around 1550-1650 cm⁻¹ (Amide II band for the amide).

  • C=C Stretching (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a convenient method for analyzing solid samples directly without extensive preparation. [11]

  • Background Scan: Ensure the ATR crystal is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O. [12]2. Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. [12]3. Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Workflow for ATR-FTIR Analysis```dot

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure for Good Contact C->D E Acquire Sample Spectrum D->E F Clean Crystal and Analyze Data E->F

Caption: A simplified workflow for the analysis of a small molecule by LC-MS.

Conclusion

This guide has detailed the essential physicochemical properties of this compound and provided standardized, field-proven protocols for their determination. A comprehensive characterization, encompassing melting point, solubility, and spectroscopic analysis (NMR, FT-IR, MS), forms the bedrock of rigorous scientific investigation. For researchers and drug development professionals, these data are not merely descriptive; they are predictive, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation. The methodologies and workflows presented here offer a robust framework for ensuring the quality, purity, and structural integrity of this and other novel chemical entities.

References

  • Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
  • Experiment (1) determination of melting points. (2021, September 19).
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. SciSpace.
  • Determination of Melting Point. (n.d.). Clarion University.
  • Pawar, P. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research.
  • This compound. (n.d.). ChemicalBook.
  • NMR Protocols and Methods. (n.d.).
  • Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group.
  • Experiment 1 - Melting Points. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • Mass Spectrometry Protocols and Methods. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • FTIR Analysis of Organic Compounds. (n.d.). Scribd.
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
  • 7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Van Eeckhaut, A., & Lanckmans, K. (2012). Quantitative mass spectrometry methods for pharmaceutical analysis. Pharmaceutical Analysis, 4(4), 285-298.
  • NMR spectroscopy of small molecules in solution. (2024, November 15). Nuclear Magnetic Resonance, 50.
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (n.d.). MDPI.
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.
  • NMR Sample Prepar
  • 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts.
  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility, University of Oxford.
  • 1105679-26-2|this compound. (n.d.). BLDpharm.
  • pKa Data Compiled by R. Williams. (2022, April 7).

Sources

A Comprehensive Technical Guide to the Isomers of 2-Amino-2-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the isomers of 2-Amino-2-(3-bromophenyl)acetamide, a compound of significant interest due to its structural analogy to pharmacologically relevant phenylglycine derivatives. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of both stereoisomers and structural (positional) isomers. We will dissect the implications of the molecule's inherent chirality, detailing methodologies for the synthesis, chiral resolution, and analytical characterization of its enantiomers. Furthermore, we will examine the key structural isomers and discuss the analytical techniques essential for their differentiation. The narrative emphasizes the causality behind experimental choices, grounding protocols in established scientific principles to ensure a self-validating and authoritative resource.

Introduction: The Critical Role of Isomerism

In the fields of pharmaceutical sciences and chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of function. Isomers—molecules that share the same molecular formula but differ in atomic arrangement—can exhibit profoundly different physical, chemical, and biological properties. This is particularly true for chiral molecules in biological systems, where receptors, enzymes, and other biomolecules are themselves chiral, leading to stereospecific interactions.

The target of this guide, this compound (CAS: 1105679-26-2), is a chiral molecule possessing a stereocenter at the alpha-carbon[1]. Its molecular formula is C8H9BrN2O[1]. The presence of this chiral center dictates the existence of non-superimposable mirror-image isomers known as enantiomers. The distinction between these enantiomers is paramount, as one may be a potent therapeutic agent (the eutomer) while the other could be inactive or, in some cases, responsible for adverse effects (the distomer)[2].

This guide aims to provide a comprehensive technical framework for understanding, separating, and characterizing the isomers of this compound, equipping researchers with the knowledge to navigate the complexities of its stereochemistry and structural variations.

Chapter 1: Stereoisomerism in this compound

The Chiral Center and Enantiomeric Pair

The cornerstone of this molecule's stereochemistry is the alpha-carbon—the carbon atom bonded to four distinct groups:

  • The 3-bromophenyl ring

  • An amino group (-NH2)

  • An acetamide group (-C(=O)NH2)

  • A hydrogen atom

A carbon atom bonded to four different groups is, by definition, a chiral or asymmetric center[3]. This structural feature gives rise to two enantiomers, designated (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. These molecules are mirror images of each other and cannot be superimposed, much like a left and right hand.

While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules.

Pharmacological Significance

The differential interaction of enantiomers with biological systems is a central tenet of modern pharmacology. The need for accurate assessment of the enantiomeric purity of pharmaceuticals and other chemical entities is critical[2]. For a molecule like this compound, which is a derivative of phenylglycinamide, its potential biological activity would be highly dependent on its stereochemical configuration. Phenylglycinamide itself is a crucial intermediate in the synthesis of β-lactam antibiotics and is used as a chiral auxiliary[4]. Therefore, controlling and verifying the stereochemistry of its derivatives is an essential step in drug discovery and development.

Chapter 2: Methodologies for Enantiomeric Separation (Chiral Resolution)

A racemic mixture, containing a 50:50 ratio of both enantiomers, is often the default product of conventional organic synthesis. The separation of this mixture into its constituent enantiomers is known as chiral resolution. Several robust techniques are employed for this purpose.

Diastereomeric Salt Formation

Causality: This classical method leverages the principle that while enantiomers are chemically similar, diastereomers (stereoisomers that are not mirror images) have distinct physical properties, including solubility. By reacting the racemic amino-acetamide (a base) with an enantiomerically pure chiral acid (a resolving agent), two diastereomeric salts are formed. The differential solubility of these salts allows for their separation via fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

  • Dissolution: Dissolve the racemic this compound and a sub-stoichiometric amount (e.g., 0.5 equivalents) of an enantiopure chiral acid (e.g., L-tartaric acid, L-pyrrolidone carboxylic acid) in a suitable solvent (e.g., water, methanol) with heating to achieve complete dissolution[5].

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent to remove impurities.

  • Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free base of the desired enantiomer. Extract the enantiomer into an organic solvent.

  • Recovery of Second Enantiomer: The mother liquor is now enriched in the more soluble diastereomeric salt. It can be treated similarly with a base to recover the other enantiomer.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the separated products using an appropriate analytical technique, such as chiral HPLC.

Enzymatic Resolution

Causality: Enzymes are highly stereoselective catalysts. This method exploits an enzyme's ability to selectively catalyze a reaction on only one enantiomer of a racemic substrate. For instance, a hydrolase enzyme can be used to selectively hydrolyze an N-acylated derivative of one enantiomer, leaving the other untouched and allowing for easy separation. This approach has been successfully applied to phenylglycine derivatives[6].

Experimental Protocol: Enzymatic Kinetic Resolution

  • Substrate Preparation: Synthesize an N-acyl derivative of the racemic this compound (e.g., N-acetyl derivative).

  • Enzymatic Reaction: Dissolve the racemic N-acyl substrate in an aqueous buffer solution. Introduce an appropriate enzyme (e.g., a specific amidase or protease bonded to a carrier) and maintain the reaction at a controlled pH and temperature (e.g., pH 7, 30°C)[6].

  • Reaction Monitoring: Monitor the progress of the reaction. The reaction should be stopped at approximately 50% conversion to maximize both yield and enantiomeric purity.

  • Separation: At 50% conversion, the mixture will contain the unreacted N-acyl enantiomer and the de-acylated product enantiomer. These two compounds will have different chemical properties (e.g., acidity, polarity) and can be separated using standard techniques like extraction or chromatography.

  • Hydrolysis (Optional): The separated N-acyl enantiomer can be chemically hydrolyzed to yield the pure enantiomeric amine.

Chiral Chromatography

Causality: This is the most widely used analytical and preparative technique for separating enantiomers[2][7]. The separation occurs on a column packed with a chiral stationary phase (CSP). The CSP contains a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for separation.

Experimental Protocol: Preparative Chiral HPLC

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds[8].

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution and reasonable retention times. This typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the eluting fractions corresponding to each separated enantiomer peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

G cluster_input Starting Material cluster_methods Chiral Resolution Methods cluster_output Separated Products racemate Racemic Mixture (50% R, 50% S) salt Diastereomeric Salt Formation (with Chiral Acid) racemate->salt enzyme Enzymatic Resolution (e.g., Hydrolase) racemate->enzyme hplc Preparative Chiral HPLC (on Chiral Stationary Phase) racemate->hplc enantiomer_r (R)-Enantiomer (>99% e.e.) salt->enantiomer_r enantiomer_s (S)-Enantiomer (>99% e.e.) salt->enantiomer_s enzyme->enantiomer_r enzyme->enantiomer_s hplc->enantiomer_r hplc->enantiomer_s caption Workflow for Chiral Resolution.

Caption: Workflow for Chiral Resolution.

Chapter 3: Analytical Characterization of Isomers

Once separated, the identity and purity of the isomers must be confirmed. A suite of analytical techniques is available for this purpose.

TechniquePrinciple of OperationPrimary Application
Chiral HPLC/GC Differential interaction with a chiral stationary phase leads to separation in time[3][8].Quantification of enantiomeric excess (e.e.) or enantiomeric ratio (e.r.). The most reliable method for purity assessment.
Capillary Electrophoresis (CE) Separation based on differential migration of enantiomers in an electric field, often using a chiral selector in the buffer[8].High-efficiency analysis of enantiomeric purity, especially for small sample volumes.
Polarimetry Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.Determination of optical rotation ([α]), which confirms the presence of a single enantiomer and distinguishes between the (+) and (-) forms.
Nuclear Magnetic Resonance (NMR) In the presence of a chiral solvating agent or chiral shift reagent, the NMR signals for each enantiomer can be resolved.Structural confirmation and, in specific cases, determination of enantiomeric purity.
Mass Spectrometry (MS) While standard MS cannot distinguish enantiomers, coupling with chiral chromatography (LC-MS, GC-MS) or using specific chiral derivatization can enable their analysis[9].Confirmation of molecular weight and structure, especially when coupled with a separation technique.

Chapter 4: Structural (Positional) Isomers

Beyond stereoisomerism, structural isomers exist where the atoms are connected in a different order. For this compound, the most relevant structural isomers are positional isomers, where the bromine atom is located at a different position on the phenyl ring.

Phenyl Ring Positional Isomers
  • Ortho Isomer: 2-Amino-2-(2-bromophenyl)acetamide

  • Meta Isomer: this compound (the primary topic)

  • Para Isomer: 2-Amino-2-(4-bromophenyl)acetamide

The position of the bromine atom significantly influences the molecule's electronic properties, dipole moment, and steric profile. These differences can drastically alter its binding affinity to biological targets and its metabolic fate. For example, the position of a bromo-substituent on a ligand can impact its electrochemical properties and the potential for C-Br bond cleavage[10].

Other Structural Isomers

Other structural isomers are also possible, though less commonly discussed under this specific nomenclature. These could involve rearrangement of the acetamide side chain, for instance:

  • N-(3-bromophenyl)aminoacetamide: Here, the amino group is part of the main chain rather than a substituent on the alpha-carbon.

  • 3-Amino-3-(3-bromophenyl)propanamide: An isomer with a different carbon backbone.

These isomers would have distinct chemical properties and can be readily distinguished from the primary compound and its positional isomers using techniques like NMR and Mass Spectrometry.

G cluster_isomers Positional Isomers of 2-Amino-2-(bromophenyl)acetamide center Core Structure -CH(NH2)C(=O)NH2 ortho Ortho Isomer (2-bromophenyl) center->ortho Br at C2 meta Meta Isomer (3-bromophenyl) center->meta Br at C3 para Para Isomer (4-bromophenyl) center->para Br at C4 caption Relationship of Positional Isomers.

Caption: Relationship of Positional Isomers.

Conclusion

The study of this compound provides a compelling case study in the importance of isomerism. The presence of a single chiral center necessitates a thorough understanding and control of its (R)- and (S)-enantiomers, whose biological activities are likely to differ significantly. Methodologies such as diastereomeric salt formation, enzymatic resolution, and preparative chiral chromatography are indispensable tools for isolating these stereoisomers. Concurrently, a comprehensive analysis must also consider the structural isomers, particularly the ortho- and para- positional isomers, which possess unique chemical identities. The rigorous application of analytical techniques like chiral HPLC and NMR is crucial for verifying the purity and structure of any given isomer. For researchers in drug development and organic synthesis, a mastery of these concepts and techniques is not merely academic but essential for the rational design and production of safe and effective chemical entities.

References

  • Title: ANALYTICAL CHIRAL SEPARATION METHODS Source: IUPAC Recommendations 1997 URL
  • Title: 2-amino-2-(3-bromophenyl)
  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek Corporation URL
  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL
  • Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry URL
  • Title: Chiral analysis - Wikipedia Source: Wikipedia URL
  • Title: Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)
  • Title: Optical resolution of phenyl-glycine amide Source: Google Patents URL
  • Title: Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins Source: Google Patents URL
  • Title: Structural Analysis of D‐Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt Source: ACS Publications URL
  • Title: Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials Source: PMC - PubMed Central URL

Sources

Introduction: The Phenylacetamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the discovery and history of a chemical compound requires a multi-faceted approach, beginning with its synthesis and characterization, and extending to its potential applications and the broader context of its chemical class. This guide will provide a comprehensive overview of 2-Amino-2-(3-bromophenyl)acetamide, structured to be accessible to researchers, scientists, and drug development professionals.

The 2-amino-2-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. Its stereochemical and electronic properties allow for diverse interactions with biological targets. The introduction of a bromine atom at the 3-position of the phenyl ring, as in this compound, significantly alters the molecule's lipophilicity, metabolic stability, and potential for halogen bonding, making it an intriguing candidate for further investigation in drug discovery programs.

Synthesis and Chemical Characterization

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common and efficient method is the Strecker synthesis, which involves the reaction of 3-bromobenzaldehyde with an amine source and a cyanide source, followed by hydrolysis of the resulting aminonitrile.

Generalized Strecker Synthesis Protocol
  • Formation of the α-aminonitrile: 3-bromobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent system (e.g., a mixture of water and methanol). The reaction proceeds via the in situ formation of an imine, which is then attacked by the cyanide ion.

  • Hydrolysis to the amide: The resulting α-aminonitrile is then subjected to controlled hydrolysis, typically under acidic or basic conditions, to yield the desired this compound. Careful control of reaction conditions is necessary to prevent over-hydrolysis to the corresponding carboxylic acid.

An alternative route involves the direct amidation of 2-amino-2-(3-bromophenyl)acetic acid, which can be synthesized from 3-bromobenzaldehyde via various methods.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification & Characterization A 3-bromobenzaldehyde C Strecker Reaction (Formation of α-aminonitrile) A->C B Ammonium Chloride + Sodium Cyanide B->C D Controlled Hydrolysis C->D E Crude this compound D->E F Column Chromatography E->F G Recrystallization F->G H Pure Compound G->H I Spectroscopic Analysis (NMR, MS, IR) H->I J Purity Assessment (HPLC) H->J

Caption: Synthetic and purification workflow for this compound.

Characterization Data
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (with splitting patterns indicative of 1,3-disubstitution), the methine proton, and the amine and amide protons.
¹³C NMR Resonances for the aromatic carbons (including the carbon bearing the bromine), the methine carbon, and the carbonyl carbon.
Mass Spec. A molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern due to the presence of bromine.
IR Spec. Absorption bands for the N-H stretches of the amine and amide, and the C=O stretch of the amide.
HPLC A single major peak indicating high purity.

Historical Context and Potential Applications

While the specific discovery and detailed history of this compound are not extensively documented in mainstream literature, its structural motifs are present in compounds investigated for a variety of therapeutic areas. The broader class of 2-aminophenylacetamide derivatives has been explored for their potential as:

  • Anticonvulsants: The related compound levetiracetam, a derivative of 2-oxopyrrolidine acetamide, is a widely used antiepileptic drug. The 2-amino-2-phenylacetamide scaffold is a key pharmacophore in this area.

  • Antimicrobials: Certain substituted phenylacetamides have shown activity against various bacterial and fungal strains.

  • Enzyme Inhibitors: The ability of the scaffold to present functional groups in a specific 3D orientation makes it a candidate for the design of enzyme inhibitors, for example, in the context of neurodegenerative diseases or oncology.

The introduction of the 3-bromo substituent could be a strategic modification in a lead optimization campaign to enhance potency, improve pharmacokinetic properties, or explore new binding interactions.

Hypothetical Drug Discovery Cascade

The investigation of a novel compound like this compound would typically follow a structured drug discovery and development process.

A Compound Synthesis & Characterization B Primary Screening (e.g., in vitro assays) A->B Purity >95% C Hit Identification B->C Activity Confirmed D Lead Optimization (SAR studies) C->D Structure-Activity Relationship E In Vivo Efficacy & Toxicology D->E Optimized Candidate F Preclinical Development E->F Safety & Efficacy Demonstrated

Caption: A typical drug discovery cascade for a novel chemical entity.

Conclusion and Future Directions

This compound represents a synthetically accessible compound with potential for further exploration in medicinal chemistry. Its structural relationship to known bioactive molecules suggests that it could serve as a valuable building block or a starting point for the development of new therapeutic agents. Future research would likely focus on synthesizing a library of related analogs to establish structure-activity relationships, followed by screening against a panel of relevant biological targets to identify potential therapeutic applications. The insights gained from such studies would contribute to a deeper understanding of the role of halogenated phenylacetamide scaffolds in drug design.

Methodological & Application

The Versatile Role of 2-Amino-2-(3-bromophenyl)acetamide in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-Amino-2-(3-bromophenyl)acetamide, a valuable and versatile building block in contemporary organic synthesis. While direct literature on this specific molecule is emerging, its inherent structural features—a primary amine, an amide, a stereocenter, and a reactive bromophenyl moiety—position it as a key intermediate for the construction of a diverse array of complex molecules. This document outlines a plausible and robust synthetic route to this compound and details its application in pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds of medicinal interest. The protocols provided are grounded in well-established synthetic methodologies for analogous compounds and are designed to serve as a practical guide for researchers in academia and the pharmaceutical industry.

Introduction: Unveiling the Potential of a Multifunctional Building Block

This compound possesses a unique combination of functional groups that render it a highly attractive starting material for diversity-oriented synthesis. The primary amine and amide functionalities offer sites for further derivatization, while the chiral center at the alpha-carbon introduces stereochemical complexity. Crucially, the 3-bromophenyl group serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents and the construction of intricate molecular architectures. This guide will explore the synthesis of this compound and its subsequent application in key synthetic transformations that are central to modern drug discovery and materials science.

Synthesis of this compound: A Practical Approach

The synthesis of α-amino amides can be effectively achieved through the Strecker synthesis, a classic and reliable method for the preparation of α-amino nitriles from aldehydes, which can then be hydrolyzed to the corresponding amides.[1][2][3][4]

Proposed Synthetic Pathway: A Two-Step Protocol

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 3-bromobenzaldehyde. The proposed two-step sequence involves an initial Strecker reaction to form the corresponding α-amino nitrile, followed by a controlled hydrolysis to yield the desired α-amino amide.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Partial Hydrolysis 3-bromobenzaldehyde 3-Bromobenzaldehyde alpha-amino_nitrile 2-Amino-2-(3-bromophenyl)acetonitrile 3-bromobenzaldehyde->alpha-amino_nitrile NH4Cl, NaCN, H2O/MeOH target_compound This compound alpha-amino_nitrile->target_compound HCl, H2O, heat

Caption: A two-step synthesis of the target compound from 3-bromobenzaldehyde.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 3-bromobenzaldehyde (10.0 g, 54.0 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of ammonium chloride (3.18 g, 59.4 mmol) in water (20 mL) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (2.92 g, 59.4 mmol) in water (15 mL) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-amino nitrile.

Step 2: Partial Hydrolysis to this compound

  • To the crude 2-amino-2-(3-bromophenyl)acetonitrile, add concentrated hydrochloric acid (20 mL) cautiously while cooling in an ice bath.

  • Heat the mixture at 40-50 °C for 2-3 hours. The progress of the partial hydrolysis should be carefully monitored by TLC to avoid the formation of the corresponding carboxylic acid.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the phenyl ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9][10][11] This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring.

Diagram 2: Suzuki-Miyaura Coupling Workflow

G start This compound reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction boronic_acid Aryl/Alkyl Boronic Acid boronic_acid->reaction product 3'-Substituted-2-amino-2-phenylacetamide Derivative reaction->product

Caption: General workflow for the Suzuki-Miyaura coupling of the title compound.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21 mg, 0.08 mmol).

  • Add potassium carbonate (414 mg, 3.0 mmol), toluene (5 mL), and water (1 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 80-90 °C under an argon atmosphere for 8-12 hours, monitoring the progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-2-(biphenyl-3-yl)acetamide.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Amino-2-(biphenyl-3-yl)acetamide85-95
24-Methoxyphenylboronic acid2-Amino-2-(4'-methoxybiphenyl-3-yl)acetamide80-90
3Thiophene-2-boronic acid2-Amino-2-(3-(thiophen-2-yl)phenyl)acetamide75-85
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5][12][13][14] This reaction enables the introduction of primary or secondary amines at the 3-position of the phenyl ring, leading to a variety of N-aryl derivatives.

Diagram 3: Buchwald-Hartwig Amination Workflow

G start This compound reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent) start->reaction amine Primary/Secondary Amine amine->reaction product 3'-(Amino)-2-amino-2-phenylacetamide Derivative reaction->product

Sources

Application Notes and Protocols for the N-Acylation of 2-Amino-2-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the N-acylation of 2-Amino-2-(3-bromophenyl)acetamide, a valuable building block in medicinal chemistry and drug development. N-acylation is a cornerstone transformation for creating amide bonds, which are prevalent in over 25% of all pharmaceutical drugs.[1] This document explores three robust and widely applicable methods: acylation with acyl chlorides under Schotten-Baumann conditions, carbodiimide-mediated coupling with carboxylic acids, and the mixed anhydride method. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of critical parameters. The guide is designed for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for synthesizing N-acyl derivatives of α-amino amides.

Introduction: The Significance of N-Acylation

N-acylation is a fundamental reaction in organic synthesis that forms a stable amide linkage between an amine and a carbonyl group.[1][2] This transformation is of paramount importance in pharmaceutical sciences for several reasons:

  • Bioisosteric Replacement: The amide bond is a key structural motif in peptides and proteins, making N-acylated compounds vital for creating peptidomimetics.

  • Modulation of Physicochemical Properties: Acylation can alter a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

  • Pharmacophore Elaboration: Attaching diverse acyl groups to a core structure, such as this compound[3], allows for the systematic exploration of structure-activity relationships (SAR).

The target substrate, this compound, possesses a primary amine that is a prime target for acylation. The proximity of the stereocenter, the phenyl ring, and the primary amide requires careful selection of reaction conditions to ensure high yields and prevent side reactions. This guide details three distinct, field-proven strategies to achieve this transformation effectively.

Protocol I: Acylation with Acyl Chlorides (Schotten-Baumann Conditions)

This classic method utilizes highly reactive acyl chlorides as the acylating source. The Schotten-Baumann reaction is characterized by its execution in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5]

Principle and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the primary amine on this compound attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the protonated amide. A base, typically a tertiary amine like triethylamine (TEA) or an aqueous base, deprotonates the product to give the final N-acylated compound and the base hydrochloride salt.[6][]

The choice of base is critical; organic-soluble bases like triethylamine or pyridine are common in anhydrous conditions, while biphasic systems using aqueous sodium hydroxide can also be effective.[4][6] Low temperatures are employed to control the typically exothermic nature of the reaction and to minimize potential side reactions.

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism cluster_reactants Amine R-NH₂ (this compound) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride R'-COCl (Acyl Chloride) AcylChloride->Tetrahedral Base Base (e.g., Et₃N) FinalAmide R-NH-COR' (Final Product) Base->FinalAmide Deprotonation BaseHCl Base-H⁺ Cl⁻ Base->BaseHCl ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Elimination of Cl⁻ ProtonatedAmide->FinalAmide ProtonatedAmide->BaseHCl plus1 + plus2 + plus3 +

Caption: Mechanism of N-acylation using an acyl chloride.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Acyl chloride of choice (1.1 - 1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes. Causality: Slow addition is crucial to control the exotherm and prevent the formation of diacylated or other byproducts.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching & Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess TEA)

    • Saturated NaHCO₃ solution (to remove any remaining acid)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol II: Carbodiimide-Mediated Amide Coupling

This method is ideal when using a carboxylic acid as the acylating agent and is a cornerstone of modern peptide synthesis. It avoids the need to prepare highly reactive acyl chlorides. Carboxylic acids are activated in situ using a coupling agent, most commonly a carbodiimide like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9][10]

Principle and Mechanistic Insight

Carbodiimides activate the carboxylic acid by converting its hydroxyl group into a good leaving group, forming a highly reactive O-acylisourea intermediate.[9][11] This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound to form the amide bond.

A significant challenge with DCC is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble.[11] EDC is frequently preferred as its corresponding urea byproduct is water-soluble and easily removed during aqueous work-up.[12][13]

To improve reaction rates and suppress potential racemization at the α-carbon, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[14][15] HOBt reacts with the O-acylisourea to form an active HOBt ester, which is less prone to racemization and reacts cleanly with the amine.[14]

EDC_HOBt_Mechanism EDC/HOBt Coupling Mechanism CarboxylicAcid R'-COOH (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea EDC EDC EDC->Acylisourea Activation Amine R-NH₂ (this compound) FinalAmide R-NH-COR' (Final Product) Amine->FinalAmide Nucleophilic Attack HOBt HOBt HOBtEster HOBt Active Ester HOBt->HOBtEster Forms Active Ester Acylisourea->HOBtEster EDU EDU (Water-Soluble Urea) Acylisourea->EDU HOBtEster->FinalAmide

Caption: Activation and coupling pathway using EDC and HOBt.

Detailed Experimental Protocol (EDC/HOBt)

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of choice (1.05 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Diisopropylethylamine (DIPEA) (optional, 2-3 eq, if starting with amine salt)

  • Water, Ethyl Acetate, 1 M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1.05 eq), this compound (1.0 eq), and HOBt (1.2 eq). Dissolve the mixture in anhydrous DMF or DCM. If the amine is a hydrochloride salt, add DIPEA (2-3 eq).

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) to the mixture in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: These washes effectively remove the water-soluble urea byproduct, excess HOBt, and any unreacted starting materials.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization as needed.

Protocol III: The Mixed Anhydride Method

This powerful method activates a carboxylic acid by converting it into a mixed carbonic-carboxylic anhydride, which is highly reactive towards amines. It is a two-step, one-pot procedure renowned for its high yields and for minimizing racemization when conducted under carefully controlled conditions.[17]

Principle and Mechanistic Insight

First, the carboxylic acid is deprotonated by a sterically hindered tertiary amine, such as N-methylmorpholine (NMM).[18] The resulting carboxylate then reacts with an alkyl chloroformate, typically isobutyl chloroformate, to form the mixed anhydride. This activation step is performed at low temperatures (e.g., -15 °C) to prevent disproportionation of the anhydride and other side reactions.[17][18] The amine nucleophile is then added and preferentially attacks the more electrophilic carboxylic carbonyl, releasing the alkyl carbonate portion, which decomposes to an alcohol and CO₂.[17] The choice of a hindered base like NMM over TEA is a key consideration to minimize racemization.[18][19]

Mixed_Anhydride_Workflow Mixed Anhydride Method Workflow Start 1. Dissolve R'-COOH & NMM in anhydrous THF at -15°C Step2 2. Add Isobutyl Chloroformate dropwise (Forms Mixed Anhydride) Start->Step2 Step3 3. Add solution of Amine (R-NH₂) Step2->Step3 Step4 4. Allow to warm to RT & Stir Step3->Step4 Step5 5. Aqueous Work-up & Extraction Step4->Step5 Step6 6. Dry, Concentrate & Purify Step5->Step6 End Final N-Acylated Product Step6->End

Sources

2-Amino-2-(3-bromophenyl)acetamide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, 2-Amino-2-(3-bromophenyl)acetamide stands out as a particularly valuable scaffold. Its unique structural features—a stereogenic center, a reactive primary amine, a stable amide, and a synthetically versatile bromophenyl group—provide a rich platform for the generation of diverse chemical libraries. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key intermediate.

The presence of the acetamide functional group is a common motif in a wide array of pharmacologically active compounds, contributing to their biological activity through hydrogen bonding and other molecular interactions.[1] Derivatives of acetamide have shown a broad spectrum of therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] The strategic incorporation of a bromine atom on the phenyl ring further enhances the utility of this building block, allowing for a variety of cross-coupling reactions to introduce further molecular complexity and fine-tune pharmacological profiles.

This guide will delve into the physicochemical properties of this compound, provide detailed protocols for its utilization in synthetic schemes, and explore its role in the development of bioactive molecules.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective application in synthesis and for predicting the behavior of its derivatives.

PropertyValueSource
CAS Number 1105679-26-2[4]
Molecular Formula C8H9BrN2O[4]
Molecular Weight 229.07 g/mol [4]
Appearance Solid (form may vary)N/A
Melting Point Not readily availableN/A
Boiling Point Not readily availableN/A
Solubility Expected to be soluble in organic solvents like DMSO and DMF.General chemical knowledge

Synthetic Applications and Protocols

The true power of this compound lies in its versatility as a synthetic intermediate. The primary amine and the bromophenyl group serve as key handles for a multitude of chemical transformations.

Protocol 1: N-Acylation for the Synthesis of Novel Amide Derivatives

This protocol details a general procedure for the acylation of the primary amine of this compound, a common step in the synthesis of many bioactive compounds. This reaction introduces a new substituent, allowing for the exploration of structure-activity relationships (SAR).

Rationale: The nucleophilic primary amine readily reacts with electrophilic acylating agents, such as acid chlorides or anhydrides, to form a stable amide bond. The choice of acylating agent is critical for introducing desired chemical features. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is essential to neutralize the HCl generated during the reaction without competing with the primary amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic organic base (e.g., triethylamine, 1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Slowly add the desired acid chloride or anhydride (1.1 eq) to the reaction mixture, typically at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dissolution Dissolve Starting Material Base_Addition Add Base Dissolution->Base_Addition Stir Acylation Add Acylating Agent Base_Addition->Acylation Cool to 0°C Monitoring Monitor Reaction Acylation->Monitoring Stir at RT Workup Aqueous Work-up Monitoring->Workup Reaction Complete Extraction Extract Product Workup->Extraction Purification Purify Product Extraction->Purification

Caption: Workflow for N-Acylation.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl Scaffolding

The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical space accessible from this building block.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is tolerant of a wide range of functional groups, making it ideal for late-stage diversification of complex molecules.

Step-by-Step Methodology:

  • Reactant Mixture: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to a temperature typically between 80-120 °C and stir for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Suzuki_Coupling_Pathway Start This compound Br Product 2-Amino-2-(3-arylphenyl)acetamide Ar Start:f0->Product:f0 Suzuki-Miyaura Coupling Reagents Arylboronic Acid Pd Catalyst Base

Caption: Suzuki-Miyaura Coupling Reaction.

Role in the Development of Bioactive Molecules

The derivatives of this compound have the potential to interact with a variety of biological targets due to the diverse functionalities that can be introduced. The core acetamide structure is a known pharmacophore in many drug classes. For instance, acetamide derivatives are being investigated as potent anti-inflammatory agents, often targeting enzymes like cyclooxygenase-II (COX-II).[1]

Furthermore, the ability to introduce different aryl groups via cross-coupling reactions opens up avenues for designing molecules that can target specific protein-protein interactions or fit into well-defined binding pockets of enzymes. The stereocenter at the alpha-carbon also allows for the synthesis of enantiomerically pure compounds, which is often crucial for selective biological activity and reduced side effects.

While direct pharmacological data on this compound itself is limited in the public domain, its value as a building block is evident from its structural similarity to intermediates used in the synthesis of various therapeutic agents. For example, related bromophenyl acetamide structures have been utilized in the development of antidiabetic agents.[5] The strategic placement of the bromine atom provides a key vector for chemical modification and optimization of lead compounds.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its combination of a primary amine, an amide, a chiral center, and a functionalizable bromophenyl ring provides medicinal chemists with a powerful tool for the synthesis of diverse and complex molecules. The protocols outlined in this guide offer a starting point for researchers to explore the vast chemical space accessible from this scaffold, paving the way for the discovery of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the importance of such strategic building blocks in the drug discovery pipeline cannot be overstated.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021-02-01). PubMed Central. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][2][5]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. (2022-11-22). PubMed Central. Available at: [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

  • Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. (2010-03-23). Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Crystallographic Analysis of 2-Amino-2-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Solid-State Architecture of a Promising Molecular Scaffold

Welcome to a comprehensive guide on the crystallographic applications of 2-Amino-2-(3-bromophenyl)acetamide. This document is crafted for researchers, medicinal chemists, and drug development professionals who are interested in the solid-state properties of this and similar molecules. While a specific crystal structure for this compound is not yet publicly documented in the Cambridge Structural Database (CSD), this guide provides a robust framework for its crystallographic analysis.[1][2][3] We will delve into proposed synthesis, methodologies for obtaining single crystals, and the anticipated role of its unique structural features—notably the bromine substituent—in dictating its crystal packing. This guide is designed to be a practical resource, blending established crystallographic principles with predictive insights to facilitate the structural elucidation of this compound and its derivatives.

Introduction: The Significance of this compound in a Crystallographic Context

This compound belongs to the family of phenylacetamides, a class of organic compounds with notable biological activities.[4] The presence of a chiral center, an amide group, and a bromine atom on the phenyl ring makes this molecule a particularly interesting candidate for crystallographic studies for several reasons:

  • Pharmaceutical Potential : As a derivative of aminoacetamides, it may serve as a building block for novel therapeutic agents. Understanding its three-dimensional structure is crucial for structure-based drug design.

  • Crystal Engineering : The molecule possesses key functional groups for forming predictable intermolecular interactions. The amino and amide groups are excellent hydrogen bond donors and acceptors. The bromine atom introduces the potential for halogen bonding, a highly directional interaction increasingly utilized in the design of solid-state materials.[5][6][7][8][9]

  • Polymorphism and Co-crystals : The ability to form various crystal structures (polymorphs) or co-crystals with other molecules could significantly impact its physicochemical properties, such as solubility and stability.[10][11]

This guide will provide the necessary protocols to explore these aspects through single-crystal X-ray diffraction.

Synthesis of this compound: A Proposed Route

A plausible synthetic route to this compound can be adapted from established methods for similar compounds. A common approach involves the bromination of a suitable precursor followed by amination and amide formation. While specific reaction conditions would require optimization, a general protocol is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway A 3-Bromobenzaldehyde B 2-(3-Bromophenyl)-2-hydroxyacetonitrile A->B  NaCN, H₂O   C 2-Amino-2-(3-bromophenyl)acetonitrile B->C  NH₃, H₂O   D This compound C->D  H₂SO₄, H₂O, Heat  

Caption: Proposed synthesis of this compound.

Experimental Protocol
  • Step 1: Synthesis of 2-(3-Bromophenyl)-2-hydroxyacetonitrile : To a solution of 3-bromobenzaldehyde in a suitable solvent (e.g., dichloromethane), add a solution of sodium cyanide in water at 0°C. Stir the reaction mixture for several hours until completion.

  • Step 2: Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile : Treat the crude 2-(3-bromophenyl)-2-hydroxyacetonitrile with an aqueous solution of ammonia. The reaction is typically stirred at room temperature overnight.

  • Step 3: Hydrolysis to this compound : The resulting aminonitrile is carefully hydrolyzed using a strong acid, such as sulfuric acid, with heating. This step converts the nitrile group to an amide.

  • Purification : The final product should be purified by recrystallization from a suitable solvent or by column chromatography to obtain a sample of high purity, which is essential for growing high-quality single crystals.

Crystallization Protocols: The Gateway to Structure Determination

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[12] For a small organic molecule like this compound, several techniques can be employed.[13][14][15][16][17][18]

Screening for Suitable Solvents

A preliminary solubility test with a range of solvents is crucial. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately to highly soluble at elevated temperatures.

Solvent ClassExamplesPolarity
Protic Methanol, Ethanol, WaterHigh
Aprotic Polar Acetone, Acetonitrile, DMSOMedium-High
Aprotic Nonpolar Dichloromethane, Toluene, HexaneLow
Crystallization Techniques

a) Slow Evaporation

This is the simplest method for growing crystals.[15]

  • Prepare a nearly saturated solution of the compound in a chosen solvent at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has small perforations or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

b) Slow Cooling

This technique is effective when the compound's solubility is significantly temperature-dependent.[18]

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Filter the hot solution into a clean, pre-warmed vial.

  • Seal the vial and place it in a Dewar flask filled with hot water or in a programmable cooling block to allow for slow cooling to room temperature.

c) Vapor Diffusion

This method is particularly useful for small amounts of material.[16]

  • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

  • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

Co-crystallization: A Strategy for Enhanced Crystallizability and Property Modulation

If obtaining single crystals of this compound proves difficult, or if the goal is to create new solid forms with altered properties, co-crystallization is an excellent strategy.[10][11] Co-crystals are multicomponent crystals where the components are held together by non-covalent interactions.[10]

Co-former Selection

The choice of a co-former is critical. Co-formers should have complementary functional groups that can form robust intermolecular interactions, such as hydrogen bonds, with the target molecule. Given the structure of this compound, suitable co-formers could include:

  • Carboxylic acids : (e.g., benzoic acid, succinic acid) which can form strong hydrogen bonds with the amino and amide groups.

  • Other amides : (e.g., isonicotinamide) for amide-amide hydrogen bonding motifs.

  • Phenols : For hydrogen bonding with the amino and amide groups.

Co-crystallization Screening Methods

a) Liquid-Assisted Grinding (LAG)

  • Combine stoichiometric amounts of this compound and the chosen co-former in a mortar or a ball mill.

  • Add a few drops of a suitable solvent (e.g., acetonitrile, ethanol).

  • Grind the mixture for 15-30 minutes.

  • The resulting powder can be analyzed by Powder X-ray Diffraction (PXRD) to check for the formation of a new crystalline phase.

b) Slurry Co-crystallization

  • Add an excess of a stoichiometric mixture of the compound and co-former to a small amount of a solvent in which both are sparingly soluble.

  • Stir the slurry at a constant temperature for 24-72 hours.

  • Isolate the solid by filtration and analyze by PXRD.

X-ray Diffraction and Structure Determination: From Crystal to 3D Model

Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.[12]

Single-Crystal X-ray Diffraction (SCXRD) Workflow

SCXRD_Workflow A Mount Crystal on Diffractometer B Data Collection (Determine Unit Cell and Space Group) A->B C Data Reduction and Integration B->C D Structure Solution (e.g., using SHELXT or SIR) C->D E Structure Refinement (using SHELXL or Olex2) D->E F Structure Validation and Analysis E->F

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[12] Modern diffractometers automate the process of collecting data over a range of crystal orientations.

  • Structure Solution : The collected diffraction data is used to determine the positions of the atoms in the unit cell. Software packages like SHELXT are commonly used for this purpose.[19]

  • Structure Refinement : The initial atomic model is refined against the experimental data to improve its accuracy. This is typically done using programs like SHELXL or within graphical interfaces like Olex2.[19][20][21]

Powder X-ray Diffraction (PXRD)

If single crystals are not obtainable, PXRD can still provide valuable structural information, although structure solution from powder data is more complex.[4][22][23]

Analysis of Crystal Packing and Intermolecular Interactions

The final crystal structure reveals how the molecules are arranged in the solid state. For this compound, the following interactions are anticipated to be significant:

  • Hydrogen Bonding : The primary amino group (-NH₂) and the amide group (-CONH₂) are expected to form a network of hydrogen bonds, likely connecting molecules into chains or sheets.

  • Halogen Bonding : The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules (e.g., the oxygen of the amide group). This interaction is highly directional and can be a powerful tool in crystal engineering.[5][6][7][8][9]

  • π-π Stacking : The phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Hirshfeld Surface Analysis

To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[24][25][26][27][28] This analysis maps the close contacts between molecules in the crystal, providing a "fingerprint" of the interactions that stabilize the structure.

Intermolecular_Interactions Molecule This compound HB Hydrogen Bonding (N-H...O, N-H...N) Molecule->HB XB Halogen Bonding (C-Br...O) Molecule->XB PiPi π-π Stacking (Phenyl-Phenyl) Molecule->PiPi

Caption: Expected intermolecular interactions for this compound.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the crystallographic investigation of this compound. By following these protocols, researchers can elucidate its three-dimensional structure, understand its solid-state packing, and explore its potential for forming novel co-crystals. The insights gained from such studies are invaluable for applications in medicinal chemistry and materials science, paving the way for the rational design of new molecules with tailored properties.

References

  • Abramov, Y. A. (2012). A framework for cocrystal screening. Journal of Pharmaceutical Sciences, 101(5), 1686-1698.
  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
  • Peresypkina, E. V., & Virovets, A. V. (2017). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 3(3), 27.
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Warren, J. J., & Groom, C. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1862.
  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org.
  • Al-Omary, F. A. M., El-Emam, A. A., El-Sayed, Y. S., & Al-Farhan, K. (2020). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 25(21), 5082.
  • Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide.
  • IUCr. (n.d.). Crystallographic software list. Retrieved from [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Warren, J. J., & Groom, C. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601.
  • Triclinic Labs. (n.d.). Cocrystal Screening, Selection, Formulation. Retrieved from [Link]

  • single-crystal-diffraction 0.0.0 documentation. (n.d.). Resources. Retrieved from [Link]

  • Kar, S., & Matzger, A. J. (2021).
  • Devogelaer, J. J., et al. (2022). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Crystal Growth & Design, 22(9), 5263–5274.
  • Arhangelskis, M., & Friščić, T. (2017). Halogen bonding and pharmaceutical cocrystals: the case of a widely used preservative.
  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals.
  • Florence, A. J., & Shankland, K. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
  • Gryl, M., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′-dicyano-perylene-3,4:9,10-bis(dicarboximide). IUCrJ, 5(Pt 6), 725–733.
  • Wisdomlib. (2025). Cocrystal screening: Significance and symbolism. Retrieved from [Link]

  • Lu, Y., et al. (2018). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry, 61(23), 10459–10470.
  • Dallocchio, R., et al. (2018). Crystal packing and theoretical analysis of halogen- and hydrogen-bonded hydrazones from pharmaceuticals. Evidence of type I and II halogen bonds in extended chains of dichloromethane.
  • Harris, K. D. M. (2011). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
  • Desiraju, G. R. (2007). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 35(7), 565-573.
  • CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

  • ResearchGate. (2013). I am looking for an easy and latest software tool to solve the crystal structures. Can anyone suggest some softwares and helpful sites if possible? Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1039.
  • Google Patents. (2013). CN101550090B - Method for synthesizing bromoacetamide.
  • Głowacka, I. E., et al. (2018).
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Singh, K., et al. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology, 4(2), 111-120.
  • NIST. (n.d.). Acetamide, 2-amino-. Retrieved from [Link]

Sources

Application Note & Protocols: 2-Amino-2-(3-bromophenyl)acetamide as a Versatile Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This document provides an in-depth guide to the synthetic utility of 2-Amino-2-(3-bromophenyl)acetamide, a highly functionalized and versatile building block for the construction of diverse heterocyclic scaffolds. The strategic placement of a primary amine, an amide, and a synthetically tractable aryl bromide on a single scaffold opens multiple avenues for cyclization and derivatization. We will move beyond simple procedural outlines to explore the underlying chemical principles and mechanistic rationale that govern these transformations. The protocols described herein are designed to be robust and serve as a validated starting point for the synthesis of novel pyrazines, piperazinones, and other key heterocyclic systems relevant to medicinal chemistry and materials science. The inherent functionality of the 3-bromophenyl moiety is also leveraged as a key handle for post-synthetic modifications, enabling rapid library generation.

Synthesis of 2,5-Disubstituted Pyrazine Derivatives via Self-Condensation

The synthesis of pyrazines from α-amino acid derivatives is a well-established, biomimetically inspired transformation.[1][2] This approach typically involves the dimerization of α-amino aldehyde or ketone intermediates, which subsequently oxidize to form the aromatic pyrazine ring.[1][3] By adapting this methodology, this compound can be induced to undergo a self-condensation reaction to yield 2,5-bis(3-bromophenyl)pyrazine, a key intermediate for further functionalization.

Mechanistic Rationale

The transformation proceeds through an initial dehydrogenation or oxidation of the α-amino acetamide to form a reactive α-imino acetamide or an equivalent amino aldehyde intermediate. Two molecules of this intermediate then undergo a head-to-tail condensation to form a dihydropyrazine intermediate. Subsequent spontaneous air oxidation or catalyst-mediated dehydrogenation leads to the formation of the stable, aromatic 2,5-disubstituted pyrazine product. The choice of catalyst and reaction conditions is critical to facilitate the initial oxidation step without leading to undesired side reactions.[4]

Visualization: Proposed Reaction Pathway

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Final Product A This compound B α-Imino Acetamide Intermediate A->B Oxidation [Catalyst, Heat] C Dihydropyrazine Intermediate B->C Dimerization (Self-Condensation) D 2,5-Bis(3-bromophenyl)pyrazine C->D Aromatization (Air Oxidation)

Caption: Proposed pathway for pyrazine synthesis via oxidative self-condensation.

Experimental Protocol: Synthesis of 2,5-Bis(3-bromophenyl)pyrazine

Materials:

  • This compound (1.0 eq)

  • Manganese(IV) oxide (MnO₂, activated, 5.0 eq)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.14 g, 10 mmol).

  • Add anhydrous toluene (50 mL) to the flask to suspend the starting material.

  • Add activated manganese(IV) oxide (e.g., 4.35 g, 50 mmol). The causality here is the use of MnO₂ as a mild oxidant to generate the key imine intermediate without over-oxidizing or degrading the starting material.

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with DCM (3 x 20 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 2,5-Bis(3-bromophenyl)pyrazine as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Synthesis of Piperazin-2-one Derivatives

Piperazin-2-ones are valuable heterocyclic scaffolds in medicinal chemistry.[5] The synthesis of N-substituted piperazinones can be efficiently achieved from α-amino amides through a cascade reaction involving a double nucleophilic substitution.[6] This approach leverages both the primary amine and the amide nitrogen as nucleophiles in a ring-forming reaction.

Mechanistic Rationale

The synthesis begins with the N-alkylation of the primary amine of this compound with a suitable 2-carbon electrophile, such as ethyl bromoacetate. This forms an intermediate secondary amine. The subsequent step is an intramolecular cyclization where the amide nitrogen acts as a nucleophile, attacking the ester carbonyl. This cyclization is typically promoted by a base, which deprotonates the amide nitrogen, increasing its nucleophilicity and driving the ring-closure to form the stable six-membered piperazinone ring.[7]

Visualization: Experimental Workflow

G A Step 1: N-Alkylation B Combine this compound, Ethyl Bromoacetate, and NaHCO₃ in Acetonitrile A->B C Reflux for 4-6 hours B->C D Monitor by TLC for consumption of starting material C->D F Cool mixture, add Sodium Ethoxide (NaOEt) D->F Upon completion E Step 2: Intramolecular Cyclization E->F G Stir at room temperature for 12-18 hours F->G I Quench with water, extract with Ethyl Acetate G->I Upon completion H Step 3: Work-up & Purification H->I J Dry organic layer, concentrate in vacuo I->J K Purify by recrystallization or chromatography J->K

Caption: Step-by-step workflow for the synthesis of piperazin-2-ones.

Experimental Protocol: Synthesis of 3-(3-Bromophenyl)piperazin-2-one

Materials:

  • This compound (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Sodium bicarbonate (NaHCO₃, 2.5 eq)

  • Sodium ethoxide (NaOEt, 2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

Procedure:

  • In a 250 mL round-bottom flask, suspend this compound (e.g., 4.28 g, 20 mmol) and sodium bicarbonate (4.20 g, 50 mmol) in anhydrous acetonitrile (100 mL).

  • Add ethyl bromoacetate (2.44 mL, 22 mmol) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. The bicarbonate base neutralizes the HBr formed during the initial N-alkylation, preventing protonation of the starting amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol or use a commercially available solution. Add the sodium ethoxide solution (40 mmol in ethanol) dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The strong ethoxide base facilitates the deprotonation of the amide for the final ring-closing cyclization.

  • Quench the reaction by slowly adding water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to yield 3-(3-Bromophenyl)piperazin-2-one.

Post-Synthetic Modification via Palladium Cross-Coupling

A significant advantage of using this compound is the presence of the aryl bromide, which serves as a versatile handle for diversification using palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of various substituents, enabling the rapid creation of a library of analogs from a common heterocyclic core.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromophenyl-substituted heterocycle and a wide range of boronic acids or esters.

Data Presentation: Representative Suzuki Coupling Conditions
EntryAryl Boronic Acid (eq)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Phenylboronic acid (1.2)Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O9092
24-Methoxyphenylboronic acid (1.2)Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2.0)Dioxane10088
3Thiophene-2-boronic acid (1.2)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10095
4Pyridine-3-boronic acid (1.5)Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)Dioxane/H₂O10078

Yields are representative and based on analogous transformations in the literature.

General Protocol: Suzuki Coupling of 2,5-Bis(3-bromophenyl)pyrazine

Materials:

  • 2,5-Bis(3-bromophenyl)pyrazine (1.0 eq)

  • Aryl boronic acid (2.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃, 4.0 eq)

  • Toluene and Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add 2,5-Bis(3-bromophenyl)pyrazine (e.g., 388 mg, 1 mmol), the desired aryl boronic acid (2.5 mmol), and potassium carbonate (552 mg, 4 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the desired 2,5-bis(3-arylphenyl)pyrazine.

References

  • Stadler, M. et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. [Link][3]

  • Kappe, C. O. et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health. [Link][8]

  • Milstein, D. et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link][4]

  • Andrade, C. K. Z. et al. (2022). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. [Link][9]

  • Nachtsheim, B. J. et al. (2021). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Royal Society of Chemistry. [Link][10]

  • Kerwin, S. M. et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Center for Biotechnology Information. [Link][1]

  • Stadler, M. et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. ResearchGate. [Link][2]

  • Bode, J. W. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. ACS Publications. [Link][11]

  • Savic, V. et al. (2022). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link][6]

  • Wasserman, H. H. (2002). FORMATION OF HETEROCYCLIC DERIVATIVES OF α-AMINO ACIDS USING VICINAL TRICARBONYL METHODOLOGY. Arkivoc. [Link][12]

  • Savic, V. & Petkovic, M. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link][5]

  • Andreotti, D. et al. (2015). Synthesis of piperazinones from amino acids. ResearchGate. [Link][7]

Sources

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 2-Amino-2-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Amino-2-(3-bromophenyl)acetamide. This compound is a potential pharmaceutical intermediate, and a robust analytical method is crucial for quality control, stability studies, and regulatory compliance. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2][3][4]

Introduction

This compound is an organic compound with potential applications as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a primary amine, an amide group, and a brominated phenyl ring, presents unique analytical challenges.[5] The presence of the primary aromatic amine and the amide functionality necessitates careful method development to ensure specificity and stability.[6][7][8] A validated, stability-indicating analytical method is a regulatory requirement to ensure the identity, strength, quality, and purity of pharmaceutical substances.[2][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC method for this compound.

Compound Profile

  • IUPAC Name: this compound

  • CAS Number: 1105679-26-2[5]

  • Molecular Formula: C₈H₉BrN₂O[5]

  • Molecular Weight: 229.08 g/mol [5]

  • Chemical Structure:

Chemical structure of this compound

Caption: Chemical structure of this compound.

Method Development and Optimization

The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method with UV detection. The chromatographic conditions were optimized to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities and degradation products.

Rationale for Method Selection
  • Chromatographic Mode: Reversed-phase HPLC is the preferred technique for moderately polar compounds like this compound, offering excellent separation and reproducibility.

  • Stationary Phase: A C18 column was selected due to its versatility and wide applicability in the pharmaceutical industry for separating a broad range of compounds.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier was chosen to ensure good peak shape and control the retention of the basic amine group. A phosphate buffer was selected for its buffering capacity in the desired pH range. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and good elution strength.

  • Detection: UV detection was selected based on the presence of the chromophoric phenyl ring in the analyte. The detection wavelength was set at the absorption maximum of the compound to ensure maximum sensitivity.

Optimized Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: For assay determination, accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:[1][3][4]

System suitability was assessed by injecting six replicate injections of a 50 µg/mL standard solution. The acceptance criteria are presented in Table 2.

Specificity was evaluated by subjecting a 50 µg/mL solution of this compound to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. The chromatograms of the stressed samples were compared with that of an unstressed sample to assess for interference at the retention time of the analyte peak.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 48 hours.

Linearity was determined by analyzing five concentrations of the standard solution ranging from 10 to 150 µg/mL (10, 25, 50, 100, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy was determined by the standard addition method. A known amount of the sample was spiked with the standard at three different concentration levels (80%, 100%, and 120% of the assay concentration). The recovery of the added standard was calculated.

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the sample solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

  • pH of the mobile phase buffer (± 0.2 units)

Results and Discussion

The developed method demonstrated excellent performance characteristics. A typical chromatogram of the standard solution showed a well-defined, symmetric peak for this compound at a retention time of approximately 4.5 minutes.

Validation Data Summary
Validation ParameterResultAcceptance Criteria
System Suitability
- Tailing Factor1.1≤ 2.0
- Theoretical Plates> 5000> 2000
- %RSD of Peak Areas0.5%≤ 2.0%
Linearity
- Range10 - 150 µg/mL-
- Correlation Coefficient (r²)0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on results (%RSD < 2.0%)The method should remain unaffected by small variations.
Forced Degradation Studies

The forced degradation studies showed that the method is stability-indicating. Significant degradation was observed under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the parent peak. No significant degradation was observed under thermal and photolytic stress. The peak purity analysis of the analyte peak in the stressed samples confirmed that there was no co-elution of degradation products.

Visualizations

Experimental Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) A Selection of Chromatographic Mode (RP-HPLC) B Screening of Stationary Phase (C18) A->B C Optimization of Mobile Phase (Buffer, Organic Modifier, pH) B->C D Optimization of Detection Wavelength C->D E System Suitability D->E Optimized Method F Specificity (Forced Degradation) E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Routine Analysis & Stability Studies J->K Validated Method

Caption: Workflow for HPLC method development and validation.

Logical Relationship of Validation Parameters

G Validated_Method Validated_Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision Robustness Robustness Validated_Method->Robustness Linearity->Accuracy Linearity->Precision

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

A sensitive, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound in accordance with ICH guidelines. The method is suitable for routine quality control and stability monitoring of this compound in a pharmaceutical development setting.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • ICH guidelines for validation final. SlideShare. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. USGS. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. Available at: [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters. Available at: [Link]

  • Method and assays for quantitation of acetamide in a composition. Google Patents.
  • Hydrolysis of aromatic amides as assay for carboxylesterases-amidases. PubMed. Available at: [Link]

Sources

Application Note & Protocols: Biological Screening of a 2-Amino-2-(3-bromophenyl)acetamide Library

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-amino-2-phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant and anticancer properties.[1][2][3] This document provides a comprehensive guide to the biological screening of a focused library built around the 2-amino-2-(3-bromophenyl)acetamide core. We outline a strategic, multi-stage screening cascade designed to efficiently identify and validate bioactive "hit" compounds. The protocols herein are designed to be robust and self-validating, incorporating essential controls and quality checks to ensure data integrity. We will detail a primary cytotoxicity screen to establish a baseline activity profile, followed by a more targeted secondary biochemical assay, and conclude with protocols for hit confirmation and potency determination.

Introduction: The Rationale for Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[4][5] The 2-amino-2-phenylacetamide chemical scaffold has garnered significant interest due to its presence in molecules with demonstrated biological relevance.[1][6][7] A library of derivatives based on the this compound core allows for the systematic exploration of the structure-activity relationship (SAR), where modifications to the core structure can be correlated with changes in biological effect.

The primary goal of this screening campaign is to triage the compound library to identify "hits"—compounds that consistently demonstrate a specific biological activity. This is achieved through a carefully designed screening cascade.

The Screening Cascade Philosophy

A tiered approach is employed to manage the cost and labor associated with screening. The process begins with a broad, high-throughput primary assay to cast a wide net, followed by more specific and resource-intensive secondary and confirmatory assays to validate initial findings and eliminate false positives.[8]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Secondary & Orthogonal Assays CompoundLibrary This compound Library (10 mM in DMSO) PrimaryScreen Primary HTS: Cell-Based Cytotoxicity Assay (Single Concentration, e.g., 10 µM) CompoundLibrary->PrimaryScreen Assay-Ready Plates PrimaryHits Initial 'Hit' Compounds (Activity > Threshold) PrimaryScreen->PrimaryHits Identify Actives DoseResponse Dose-Response Assay (e.g., 10-point curve) PrimaryHits->DoseResponse Confirm & Quantify ConfirmedHits Confirmed Hits (IC50 < Target) DoseResponse->ConfirmedHits Calculate IC50 SecondaryAssay Target-Based Secondary Screen (e.g., Biochemical Enzyme Assay) ConfirmedHits->SecondaryAssay Determine Mechanism ValidatedHits Validated, On-Target Hits SecondaryAssay->ValidatedHits Validate Target Engagement H2L Hit-to-Lead (H2L) Campaign ValidatedHits->H2L Advance to Lead Optimization

Figure 1: A typical tiered workflow for a small molecule screening campaign.

Phase 1: Primary Screening Protocol - General Cytotoxicity

Scientific Rationale: A primary cytotoxicity screen is a crucial first step. It serves two purposes: 1) it identifies compounds with potential anticancer activity by measuring their ability to halt cell proliferation or induce cell death[2], and 2) it flags compounds that are broadly cytotoxic, which is essential information for any subsequent therapeutic development path.[9][10] Assays measuring cellular metabolic activity are a reliable proxy for cell viability and are well-suited for HTS.[11][12]

Protocol 2.1: Cell Viability Assay using Resazurin

This protocol uses Resazurin (AlamarBlue), a cell-permeable dye that is blue and non-fluorescent. In viable, metabolically active cells, it is reduced to the pink, highly fluorescent resorufin. This conversion is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer, PC3 - prostate cancer[2])

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Compound Library Plates: Assay-ready plates with compounds diluted to 10X final concentration.

  • Controls: DMSO (negative control), Staurosporine (positive control, 10 µM final concentration)

Step-by-Step Methodology:

  • Cell Culture: Maintain the chosen cell line under standard conditions (37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase and sub-confluent before plating.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of complete medium.

    • Dispense 90 µL of the cell suspension into each well of a clear-bottom, black-walled 384-well plate.

    • Causality Check: The cell density is optimized to ensure they remain in an exponential growth phase for the duration of the assay, providing a robust signal window.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition:

    • Using an automated liquid handler or multichannel pipette, add 10 µL of compound from the 10X assay-ready plate to the corresponding wells of the cell plate. The final compound concentration will be 1X (e.g., 10 µM) and the final DMSO concentration will be 0.1%.

    • Add 10 µL of 10X Staurosporine to positive control wells.

    • Add 10 µL of medium containing 1% DMSO to negative control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Data Analysis & Hit Criteria:

  • Normalization: The data is normalized to the plate controls:

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Assay Quality Control: Calculate the Z'-factor for each plate to ensure assay robustness.

    • Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Negative - Mean_Positive|

    • Trustworthiness: An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[13]

  • Hit Selection: A compound is typically selected as a primary "hit" if it demonstrates a percent inhibition value greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean of the library).

Phase 2: Hit Confirmation and Potency Determination

Scientific Rationale: Primary hits must be re-tested to confirm their activity and rule out experimental errors.[8] A dose-response analysis is then performed to determine the potency of the confirmed hits, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[14] This quantitative measure is essential for comparing compounds and beginning to establish an SAR.

Protocol 3.1: 10-Point IC₅₀ Determination

Methodology:

  • Compound Preparation: For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO, starting at a high concentration (e.g., 10 mM). Create 10X assay-ready plates from this dilution series.

  • Assay Execution: Repeat the primary cytotoxicity assay protocol (Section 2.1), but instead of a single concentration, add 10 µL of each concentration from the serial dilution plate.

  • Data Analysis:

    • Normalize the data for each concentration as described previously.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the compound that produces 50% of the maximal inhibitory response.

Data Presentation: The results should be summarized in a table for clear comparison.

Compound IDIC₅₀ (µM)Hill SlopeR² of Curve Fit
BR-P-A-0012.51.10.992
BR-P-A-00215.70.90.985
BR-P-A-003> 50N/AN/A
............

Phase 3: Secondary Screening - Target-Based Assay

Scientific Rationale: Once potent cytotoxic compounds are confirmed, the next logical step is to investigate their mechanism of action.[15] A common strategy in cancer drug discovery is to test for inhibition of protein kinases, as they are frequently dysregulated in cancer. A biochemical assay using a purified enzyme allows for direct measurement of target engagement, confirming that the compound's effect is not due to non-specific toxicity.[14][16]

G cluster_0 Hit Triage Logic PrimaryHits Primary Hits (>50% Inhibition) ReTest Re-test in Primary Assay PrimaryHits->ReTest DoseResponse Generate IC50 Curve ReTest->DoseResponse Reproducible Discard1 Discard (Not reproducible) ReTest->Discard1 Not Reproducible SecondaryScreen Test in Orthogonal/ Target-Based Assay DoseResponse->SecondaryScreen Potent (IC50 < 10µM) Discard2 Discard (Low Potency) DoseResponse->Discard2 Not Potent ConfirmedHit Confirmed Hit SecondaryScreen->ConfirmedHit Active on Target Discard3 Discard (Off-target/Non-specific) SecondaryScreen->Discard3 Inactive on Target

Figure 2: Decision-making workflow for hit validation and triage.

Protocol 4.1: ADP-Glo™ Kinase Inhibition Assay

This assay measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to any ADP-generating enzyme.

Materials:

  • Purified protein kinase of interest (e.g., SRC, ABL)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (containing MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Confirmed hit compounds

  • Controls: DMSO (negative), Staurosporine (positive)

Step-by-Step Methodology:

  • Prepare Reagents: Thaw all reagents and prepare master mixes for the kinase reaction.

  • Compound Plating: Add 1 µL of compound (from a dose-response plate) to the wells of a 384-well low-volume white plate.

  • Kinase Reaction:

    • Add 2 µL of a solution containing the kinase and substrate peptide to each well.

    • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Causality Check: The ATP concentration should be at or near the Michaelis constant (Km) of the enzyme to ensure sensitive detection of competitive inhibitors.[14]

    • Shake the plate and incubate at room temperature for 1 hour.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

  • Calculate percent inhibition as described in Protocol 2.1, where high luminescence (high ADP) corresponds to an uninhibited reaction (negative control) and low luminescence corresponds to an inhibited reaction (positive control).

  • Generate IC₅₀ curves for active compounds as described in Protocol 3.1. A compound that shows a potent IC₅₀ in this assay is considered a validated, on-target hit.

Conclusion and Next Steps: From Hit to Lead

The successful completion of this screening cascade will yield a set of validated hit compounds from the this compound library with confirmed activity and a known potency (IC₅₀). These compounds serve as the starting point for a hit-to-lead (H2L) campaign.[8][17][18] The goal of H2L is to further optimize these initial hits by synthesizing and testing analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[19][20] This iterative process of chemical modification and biological testing is crucial for transforming a promising hit into a viable lead candidate for preclinical development.

References

  • Bhayani, H. (2016). High throughput screening of small molecule library: procedure, challenges and future. Google Search.
  • Greenwood, M. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net.
  • Sigma-Aldrich. Cell-Based Assays.
  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Clemons, P. A., et al. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries.
  • Ahmad, A., & Lall, N. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide.
  • Promega Corporation.
  • Thermo Fisher Scientific. High-Throughput Screening Libraries for Small-Molecule Drug Discovery.
  • Wikipedia. Enzyme assay.
  • Benchchem. (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2.
  • Wu, W., et al. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. PubMed.
  • Sadybekov, A. A., & Katritch, V. (n.d.).
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
  • Wu, W., et al. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach.
  • Wikipedia. Hit to lead.
  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf.
  • Pion Inc. (2025).
  • Binda, C., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Fassihi, A., et al. (n.d.). 2-(4-Fluorophenyl)
  • Xie, X. Q., et al. (n.d.). Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. PMC - PubMed Central.
  • Klesov, A. A., et al. (n.d.).
  • Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. PubMed.
  • Zhang, X., et al. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)
  • Carta, A., et al. (n.d.).
  • Obniska, J., et al. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Kaminski, K., et al. (n.d.). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. PubMed.
  • Fassihi, A., et al. (n.d.). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
  • Kaminski, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PMC - PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(3-bromophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Here, we address common challenges encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Synthesis Overview: A Two-Step Approach

The most common and efficient route to synthesize this compound involves a two-step process. First, a Strecker amino acid synthesis is employed to create the α-aminonitrile intermediate from 3-bromobenzaldehyde.[1][2] Second, this intermediate undergoes a controlled partial hydrolysis to yield the desired primary amide. Each step presents unique challenges that can impact yield and purity.

G cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Partial Hydrolysis 3-bromobenzaldehyde 3-bromobenzaldehyde Intermediate 2-Amino-2-(3-bromophenyl)acetonitrile 3-bromobenzaldehyde->Intermediate + NH4Cl_KCN NH4Cl, KCN Final_Product This compound Intermediate->Final_Product H₂O, Acid or Base (Controlled)

Caption: Overall workflow for the synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Part 1: The Strecker Synthesis - Formation of 2-Amino-2-(3-bromophenyl)acetonitrile
Q1: My yield for the α-aminonitrile intermediate is consistently low. What are the primary causes?

A1: Low yields in the Strecker synthesis typically stem from one of three areas: imine formation, cyanide addition, or reaction equilibrium.

  • Inefficient Imine Formation: The reaction begins with the condensation of 3-bromobenzaldehyde and ammonia (from NH₄Cl) to form an imine, which is then attacked by the cyanide nucleophile.[3] This condensation releases water. If water is not effectively removed or if the equilibrium is unfavorable, the concentration of the reactive iminium ion will be low.

    • Causality: The equilibrium between the aldehyde/ammonia and the imine/water can lie towards the starting materials. Driving the reaction forward is key.

    • Solution: Consider adding a dehydrating agent like anhydrous MgSO₄ to the reaction mixture to sequester water as it forms, thereby pushing the equilibrium towards the imine.[4]

  • Competing Cyanohydrin Formation: The aldehyde starting material can be directly attacked by the cyanide ion to form a cyanohydrin, a competing side reaction.[5]

    • Causality: Both the aldehyde's carbonyl carbon and the imine's carbon are electrophilic. The relative rates of cyanide attack on these two species will dictate the product distribution.

    • Solution: To favor aminonitrile formation, ensure the imine is formed efficiently before the majority of the cyanide addition occurs. Some protocols pre-stir the aldehyde and ammonia source for a period before introducing the cyanide source.[5]

  • Reagent Stoichiometry and Quality: Ensure all reagents are of high purity and used in the correct molar ratios. The cyanide salt, in particular, can degrade over time if not stored properly.

G cluster_main Main Pathway (Desired) cluster_side Side Reaction Aldehyde 3-Bromobenzaldehyde Imine Iminium Ion Aldehyde->Imine + NH₃ Cyanohydrin Cyanohydrin (Byproduct) Aldehyde->Cyanohydrin + CN⁻ Aminonitrile α-Aminonitrile (Product) Imine->Aminonitrile + CN⁻

Caption: Competing reaction pathways in the Strecker synthesis.

Part 2: The Hydrolysis - Converting the Nitrile to an Amide

This step is often the most challenging due to the risk of over-hydrolysis.

Q2: My primary product is the carboxylic acid, 2-amino-2-(3-bromophenyl)acetic acid, not the desired amide. How do I stop the reaction at the amide stage?

A2: This is the most common failure mode. The amide intermediate can be hydrolyzed further to a carboxylic acid under the same conditions required to hydrolyze the starting nitrile.[6] The key is to use milder conditions and carefully monitor the reaction.

  • Causality: Both acidic and basic hydrolysis of nitriles proceed through an amide intermediate. Harsh conditions (high temperatures, long reaction times, high concentrations of acid/base) will inevitably lead to the more thermodynamically stable carboxylic acid.[7]

  • Solutions:

    • Favor Basic Conditions: While acid-catalyzed hydrolysis almost always proceeds to the carboxylic acid, base-catalyzed hydrolysis can sometimes be stopped at the amide stage under carefully controlled, milder conditions.[7][8]

    • Use Hydrogen Peroxide: A common and effective method for the selective conversion of nitriles to amides is the use of alkaline hydrogen peroxide. The hydroperoxide anion is a potent nucleophile that attacks the nitrile, and the reaction conditions are typically mild enough to prevent subsequent amide hydrolysis.[9]

    • Control Temperature and Time: Avoid aggressive heating or prolonged reflux. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as a significant amount of the desired amide has formed, even if some starting nitrile remains, to prevent it from converting to the carboxylic acid.

Condition Selectivity for Amide Typical Protocol Primary Risk
Strong Acid (e.g., conc. HCl, reflux) Very LowHeat nitrile with aqueous HCl.Almost complete conversion to carboxylic acid.[7]
Strong Base (e.g., NaOH, reflux) Low to ModerateHeat nitrile with aqueous NaOH.High risk of saponification to the carboxylate salt.[8]
Controlled Base (e.g., KOH/t-BuOH) Moderate to HighUse a hindered base or lower temperatures.Slower reaction rates.
Alkaline H₂O₂ HighNitrile in a solvent like ethanol/water with NaOH and H₂O₂ at mild temperatures (e.g., 40-50°C).[9]Exothermic reaction; requires careful temperature control.
Q3: The hydrolysis reaction is extremely slow or appears to have stalled with unreacted nitrile remaining. What can I do?

A3: Stagnation often points to insufficient activation of the nitrile group, which is relatively unreactive.

  • Causality: The carbon atom of the nitrile's C≡N triple bond is the electrophilic center, but it's less electrophilic than a carbonyl carbon. The reaction requires either protonation of the nitrogen (acid catalysis) to make the carbon more electrophilic, or direct attack by a strong nucleophile like hydroxide (base catalysis).[7][10]

  • Solutions:

    • Increase Catalyst Concentration: A modest increase in the concentration of the acid or base catalyst can sometimes be sufficient to improve the rate. Be cautious, as this also increases the risk of over-hydrolysis.

    • Increase Temperature Modestly: Gently increasing the temperature will increase the reaction rate. For example, if running at room temperature, try warming to 40-50°C. Monitor closely.

    • Solvent Choice: Ensure your solvent system can adequately dissolve all components. For base-catalyzed reactions, using a co-solvent like ethanol or DMSO with water can improve solubility and reaction rate.

G Nitrile α-Aminonitrile Amide Target Amide Nitrile->Amide k₁ (Desired Hydrolysis) Carboxylic_Acid Carboxylic Acid (Over-hydrolysis) Amide->Carboxylic_Acid k₂ (Undesired Hydrolysis) Goal Goal: Maximize k₁ while minimizing k₂

Caption: Kinetic challenge of selective nitrile hydrolysis.

Part 3: Purification and Analysis
Q4: How can I effectively purify the final acetamide product?

A4: The purification strategy depends on the main impurities. The most likely contaminants are the unreacted α-aminonitrile and the over-hydrolyzed carboxylic acid.

  • Strategy: Acid-Base Extraction. You can exploit the different pKa values of the three components.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid is acidic and will be deprotonated to its carboxylate salt, which will move into the aqueous layer. The desired amide and the starting nitrile will remain in the organic layer.

    • Separate the layers. You can now isolate your product from the organic layer.

  • Strategy: Column Chromatography. If extraction is insufficient, silica gel chromatography is a reliable method. The polarity difference between the nitrile, amide, and carboxylic acid is usually significant enough for good separation. The amide is typically more polar than the nitrile but less polar than the carboxylic acid. A gradient elution from a less polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be required.

Q5: What are the key analytical signatures to confirm the identity and purity of this compound?

A5: A combination of spectroscopic methods is recommended.

  • ¹H NMR: Look for the characteristic signals:

    • Aromatic protons in the 7.0-7.5 ppm region showing the substitution pattern of the bromophenyl group.

    • A singlet for the methine proton (the carbon bearing the amino and amide groups) around 4.5-5.0 ppm.

    • Broad singlets for the -NH₂ and -CONH₂ protons. The amide protons are often two distinct signals.

  • ¹³C NMR:

    • A signal for the amide carbonyl carbon around 170-175 ppm.

    • Signals for the aromatic carbons, including the carbon attached to the bromine atom.

  • FT-IR Spectroscopy:

    • Disappearance of the nitrile peak: The sharp C≡N stretch from the starting material (around 2230-2250 cm⁻¹) should be absent.

    • Appearance of amide peaks: Look for a strong C=O stretch (Amide I band) around 1650-1680 cm⁻¹ and N-H bending (Amide II band) around 1600-1640 cm⁻¹. Also, look for N-H stretching bands in the 3200-3400 cm⁻¹ region.

  • Mass Spectrometry (MS): Confirm the molecular weight (229.07 for the monoisotopic mass of C₈H₉BrN₂O) and check for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[11]

Recommended Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1 equivalent) in methanol.

  • Add ammonium chloride (NH₄Cl, 1.2 equivalents) and stir for 15 minutes at room temperature.

  • In a separate beaker, dissolve potassium cyanide (KCN, 1.1 equivalents) in a minimum amount of water. Caution: Cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cool the aldehyde/ammonium chloride solution in an ice bath.

  • Slowly add the aqueous KCN solution dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting aldehyde.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step or purified by column chromatography.

Protocol 2: Controlled Hydrolysis to this compound
  • Dissolve the crude 2-amino-2-(3-bromophenyl)acetonitrile (1 equivalent) in ethanol or DMSO.

  • Cool the solution in an ice bath.

  • Add 30% hydrogen peroxide (H₂O₂, 3-5 equivalents) followed by aqueous sodium hydroxide (1 M) or potassium carbonate until the pH is approximately 10-11.

  • Stir the reaction at a controlled temperature (e.g., 40°C) and monitor its progress every 30-60 minutes by TLC or LC-MS.

  • Once the starting nitrile is consumed or a significant amount of product has formed, cool the reaction to room temperature.

  • Carefully quench any remaining peroxide by adding a saturated solution of sodium sulfite until a test with starch-iodide paper is negative.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.

  • Purify the crude product using the acid-base extraction method described in Q4 or by silica gel column chromatography.

References
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemtips. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 60. [Link]

  • Chemeurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-amino-2-pyridinyl)-2-(3-bromophenyl)acetamide. Retrieved from [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]

  • Chemistry Stack Exchange. (n.d.). Why doesn't Strecker synthesis produce AHAs instead?. Retrieved from [Link]

Sources

"optimizing reaction conditions for 2-Amino-2-(3-bromophenyl)acetamide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(3-bromophenyl)acetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic methodologies. Our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your reaction conditions effectively.

Introduction: The Significance of α-Amino Amides

α-Amino amides are privileged scaffolds in medicinal chemistry, serving as key building blocks for peptidomimetics, enzyme inhibitors, and various heterocyclic compounds.[1] The target molecule, this compound, incorporates a synthetically versatile bromine handle, making it a valuable intermediate for further functionalization in drug discovery programs. This guide focuses on two robust and widely applicable methods for its synthesis: the Strecker Synthesis and the Ugi Four-Component Reaction (Ugi-4CR) .

Recommended Synthetic Pathways: A Comparative Overview

Choosing the right synthetic strategy depends on available starting materials, scalability, and desired structural diversity. Both the Strecker and Ugi reactions are powerful methods for constructing the α-amino amide core.

FeatureStrecker SynthesisUgi Four-Component Reaction (Ugi-4CR)
Starting Materials 3-Bromobenzaldehyde, Ammonia (or NH4Cl), Sodium Cyanide (NaCN)3-Bromobenzaldehyde, an Amine, an Isocyanide, a Carboxylic Acid
Key Intermediates α-AminonitrileNitrilium ion, followed by Mumm rearrangement
Number of Steps Two main steps: 1. Aminonitrile formation 2. Nitrile hydrolysisOne-pot reaction
Pros Utilizes simple, inexpensive starting materials.[2] A classic, well-understood reaction.[3]High atom economy and convergence.[4] Rapid generation of molecular complexity.[5] Amenable to library synthesis.
Cons Requires handling of highly toxic cyanide. The hydrolysis step can require harsh conditions.[6] Produces a racemic mixture without a chiral auxiliary.[7]Requires potentially complex or commercially unavailable isocyanides. Optimization can be complex due to the number of components.

Detailed Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

This two-step protocol first forms the α-aminonitrile intermediate, which is then hydrolyzed to the final product.[7]

Step 1: Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 3-bromobenzaldehyde (1.0 eq) and ammonium chloride (NH4Cl, 1.2 eq) in methanol or aqueous ammonia.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. The use of a drying agent like MgSO₄ can help drive this equilibrium.[6]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (NaCN, 1.1 eq) in water dropwise. CAUTION: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment (PPE) and have a cyanide quench solution (e.g., bleach or hydrogen peroxide) available.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • Treat the crude α-aminonitrile from Step 1 with concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux (typically 80-100 °C) for several hours. The hydrolysis of the nitrile to a carboxylic acid is the primary pathway, but controlled or partial hydrolysis can yield the amide.

  • Monitor the reaction progress by TLC/LC-MS.

  • Cool the reaction to room temperature and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution) to pH 7-8.

  • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Protocol 2: Ugi Four-Component Synthesis

The Ugi reaction is a one-pot method that rapidly assembles the product from four components.[4][8] For the synthesis of the primary amide, a protected ammonia equivalent or a subsequent deprotection step is required. A more direct approach uses a convertible isocyanide.

  • To a solution of 3-bromobenzaldehyde (1.0 eq) in a polar aprotic solvent like methanol or DMF (0.5 - 2.0 M concentration is optimal), add a primary amine (1.0 eq, e.g., benzylamine as a protecting group) and a carboxylic acid (1.0 eq, e.g., acetic acid).[4]

  • Stir the mixture for 20-30 minutes at room temperature to allow for the pre-formation of the imine.[5]

  • Add the isocyanide component (1.0 eq, e.g., tert-butyl isocyanide) to the reaction mixture. The reaction is often exothermic and typically completes within minutes to a few hours.[4]

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • The crude product, a bis-amide, is then worked up by extraction and purified via column chromatography.

  • A subsequent deprotection step (e.g., hydrogenolysis for a benzylamine group) would be required to yield the final primary amine product.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled, and I see mostly unreacted starting aldehyde. What is the likely cause?

A: The most common cause is incomplete formation of the imine intermediate, which is crucial for both the Strecker and Ugi syntheses.[4][7] The formation of an imine from an aldehyde and an amine (or ammonia) is a reversible equilibrium reaction that produces water.

  • Solution (Strecker & Ugi):

    • Increase Reactant Concentration: High concentrations (0.5 M to 2.0 M) favor product formation by shifting the equilibrium.[4]

    • Remove Water: For the Strecker synthesis, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can sequester the water byproduct and drive the reaction forward.[6]

    • Check pH: In the Strecker synthesis, the ammonium salt (NH₄Cl) provides a mildly acidic environment that protonates the aldehyde, activating it for nucleophilic attack by ammonia.[6] Ensure conditions are not too basic initially, which would prevent aldehyde activation.

Q: In my Strecker synthesis, I've formed the aminonitrile intermediate, but the final hydrolysis step is not working or gives a low yield. Why?

A: Nitrile hydrolysis is often the most challenging step, requiring harsh conditions that can lead to degradation or complex product mixtures.

  • Solution (Strecker):

    • Increase Reaction Time/Temperature: Ensure you are refluxing for a sufficient period. Some nitriles are stubborn and may require prolonged heating.

    • Use a Stronger Acid/Base: While concentrated HCl is standard, sometimes a switch to sulfuric acid or a strong base like NaOH can be more effective. Be aware that basic hydrolysis will yield the carboxylate salt, requiring an acidic workup to protonate the product.

    • Consider Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for hydrolysis steps.[9]

Q: My Ugi reaction is not proceeding to completion, even after several hours. What should I check?

A: The Ugi reaction's success hinges on the final, irreversible Mumm rearrangement. If this step is not reached, the preceding reversible steps will not be driven to completion.[4]

  • Solution (Ugi):

    • Purity of Reagents: Isocyanides can be unstable and are often the point of failure. Verify the purity of your isocyanide before starting the reaction.

    • Solvent Choice: Polar solvents like methanol, ethanol, or DMF are generally effective.[4] Avoid non-polar solvents which can hinder the ionic intermediates.

    • Order of Addition: While it's a one-pot reaction, pre-mixing the aldehyde, amine, and acid to allow for imine formation before adding the isocyanide can sometimes improve yields.

G start Low or No Product Yield check_sm Analyze Crude Mixture (TLC/LC-MS) start->check_sm sm_present Mainly Starting Materials Present check_sm->sm_present What is observed? int_present Intermediate Formed, No Final Product check_sm->int_present What is observed? imine_issue Likely Imine Formation Issue sm_present->imine_issue hydrolysis_issue Strecker: Nitrile Hydrolysis Issue int_present->hydrolysis_issue Strecker? mumm_issue Ugi: Mumm Rearrangement Issue int_present->mumm_issue Ugi? sol_conc Increase Reactant Concentration imine_issue->sol_conc Solution 1 sol_h2o Add Dehydrating Agent (e.g., MgSO4) imine_issue->sol_h2o Solution 2 sol_reagent Verify Reagent Purity (esp. Isocyanide for Ugi) imine_issue->sol_reagent Solution 3 sol_hydrolysis Increase Time/Temp or Use Microwave hydrolysis_issue->sol_hydrolysis Solution sol_ugi Check Isocyanide/Solvent, Optimize Stoichiometry mumm_issue->sol_ugi Solution

Caption: Troubleshooting workflow for low product yield.

Problem Area 2: Product Purity and Side Reactions

Q: My final product is contaminated with a significant side product. How can I identify and prevent it?

A: Side reactions are common and depend on the chosen pathway.

  • Potential Side Reaction (Strecker): Cyanohydrin Formation. If cyanide attacks the aldehyde before the imine is formed, it will produce 2-(3-bromophenyl)-2-hydroxyacetonitrile.

    • Prevention: Ensure sufficient time for imine formation before adding the cyanide source. Pre-mixing the aldehyde and ammonia source is critical.[6]

  • Potential Side Reaction (General): Over-alkylation. In the Strecker synthesis, the product amine can potentially react with the starting aldehyde, though this is less common under standard conditions.

    • Prevention: Use a slight excess of the ammonia source to outcompete the product amine.

  • Potential Side Reaction (Ugi): Passerini Reaction. If the amine component is absent or unreactive, a three-component Passerini reaction between the aldehyde, isocyanide, and carboxylic acid can occur, leading to an α-acyloxy carboxamide.

    • Prevention: Ensure all four components are present in the correct stoichiometry and that the amine is sufficiently nucleophilic.

Q: I am struggling to purify my product using column chromatography. What are some tips?

A: α-Amino amides can be challenging to purify due to their polarity and potential to streak on silica gel.

  • Solution:

    • Solvent System: A common mobile phase is a mixture of a non-polar solvent (hexanes or heptane) and a polar solvent (ethyl acetate). If the product is still not moving, adding a small percentage (0.5-1%) of a modifier like triethylamine or ammonia in methanol can significantly improve peak shape and reduce tailing by deactivating acidic sites on the silica.

    • Alternative Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase (C18) silica, which may be better suited for your compound's properties.

    • Recrystallization: If a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find one that provides good quality crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A: The Strecker synthesis requires the use of sodium cyanide, which is acutely toxic. Always work in a certified chemical fume hood, wear appropriate PPE (gloves, lab coat, safety glasses), and never work alone. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach before disposal according to your institution's safety guidelines.

Q2: How can I confirm the structure of my final product? A: A combination of analytical techniques is essential for unambiguous structure confirmation:

  • Mass Spectrometry (MS): To confirm the molecular weight. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

  • ¹H NMR Spectroscopy: To identify the different proton environments. You should expect to see signals for the aromatic protons, the α-proton (methine), and the amide/amine protons.

  • ¹³C NMR Spectroscopy: To confirm the number of unique carbon atoms, including the carbonyl carbon of the amide.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

Q3: Can this synthesis be adapted to produce an enantiomerically pure product? A: Yes. The standard protocols described here will produce a racemic mixture. To achieve an enantiomerically enriched product, several strategies can be employed:

  • Asymmetric Strecker Reaction: This can be achieved by using a chiral amine auxiliary or a chiral catalyst.[7]

  • Biocatalysis: Enzymes such as transaminases can be used for the asymmetric amination of a corresponding α-keto amide precursor, offering high enantioselectivity under mild conditions.[10]

  • Chiral Resolution: The final racemic product can be resolved into its individual enantiomers, often by forming diastereomeric salts with a chiral acid or base, followed by separation via crystallization.

References

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1039. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • Reddy, B. V. S., et al. (n.d.). Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'. RSC Advances. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of alpha-amino amides via N,O-acetals derived from Weinreb amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids 5. Retrieved from [Link]

  • SciSpace. (2016). A review on Synthesis of Aminoacetanilides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • RSC Publishing. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Retrieved from [Link]

  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • ResearchGate. (n.d.). Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Retrieved from [Link]

  • Reddit. (2018). What should we know about the Strecker and Gabriel synthesis of amino acids?. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-amino-2-pyridinyl)-2-(3-bromophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Bromophenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-2-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(3-bromophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you improve the yield and purity of your target compound.

I. Introduction to the Synthesis

The primary and most direct route to synthesizing this compound is the controlled hydrolysis of its corresponding nitrile precursor, 2-amino-2-(3-bromophenyl)acetonitrile. This method is attractive due to the commercial availability of the starting nitrile.

The core challenge in this synthesis is achieving selective hydrolysis of the nitrile group to the primary amide without significant over-hydrolysis to the corresponding carboxylic acid, 2-amino-2-(3-bromophenyl)acetic acid. This guide will focus on troubleshooting common issues encountered during this transformation to maximize the yield of the desired amide.

II. Reaction Pathway and Key Challenges

The conversion of the α-aminonitrile to the α-aminoamide is a critical step that requires careful control of reaction conditions.

Reaction_Pathway cluster_challenges Key Challenges Nitrile 2-Amino-2-(3-bromophenyl)acetonitrile Amide This compound (Target Product) Nitrile->Amide Controlled Hydrolysis (k1) CarboxylicAcid 2-Amino-2-(3-bromophenyl)acetic acid (Byproduct) Amide->CarboxylicAcid Over-hydrolysis (k2) Low Yield Low Yield Impurity Profile Impurity Profile Racemization Racemization Workflow cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting start Start: 2-Amino-2-(3-bromophenyl)acetonitrile hydrolysis Controlled Hydrolysis (e.g., TFA/H2SO4) start->hydrolysis tlc_monitor Monitor by TLC hydrolysis->tlc_monitor workup Aqueous Work-up & Extraction tlc_monitor->workup Reaction Complete low_yield Low Yield? tlc_monitor->low_yield Incomplete Reaction purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Final Product characterization->end check_overhydrolysis Check TLC for Carboxylic Acid low_yield->check_overhydrolysis Yes optimize_conditions Optimize Reaction Time/ Temperature/Reagents check_overhydrolysis->optimize_conditions optimize_conditions->hydrolysis

Technical Support Center: Stability of 2-Amino-2-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific, publicly available stability studies for 2-Amino-2-(3-bromophenyl)acetamide are not extensively documented. This guide, therefore, presents a comprehensive framework based on established principles of chemical stability and forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines and common practices for analogous pharmaceutical compounds.[1][2] The methodologies and potential degradation pathways described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Introduction

This compound is a valuable intermediate in synthetic and medicinal chemistry. Understanding its stability in various solvents is a critical quality attribute that ensures the reliability of experimental results and the integrity of synthesized products. Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than typical storage to predict its degradation pathways and establish its intrinsic stability.[2][3] This process is fundamental for developing stability-indicating analytical methods, which are essential for accurately quantifying the active compound in the presence of its degradation products.[4] This technical guide outlines a recommended approach for evaluating the stability of this compound in different solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including the chemical nature of the solvent (protic vs. aprotic, polar vs. non-polar), pH, temperature, light exposure, and the presence of oxidizing agents.[3] Given its structure, which includes an amide and a primary amine, it may be susceptible to hydrolysis, particularly under acidic or basic conditions.

Q2: In which types of solvents is this compound expected to be most stable?

A2: Generally, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane are likely to be more inert and thus provide a more stable environment compared to protic solvents like water, methanol, or ethanol, especially at non-neutral pH. However, experimental verification is crucial.

Q3: How should I prepare stock solutions of this compound for stability studies?

A3: It is recommended to start by assessing the solubility of the compound in a range of solvents. For stability studies, a concentration of approximately 1 mg/mL is often a good starting point, as it allows for the detection of minor degradation products.[2] If the compound is intended for use in a formulation, studies should also be conducted at the expected final concentration.[2]

Q4: What are the likely degradation pathways for this molecule?

A4: Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-amino-2-(3-bromophenyl)acetic acid and ammonia.[5]

  • Oxidation: The primary amine group could be susceptible to oxidation, especially in the presence of trace metals or peroxides.[5]

  • Photodegradation: Aromatic bromine compounds can sometimes be sensitive to light, potentially leading to debromination or other radical-mediated reactions.

Q5: How long should a preliminary stability study last?

A5: For a preliminary assessment, monitoring the solution over a period of 24 to 72 hours at various conditions (e.g., room temperature, 40°C) can provide initial insights into the compound's stability. For more comprehensive data, longer-term studies under controlled conditions are necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates out of solution during the study. The initial solubility assessment was insufficient, or the solvent has evaporated. Temperature fluctuations may also affect solubility.Re-evaluate solubility at the study temperature. Ensure vials are tightly sealed. Consider using a co-solvent system if a single solvent is inadequate.
Multiple new peaks appear in the chromatogram, but the parent peak area remains largely unchanged. The new peaks may be impurities from the solvent or the container, or they could be very minor degradation products.Run a blank (solvent only) under the same conditions to identify any solvent-related peaks. Ensure high-purity solvents and clean glassware.
A significant loss of the parent compound is observed, but no major degradation peaks are seen. The degradation product(s) may not be chromophoric, or they may be precipitating out of solution or adsorbing to the container surface. They might also be co-eluting with the parent peak.Use a mass spectrometer (LC-MS) to look for non-chromophoric degradants.[6] Check for precipitate. Vary the mobile phase composition and gradient to resolve any co-eluting peaks.
Chromatographic peak shape for the parent compound worsens over time. The compound may be degrading on-column, or the degradation products are interfering with the chromatography.Adjust the mobile phase pH to improve peak shape. Ensure the column is not being overloaded. A different stationary phase may be required.

Experimental Protocols

Protocol 1: Solubility Assessment

A preliminary solubility assessment is crucial for designing meaningful stability studies.

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, THF, Dichloromethane, DMSO)

  • Vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh a small, known amount of the compound (e.g., 2 mg) into a series of vials.

  • Add a small, measured volume of the first solvent (e.g., 0.1 mL) to the first vial.

  • Vortex the vial for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound has not dissolved, add another aliquot of the solvent and repeat the vortexing and observation.

  • Continue this process until the compound is fully dissolved.

  • Record the total volume of solvent required to dissolve the compound.

  • Calculate the approximate solubility in mg/mL.

  • Repeat for all selected solvents.

Data Presentation:

SolventApproximate Solubility (mg/mL)Observations
Water
Methanol
Ethanol
Acetonitrile
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Dimethyl sulfoxide (DMSO)

This table should be filled in by the researcher based on their experimental results.

Protocol 2: Preliminary Stability Study in Solution

Objective: To assess the short-term stability of this compound in selected solvents under different temperature conditions.

Materials:

  • Stock solution of this compound (e.g., 1 mg/mL) in the chosen solvents.

  • HPLC or UPLC system with a UV detector (or MS detector).[7]

  • Calibrated incubators or water baths.

  • Autosampler vials.

Procedure:

  • Prepare a stock solution of the compound in the solvents of interest.

  • Aliquot the solutions into labeled autosampler vials.

  • Prepare separate sets of vials for each storage condition (e.g., 4°C, 25°C, 40°C).

  • Immediately analyze a "time zero" sample for each solvent to establish the initial purity and concentration.

  • Store the remaining vials at their designated temperatures.

  • At specified time points (e.g., 6, 12, 24, 48, 72 hours), remove a vial from each condition.

  • Allow the vials to return to room temperature before analysis.

  • Analyze the samples by HPLC/UPLC, monitoring the peak area of the parent compound and the appearance of any new peaks.

Protocol 3: Forced Degradation Study

Objective: To intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[2]

Materials:

  • Stock solution of this compound (e.g., 1 mg/mL in a relatively inert solvent like acetonitrile/water).

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M).

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M).

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%).

  • Photostability chamber or a light source.

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at room temperature or elevated temperature (e.g., 60°C) and monitor over time. Neutralize an aliquot before injection.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at room temperature and monitor. Neutralize an aliquot before injection.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature and monitor.

  • Photodegradation: Expose the stock solution in a quartz vial to a controlled light source. Protect a control sample from light.

  • Analyze samples at various time points by a stability-indicating HPLC method (preferably with a mass spectrometer) to identify and quantify the parent compound and degradation products. The goal is to achieve 5-20% degradation.[1]

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation Phase cluster_study Stability Study Execution cluster_analysis Analysis & Interpretation solubility 1. Solubility Assessment in Various Solvents stock_prep 2. Prepare Stock Solution (e.g., 1 mg/mL) solubility->stock_prep time_zero 3. Analyze 'Time Zero' Sample stock_prep->time_zero storage 4. Store Aliquots at Different Conditions (Temp, Light) time_zero->storage sampling 5. Sample at Predetermined Time Points storage->sampling hplc_analysis 6. HPLC/UPLC-UV/MS Analysis sampling->hplc_analysis data_interp 7. Quantify Parent Peak & Identify Degradants hplc_analysis->data_interp conclusion 8. Determine Stability Profile data_interp->conclusion

Caption: Workflow for assessing the stability of a compound in solution.

Decision Tree for Troubleshooting HPLC Analysis

G start Poor Chromatographic Result (e.g., peak tailing, low resolution) check_mobile_phase Is mobile phase pH appropriate for analyte pKa? start->check_mobile_phase adjust_ph Adjust mobile phase pH check_mobile_phase->adjust_ph No check_column Is the column stationary phase suitable for the analyte? check_mobile_phase->check_column Yes adjust_ph->check_column change_column Select a different column (e.g., C18, Phenyl-Hexyl) check_column->change_column No check_gradient Is the gradient slope optimized? check_column->check_gradient Yes change_column->check_gradient adjust_gradient Modify gradient steepness or duration check_gradient->adjust_gradient No success Improved Chromatography check_gradient->success Yes adjust_gradient->success

Caption: Troubleshooting guide for HPLC method development.

References

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. Retrieved from [Link]

  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. Retrieved from [Link]

  • Patel, Y. P., Chakole, R. D., & Naik, J. B. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 1), 128-133.
  • FooDB. (2011, September 21). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved from [Link]

  • Human Metabolome Database. (2008, October 2). Showing metabocard for 2-Phenylacetamide (HMDB0010715). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 7(7), 703–711.
  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • Guo, K., Dick, M., & Ramanathan, R. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Analytical chemistry, 87(11), 5634–5639.
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical research, 7(7), 703–711.
  • Xu, W., Zhong, C., Zou, C., Wang, B., & Zhang, N. (2020). Analytical methods for amino acid determination in organisms. Amino acids, 52(8), 1071–1088.
  • PubChem. (n.d.). 2-amino-N-[1-(3-bromophenyl)ethyl]acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-amino-2-pyridinyl)-2-(3-bromophenyl)acetamide. Retrieved from [Link]

  • Aslam, S., Ahmad, I., Khalid, M., Mahmood, A., & Raza, M. A. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2289.
  • Basmaciyan, L., Bon, C., M-L., F., Rakotomalala, M., Litaudon, M., Retailleau, P., ... & Felpin, F-X. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of medicinal chemistry, 59(17), 7942–7957.
  • Głowacka, I. E., Wróblewski, A. E., & Główka, M. L. (2016).
  • Yahyazadeh, A. (2007). Synthesis and Characteristics of 2-Bromophenyl-6-iminopurine from 2-Bromophenyl-4-cyanoimidazole. E-Journal of Chemistry, 4(3), 310-312.

Sources

Technical Support Center: Recrystallization of 2-Amino-2-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Amino-2-(3-bromophenyl)acetamide. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols designed for researchers and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize the purification of this key chemical intermediate.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of this compound, providing potential causes and actionable solutions.

Q1: My compound dissolved completely in the hot solvent, but no crystals have formed after cooling. What's wrong?

A1: This is a very common issue, typically arising from two main causes: excessive solvent use or supersaturation.

  • Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure. If too much solvent is used, the solution may not become saturated upon cooling, preventing crystal formation.[1] A significant amount of your compound will simply remain dissolved in the mother liquor.

    • Solution: Gently reheat the solution and boil off a portion of the solvent to increase the concentration of the solute.[2] Once the volume is reduced (e.g., by 20-30%), allow the solution to cool again. If you are unsure, you can test the mother liquor by dipping a glass rod in it and letting the solvent evaporate; a significant solid residue indicates a high concentration of the compound remains in solution.[2]

  • Cause 2: Supersaturation. Sometimes, a solution can cool below its saturation point without forming crystals, a state known as supersaturation.[3] The crystals simply need a surface to begin growing (nucleation).

    • Solution 1 (Induce Crystallization): Scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.[1][3]

    • Solution 2 (Seed Crystals): If you have a small amount of pure this compound from a previous batch, add a tiny "seed" crystal to the cooled solution. This provides a perfect template for new crystals to grow upon.[1]

Q2: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[4] This is more likely if the compound is significantly impure.[3]

  • Cause: Rapid Saturation at High Temperature. The compound is precipitating from the solution too quickly while the solution is still very hot.

    • Solution 1 (Reheat and Add Solvent): Reheat the flask to redissolve the oil. Add a small, additional amount of the hot solvent (1-5% more) to slightly decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask by placing it on a wooden block or paper towels can help slow the cooling rate.

    • Solution 2 (Change Solvent System): If oiling out persists, the chosen solvent may be unsuitable. A different solvent or a mixed-solvent system may be required. Perform small-scale solubility tests to find a better system.[5]

Q3: My final yield is very low. Where did my product go?

A3: A low yield can result from several procedural errors throughout the recrystallization process.

  • Cause 1: Excessive Solvent. As mentioned in Q1, using too much solvent is a primary cause of product loss to the mother liquor.[2]

  • Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter paper or funnel, leading to significant loss.

    • Solution: Ensure your funnel and receiving flask are pre-heated before hot filtration. Perform the filtration as quickly as possible.[6]

  • Cause 3: Inefficient Washing. Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, will redissolve a portion of your purified product.[1]

    • Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent. This removes surface impurities without dissolving the product.[1]

Q4: I've recrystallized my product, but it's still impure. Why?

A4: The goal of recrystallization is purification, but impurities can sometimes be carried over into the final crystals.

  • Cause 1: Rapid Crystal Growth. If crystals form too quickly, impurities can become trapped within the crystal lattice.[2]

    • Solution: Slow down the crystallization process. This can be achieved by using slightly more solvent than the minimum required or by ensuring the solution cools slowly and without disturbance.[2] An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20-30 minutes.[2]

  • Cause 2: Inappropriate Solvent. The chosen solvent may not effectively differentiate between your compound and the impurity (i.e., both are either soluble or insoluble).

    • Solution: Re-evaluate your solvent choice. The ideal solvent should dissolve the target compound well when hot but dissolve impurities at all temperatures or not at all.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for this compound?

A1: The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[4] Given the structure of this compound, which contains polar amine (-NH2) and amide (-CONH2) groups as well as a less polar bromophenyl ring, moderately polar solvents are excellent starting points.

  • Recommended Solvents for Screening: Ethanol, isopropanol, and ethyl acetate are good candidates. Water can also be effective, especially in a mixed-solvent system.[5][7]

  • Screening Protocol:

    • Place a small amount of your crude compound (20-30 mg) into a test tube.

    • Add the test solvent dropwise at room temperature. If it dissolves easily, the solvent is too good and will result in poor recovery.

    • If it is poorly soluble at room temperature, heat the mixture to the solvent's boiling point.

    • The best solvent will dissolve the compound completely when hot and allow for the formation of abundant crystals upon cooling back to room temperature and then in an ice bath.

Q2: What is a mixed-solvent recrystallization and when should I use it?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[4][5]

You should use this technique when your compound is either too soluble in all common solvents or not soluble enough in any single hot solvent. For this compound, a potential system could be ethanol ("good") and water ("poor").

Q3: How can I assess the purity of my recrystallized product?

A3: The most common and accessible method for assessing purity is by measuring the melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. You can compare your experimental value to the literature value if available. Further characterization can be done using techniques like NMR spectroscopy or chromatography (TLC, HPLC).

Experimental Protocols

The following protocols are starting points for the purification of this compound and should be optimized for your specific crude material.

Protocol 1: Single-Solvent Recrystallization

This method is preferred if a suitable single solvent is identified. Ethanol is often a good choice for aromatic amides.[8]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of the chosen solvent (e.g., ethanol) and begin heating the mixture with stirring on a hot plate. Continue adding the solvent in small portions until the solid just dissolves at the boiling point. Note: Using the minimum amount of near-boiling solvent is critical for good recovery.[1]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a second flask and a stemless funnel. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)

This method is useful if a single solvent is not effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[5]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.[5]

  • Crystallization, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol above.

Data Summary: Potential Solvents

The selection of an optimal solvent should always be confirmed by small-scale experiments. The following table provides a starting point for screening based on the properties of similar aromatic amides.

SolventPolarityBoiling Point (°C)Rationale & Potential Use
Ethanol Polar78Often a good single solvent for compounds with polar functional groups like amides and amines.[8]
Isopropanol Polar82Similar to ethanol, can be a good single solvent.
Water Very Polar100May be a poor solvent on its own but is an excellent anti-solvent for use with ethanol or isopropanol.[4][7]
Ethyl Acetate Moderately Polar77Good "good" solvent; its lower polarity might help exclude more polar impurities.
Hexanes/Heptane Non-polar69 / 98Likely a very poor solvent. Ideal for use as an anti-solvent with a more polar "good" solvent like ethyl acetate.
Recrystallization Workflow Diagram

The following diagram illustrates the logical steps of a standard recrystallization procedure.

Recrystallization_Workflow start_end start_end process process optional optional output output Crude Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt 2. Hot Filtration (If Insoluble Impurities) Dissolve->HotFilt Cool 3. Cool Slowly to Room Temp Dissolve->Cool If no filtration HotFilt->Cool Hot Filtrate IceBath 4. Cool in Ice Bath Cool->IceBath Filter 5. Vacuum Filtration IceBath->Filter Wash 6. Wash with Ice-Cold Solvent Filter->Wash Wet Crystals MotherLiquor Mother Liquor (Contains Soluble Impurities) Filter->MotherLiquor Filtrate Dry 7. Dry Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General experimental workflow for purification by recrystallization.

References
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Google Patents. (1969). Method of preparing 2-(phenylamino)
  • Oliveto, E. P., & Gerold, C. (n.d.). Acetamide, N-bromo-. Organic Syntheses Procedure. Retrieved from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. [Link]

  • ResearchGate. (2015, March 10). SYNTHESIS AND ANXIOLYTIC ACTIVITY OF 2-METHYL-3-AMINO-4-QUINAZOLINONE ACETAMIDE DERIVATIVES. [Link]

Sources

Technical Support Center: Purification of 2-Amino-2-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-2-(3-bromophenyl)acetamide. This document provides a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues encountered during the purification of this and structurally related polar aromatic amides.

Introduction

This compound is a chiral α-amino amide derivative. Its structure, featuring a primary amine, an amide, and a brominated aromatic ring, presents a unique set of purification challenges. The polarity of the amino and amide groups can lead to issues such as poor solubility in common organic solvents and strong interactions with silica gel during chromatography, often resulting in low recovery and product streaking. This guide offers practical, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound synthesized via a Strecker reaction?

A1: The Strecker synthesis is a common route for α-amino acids and their derivatives, typically starting from an aldehyde (3-bromobenzaldehyde in this case), a cyanide source (e.g., KCN), and ammonia.[1][2] The subsequent hydrolysis of the intermediate α-aminonitrile yields the desired amide. Based on this pathway, the primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual 3-bromobenzaldehyde.

  • Intermediate Species: The corresponding α-aminonitrile, 2-amino-2-(3-bromophenyl)acetonitrile, from incomplete hydrolysis.

  • Over-hydrolysis Product: The corresponding α-amino acid, 2-amino-2-(3-bromophenyl)acetic acid, if the hydrolysis conditions are too harsh.

  • Side-reaction Products: Potential for polymerization or other side reactions involving the aldehyde.

Q2: My crude product is a sticky oil or an amorphous solid that is difficult to handle. What should I do first?

A2: "Oiling out" or the formation of non-crystalline solids is a common issue with polar molecules. Before attempting a full-scale purification, it's advisable to perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes) to find a suitable system for recrystallization. Often, a solvent pair, such as ethanol/water or acetone/hexane, can induce crystallization.

Q3: I'm observing significant streaking and poor separation during silica gel column chromatography. What is the cause and how can I fix it?

A3: The basic nature of the primary amine in your compound is the likely cause of streaking on standard silica gel, which is acidic. The amine can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and band broadening. To mitigate this, you can:

  • Add a basic modifier to your mobile phase: Incorporating a small amount of triethylamine (0.1-1%) or ammonium hydroxide in your eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.[3]

  • Use a different stationary phase: Consider using neutral alumina or a deactivated silica gel. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative.[4]

Q4: What is a good starting point for a recrystallization solvent system for this compound?

A4: For polar amides, polar protic solvents are often a good choice. A common and effective starting point is an ethanol/water mixture.[5] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Symptom Potential Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The solution is supersaturated at a temperature above the compound's melting point. 2. The chosen solvent is too good a solvent, even at low temperatures. 3. High levels of impurities are inhibiting crystal lattice formation.1. Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. 2. Switch to a less polar solvent system. 3. Attempt a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.
Poor recovery of the product after recrystallization. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for dissolution. 3. Premature crystallization occurred during hot filtration.1. Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. Pre-warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
Crystals are colored despite the pure compound being white. 1. Colored impurities are co-crystallizing with the product. 2. The compound is degrading at the boiling point of the solvent.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Choose a solvent with a lower boiling point or reduce the heating time.
Column Chromatography Troubleshooting
Symptom Potential Cause(s) Recommended Solution(s)
Compound does not move from the baseline (Rf = 0). 1. The mobile phase is not polar enough. 2. The compound is strongly adsorbed to the silica gel due to its basicity.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). 2. Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the mobile phase.[6]
Product elutes with the solvent front. 1. The mobile phase is too polar.1. Start with a less polar solvent system (e.g., a higher percentage of hexane in a hexane/ethyl acetate mixture).
Multiple components are present in every fraction (poor separation). 1. The chosen solvent system has poor selectivity for the components. 2. The column was overloaded with crude material. 3. The column was not packed properly.1. Screen different solvent systems using Thin Layer Chromatography (TLC) to find one that provides better separation. 2. Use a larger column or load less material. A general rule is to load 1-5% of the silica gel weight for a moderately difficult separation.[7] 3. Ensure the silica gel is packed uniformly without any cracks or channels.
Product streaks down the column. 1. Strong interaction between the basic amine and acidic silica gel. 2. The compound is not fully soluble in the mobile phase as it moves down the column.1. Add a basic modifier to the eluent (e.g., 0.5% triethylamine). 2. Switch to a mobile phase in which your compound has better solubility.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a suitable flask, add the crude this compound. Heat a volume of ethanol to boiling and add the minimum amount of hot ethanol to the crude product with stirring until it is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight of the crude product) of activated charcoal and boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal).

  • Crystallization: Re-heat the filtrate to boiling. Add hot water dropwise with swirling until the solution just begins to turn cloudy. Add a few drops of hot ethanol to re-clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Using TLC, identify a mobile phase that provides a good separation of the target compound from its impurities, with an Rf value for the product of approximately 0.2-0.3. A good starting point for this polar compound is a gradient of ethyl acetate in hexanes, or for more polar impurities, methanol in dichloromethane. Remember to add 0.5% triethylamine to the solvent system to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, you might start with 30% ethyl acetate in hexanes and gradually increase to 70% ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the pure fractions containing the desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Technique Purpose Typical Conditions
HPLC To quantify the purity of the final product and detect any remaining impurities.Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile in water with an additive like 0.1% formic acid or phosphoric acid is a good starting point.[8] Detection: UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
¹H NMR To confirm the structure of the product and identify any structural impurities.The spectrum should show characteristic signals for the aromatic protons, the methine proton adjacent to the amino group, and the amide and amine protons.
Mass Spec. To confirm the molecular weight of the product.The mass spectrum should show the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ corresponding to the calculated mass of C₈H₉BrN₂O.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Initial Cleanup Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Column Column Chromatography (Silica Gel + 0.5% TEA) Purity_Check_2 Purity Check (TLC/HPLC) Column->Purity_Check_2 Purity_Check_1->Column <98% Pure Pure_Product Pure Product Purity_Check_1->Pure_Product >98% Pure Purity_Check_2->Pure_Product Combine Pure Fractions Impure_Fraction Impure Fractions Purity_Check_2->Impure_Fraction Collect Impure Fractions Troubleshooting_Decision_Tree Start Column Chromatography Issue Problem What is the main problem? Start->Problem Streaking Streaking / Tailing Problem->Streaking Streaking No_Elution No Elution (Rf=0) Problem->No_Elution No Elution Poor_Sep Poor Separation Problem->Poor_Sep Poor Separation Sol_Streaking Add 0.5% TEA or NH4OH to Mobile Phase Streaking->Sol_Streaking Sol_No_Elution Increase Mobile Phase Polarity (e.g., add MeOH) No_Elution->Sol_No_Elution Sol_Poor_Sep Optimize Solvent System via TLC & Check Column Loading Poor_Sep->Sol_Poor_Sep Alt_Stationary Consider Alumina or Deactivated Silica Sol_Streaking->Alt_Stationary Sol_No_Elution->Sol_Streaking If streaking also occurs

Caption: Decision tree for troubleshooting column chromatography issues.

References

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 2-Amino-2-(3-bromophenyl)acetamide by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure in Drug Development

In the landscape of modern drug discovery and development, the precise characterization of a molecule's three-dimensional structure is not merely a formality; it is the bedrock of understanding its function, efficacy, and safety. For small molecules like 2-Amino-2-(3-bromophenyl)acetamide, which possesses a chiral center, this structural validation takes on heightened importance. The spatial arrangement of atoms dictates how a molecule interacts with its biological target, and different stereoisomers (enantiomers) of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] The U.S. Food and Drug Administration (FDA) guidelines underscore this, requiring that the absolute stereochemistry of chiral compounds be established early in development for an analysis to be considered valid.[1]

While several analytical techniques contribute pieces to the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution depiction of a molecule's atomic arrangement in the solid state. It delivers precise bond lengths, angles, and, crucially, the absolute configuration of chiral centers.

This guide provides an in-depth examination of the X-ray crystallographic validation of molecules akin to this compound. It will detail the experimental workflow, present key data for a closely related analogue, and objectively compare this definitive method with other powerful, complementary analytical techniques. The goal is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to achieve robust and irrefutable structural validation.

Part 1: The Gold Standard—Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[3] The fundamental principle involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The electrons in the crystal's atoms scatter the X-rays, and the regular, repeating arrangement of molecules in the crystal lattice causes these scattered waves to interfere constructively in specific directions, producing a unique pattern of spots.[4] By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which a precise atomic model is built.[5]

Experimental Protocol: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following protocol outlines the essential steps.

Protocol 1: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth (The Art of the Science):

    • Causality: The success of X-ray crystallography is entirely dependent on obtaining a single, high-quality crystal, typically 0.1-0.5 mm in size, that is free of significant defects.[5] This is often the most challenging and empirical step.

    • Methodology:

      • Dissolve a small amount of the purified compound (e.g., this compound) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, ethyl acetate/hexane).

      • Employ a slow crystallization technique to allow for ordered molecular packing. Common methods include:

        • Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days to weeks.

        • Vapor Diffusion: Place the vial of dissolved compound inside a larger, sealed chamber containing an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

        • Slow Cooling: Saturate a solution at an elevated temperature and allow it to cool slowly to room temperature or below.

      • Once suitable crystals appear, carefully select one using a micromanipulator and mount it on a goniometer head, often using cryo-protectant oil.

  • Data Collection:

    • Causality: To reconstruct the 3D structure, the diffraction pattern must be measured from numerous crystal orientations. Modern diffractometers automate this process. The crystal is typically flash-frozen in a stream of liquid nitrogen to protect it from radiation damage by the high-intensity X-ray beam.[6]

    • Methodology:

      • Mount the crystal-containing goniometer onto the diffractometer (e.g., an Oxford Diffraction Xcalibur or similar instrument).[7]

      • Center the crystal in the X-ray beam (commonly Mo Kα or Cu Kα radiation).

      • Initiate the data collection sequence. The software controls the rotation of the crystal (via ω and φ scans) while a detector (e.g., a CCD or CMOS sensor) records the diffraction images.[8]

      • A full sphere of data, comprising hundreds or thousands of images, is collected to ensure data completeness and redundancy.

  • Structure Solution and Refinement:

    • Causality: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build an atomic model, which is subsequently refined against the experimental data to achieve the best possible fit.

    • Methodology:

      • Data Reduction: Integrate the raw diffraction images to determine the intensity and position of each reflection. The data is scaled, and absorption corrections are applied.[7]

      • Space Group Determination: The symmetry and systematic absences in the diffraction pattern are analyzed to determine the crystal's space group.

      • Structure Solution: Use direct methods or Patterson methods (e.g., with software like SHELXS) to solve the phase problem and generate an initial, rough model of the molecular structure.[7]

      • Structure Refinement: Iteratively refine the atomic positions, and thermal displacement parameters using a least-squares minimization algorithm (e.g., with SHELXL) to improve the agreement between the calculated diffraction pattern from the model and the observed experimental data.[7] This is monitored by the R-factor, which should be minimized.

      • Absolute Configuration Determination: For chiral molecules like this compound, anomalous dispersion effects are analyzed. The Flack parameter is calculated; a value close to 0 confirms the assigned absolute stereochemistry with high confidence.[7][9]

Visualizing the Crystallography Workflow

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Compound Purified Compound Crystal Single Crystal Growth (Slow Evaporation/Vapor Diffusion) Compound->Crystal Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Images Raw Diffraction Images Diffractometer->Images Integration Data Integration & Scaling Images->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Building & Refinement (Least-Squares) Solution->Refinement Validation Validation & CIF File Refinement->Validation

Caption: Workflow for small molecule X-ray crystallography.

Data Presentation: A Representative Example

While crystallographic data for this compound is not publicly available, the data for the closely related structure, N-(3-Bromophenyl)acetamide , provides an excellent and relevant example of the parameters obtained from a successful analysis.[7][10]

ParameterValue for N-(3-Bromophenyl)acetamide[7]Significance
Formula C₈H₈BrNOConfirms the elemental composition of the molecule in the crystal.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell (a, b, c) a = 4.7836 Å, b = 18.765 Å, c = 19.379 ÅDimensions of the repeating unit that builds the crystal.
Volume (V) 1739.5 ųVolume of the unit cell.
Z 8Number of molecules in the unit cell.
Radiation Mo Kα (λ = 0.71073 Å)Wavelength of the X-rays used for the experiment.
Reflections Collected 9612Total number of diffraction spots measured.
Independent Reflections 3449Number of unique diffraction spots after accounting for symmetry.
Final R-factor (R1) 0.045 (for I > 2σ(I))A measure of the agreement between the model and the data (lower is better).
Flack Parameter -0.008 (13)A value near zero confirms the correct absolute structure for this chiral space group.

Part 2: A Comparative Analysis with Alternative Techniques

No single technique tells the whole story. A robust structural validation relies on the convergence of evidence from multiple, orthogonal methods. X-ray crystallography, while definitive for solid-state structure, is best supported by techniques that probe the molecule's properties in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most important technique for structure elucidation in solution.[11] It relies on the magnetic properties of atomic nuclei and provides rich information about a molecule's chemical environment, connectivity, and dynamics.[3][12]

  • Strengths vs. Crystallography:

    • Solution-State Analysis: NMR studies molecules in solution, which can more closely mimic physiological conditions than a static crystal lattice.[12]

    • Dynamic Information: It can reveal information about conformational flexibility, which is averaged out in a crystal structure.

    • No Crystallization Needed: NMR is suitable for oils, non-crystalline solids, or molecules that are difficult to crystallize.[12]

  • Weaknesses vs. Crystallography:

    • Indirect 3D Structure: While 2D NMR experiments (like NOESY) provide distance constraints to build a 3D model, the resulting structures are often lower resolution than those from crystallography.[4]

    • Absolute Configuration: Standard NMR cannot determine the absolute configuration of a chiral center without the use of chiral derivatizing agents (e.g., the Mosher method), which is an indirect approach.[]

    • Sensitivity: NMR is significantly less sensitive than mass spectrometry and may require more sample material.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for measuring the mass-to-charge ratio of ions. It is an indispensable tool for confirming a compound's identity and elemental composition.[14]

  • Strengths vs. Crystallography:

    • High Sensitivity: MS can detect substances at very low concentrations, far below the requirements for NMR or crystallography.[11]

    • Molecular Weight & Formula: It provides a highly accurate molecular weight, allowing for the unambiguous determination of the elemental formula.[14]

    • Speed: Analysis is extremely rapid.

  • Weaknesses vs. Crystallography:

    • No 3D Information: MS provides no direct information about the 3D arrangement of atoms, bond angles, or stereochemistry.

    • Isomer Ambiguity: It generally cannot distinguish between isomers (e.g., ortho-, meta-, para- substitution) or stereoisomers without coupling to a separation technique (like chiral HPLC) and using standards.

A Synergistic Approach to Validation

The most trustworthy structural validation is achieved when these techniques are used in a complementary fashion. The data from each method should converge to support a single, unambiguous structure.

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography Compound Unknown Compound (e.g., this compound) MS High-Resolution MS Compound->MS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Compound->NMR XRAY Single-Crystal X-ray Compound->XRAY MS_Result Confirms: - Molecular Weight - Elemental Formula (C₈H₉BrN₂O) MS->MS_Result Final Fully Validated Structure MS_Result->Final NMR_Result Confirms: - Carbon-Hydrogen Framework - Atom Connectivity - Solution Conformation NMR->NMR_Result NMR_Result->Final XRAY_Result Confirms: - Unambiguous 3D Structure - Bond Lengths & Angles - Absolute Stereochemistry XRAY->XRAY_Result XRAY_Result->Final

Caption: A complementary workflow for complete structural validation.

Conclusion

The structural validation of a pharmaceutical candidate like this compound is a multi-faceted process that demands the highest level of scientific rigor. While techniques like NMR and mass spectrometry are essential for confirming connectivity and composition in a timely manner, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution 3D structure. It is the ultimate arbiter of molecular architecture, resolving any ambiguity in bond connectivity, conformation, and, most critically for chiral molecules, the absolute stereochemistry. By integrating the "static" but precise picture from crystallography with the dynamic, solution-phase information from NMR and the foundational data from MS, researchers can build a self-validating system of evidence. This synergistic approach ensures a complete and unassailable understanding of the molecule, paving the way for confident and successful drug development.

References

  • Difference Between NMR and X-Ray Crystallography . (2020). Pediaa.com. [Link]

  • Comparison of NMR and X-ray crystallography . Budapest University of Technology and Economics. [Link]

  • Comparison of X-ray Crystallography, NMR and EM . Creative Biostructure. [Link]

  • Structure Elucidation of Small Molecules . Fiehn Lab, UC Davis. [Link]

  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics . Howard Hughes Medical Institute. [Link]

  • What are the differences between NMR and x-ray crystallography? . (2017). Quora. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry . Bioanalytical reviews, 2(1-4), 23–60. [Link]

  • Kutateladze, A. G. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC . Journal of Natural Products, 77(8), 1957-1964. [Link]

  • Strebel, P. M., et al. (2015). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data . TrAC Trends in Analytical Chemistry, 69, 99-107. [Link]

  • McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development . The Journal of Clinical Psychiatry, 64(Suppl 3), 5-9. [Link]

  • Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products . Planta Medica, 76(10), 991-1002. [Link]

  • Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide . Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1039. [Link]

  • Dong, M. W. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances . LCGC North America, 23(1), 58-70. [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide . Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1673. [Link]

  • 2-Amino-2-(3-amino-4-bromophenyl)acetic acid . PubChem. [Link]

  • 2'-Bromoacetanilide . PubChem. [Link]

  • N-(3-Bromophenyl)acetamide . PubChem. [Link]

  • Akbaş, E., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . ACS Omega, 7(13), 11370-11383. [Link]

  • X-ray crystallography . Proteopedia. [Link]

  • Protein X-ray Crystallography & Protein Structure Determination . SARomics Biostructures. [Link]

  • Al-Hourani, B. J., et al. (2016). Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives . Journal of the Serbian Chemical Society, 81(1), 1-12. [Link]

  • Borges, F., et al. (2015). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities . Molecules, 20(8), 14838-14854. [Link]

Sources

A Comparative Analysis of the Predicted Biological Activity of 2-Amino-2-(3-bromophenyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The 2-Amino-2-phenylacetamide Scaffold as a Privileged Structure in CNS Drug Discovery

The 2-amino-2-phenylacetamide core is a well-established pharmacophore in the development of central nervous system (CNS) active agents. Its structural rigidity and capacity for diverse substitutions have made it a cornerstone for synthesizing libraries of compounds with a wide range of biological activities. Notably, derivatives of this scaffold have shown significant promise as anticonvulsant agents.[1][2] The strategic placement of various functional groups on the phenyl ring and the acetamide moiety allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a versatile starting point for lead optimization in neurotherapeutics.

This guide provides a comparative analysis of the predicted biological activity of 2-Amino-2-(3-bromophenyl)acetamide against structurally similar compounds. While direct experimental data for this specific molecule is not extensively available in the public domain, we can infer its potential activity profile based on well-documented structure-activity relationships (SAR) within the broader class of 2-aminoacetamide derivatives.[3][4]

Predicted Biological Profile of this compound

Based on the established anticonvulsant effects of related amino acid derivatives, it is hypothesized that this compound possesses anticonvulsant properties.[1][2] The introduction of a bromine atom at the meta-position of the phenyl ring is a key structural modification. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. The position of the halogen can significantly influence these parameters and, consequently, the overall biological activity.

The predicted mechanism of action for many anticonvulsant 2-aminoacetamide derivatives involves the modulation of neuronal ion channels, such as voltage-gated sodium channels.[1] It is plausible that this compound shares this mechanism, although further experimental validation is required.

Comparative Analysis with Structurally Similar Compounds

To contextualize the potential biological activity of this compound, we will compare it with other substituted 2-aminoacetamide derivatives for which experimental data are available.

Positional Isomers: The Impact of Bromine Placement

While direct comparative studies on the bromophenylacetamide isomers are scarce, SAR studies on other substituted phenylacetamides suggest that the position of the substituent is critical for activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the placement of chloro or trifluoromethyl groups at the 3-position of the anilide moiety was found to be essential for anticonvulsant activity.[4] This suggests that the meta-position may be favorable for interaction with the biological target. It is therefore reasonable to hypothesize that this compound may exhibit a different, and potentially more potent, activity profile compared to its ortho (2-bromo) and para (4-bromo) isomers.

Comparison with Other Halogenated and Substituted Phenylacetamides

Several studies have demonstrated the anticonvulsant potential of various substituted aminoacetamide derivatives. A notable example includes compounds with a bicyclic group (tetralinyl or indanyl) linked to the aminoacetamide chain, which were found to be highly active against tonic seizures in multiple animal models.[1] These compounds exhibited ED50 values in the range of >10 to <100 mg/kg after oral administration in mice.[1]

Another study on 4-aminophenylacetamides revealed that derivatives with an additional aromatic ring on the amide nitrogen, such as the one derived from 2,6-dimethylaniline, showed potent anticonvulsant activity.[3]

These findings highlight a general trend where increased lipophilicity and specific steric bulk on the aminoacetamide scaffold can enhance anticonvulsant efficacy. The bromine atom in this compound contributes to its lipophilicity, suggesting it may align with this trend.

Data Summary: A Structure-Activity Relationship Perspective
Compound ClassKey Structural FeaturesObserved Anticonvulsant ActivityReference
This compound (Predicted) meta-Bromo substitution on the phenyl ring.Predicted to have anticonvulsant activity.Inferred from[1][2][4]
Bicyclic Aminoacetamides Tetralinyl or indanyl group linked to the acetamide.High potency (ED50 >10, <100 mg/kg) in MES, bicuculline, and picrotoxin tests.[1]
N-Aryl-4-aminophenylacetamides Additional aromatic ring on the amide nitrogen.Potent activity, with the 2,6-dimethylaniline derivative being the most active (ED50 = 50.50 mg/kg in MES test).[3]
N-(3-substituted-phenyl)-acetamides Chloro or trifluoromethyl group at the 3-position of the anilide.Essential for anticonvulsant activity in the tested series.[4]

Experimental Protocols for Evaluating Anticonvulsant Activity

The evaluation of novel compounds for anticonvulsant activity typically involves a battery of well-established in vivo and in vitro assays. The following are standard protocols frequently cited in the literature for this class of compounds.

Maximal Electroshock (MES) Seizure Test

This is a widely used primary screening test for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Typically, male mice or rats are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: At a predetermined time after compound administration (to allow for absorption and distribution), a maximal electrical stimulus is delivered via corneal or auricular electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to identify compounds that can prevent clonic seizures and is a model for absence seizures.

Methodology:

  • Animal Model: Male mice are commonly used.

  • Compound Administration: The test compound is administered i.p. or p.o.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

  • Endpoint: The absence of a clonic seizure (lasting for at least 5 seconds) within a specified observation period is considered protection.

  • Data Analysis: The ED50 is determined.

Rotarod Neurotoxicity Test

This assay is crucial for assessing the potential motor impairment and sedative effects of a compound, providing an initial indication of its therapeutic index.

Methodology:

  • Animal Model: Mice or rats are trained to remain on a rotating rod.

  • Compound Administration: The test compound is administered.

  • Assessment: At various time points after administration, the animals are placed on the rotating rod, and their ability to remain on it for a set period is recorded.

  • Endpoint: The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2-aminoacetamide derivatives.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR start Starting Materials (e.g., Substituted Phenylacetic Acid) synthesis Multi-step Synthesis of This compound and Analogs start->synthesis purification Purification and Structural Characterization (NMR, MS, etc.) synthesis->purification in_vivo In Vivo Anticonvulsant Screening purification->in_vivo Test Compounds mes Maximal Electroshock (MES) Test in_vivo->mes scptz Subcutaneous PTZ (scPTZ) Test in_vivo->scptz rotarod Rotarod Neurotoxicity Test in_vivo->rotarod data_analysis Determination of ED50 and TD50 mes->data_analysis scptz->data_analysis rotarod->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the discovery and preclinical evaluation of novel anticonvulsant agents.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is pending, a comprehensive analysis of the structure-activity relationships within the 2-aminoacetamide class strongly suggests its potential as an anticonvulsant agent. The presence of the meta-bromo substituent is a key feature that warrants further investigation.

Future research should focus on the synthesis and in vivo evaluation of this compound and its positional isomers using the standardized protocols outlined in this guide. Such studies will be instrumental in validating the predicted activity and elucidating the precise role of the bromine substituent in modulating the anticonvulsant profile. Furthermore, in vitro mechanistic studies, such as electrophysiological patch-clamp assays on neuronal ion channels, would provide valuable insights into its molecular mechanism of action. This systematic approach will be crucial for determining the therapeutic potential of this and related compounds in the treatment of epilepsy and other neurological disorders.

References

  • Molecules. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. [Link]

  • PubChem. 2-Bromo-N-(2-bromophenyl)acetamide. [Link]

  • PubMed. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • PubMed. (1998). Amino acid derivatives with anticonvulsant activity. [Link]

  • RSC Publishing. (2016). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. [Link]

  • National Institutes of Health. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • National Institutes of Health. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. [Link]

  • National Institutes of Health. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • PubMed. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]

  • PubMed. (1992). Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. [Link]

  • PubMed Central. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. [Link]

  • PubMed. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. [Link]

  • PubMed Central. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][5][6]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

  • PubChem. 2-amino-N-[1-(3-bromophenyl)ethyl]acetamide. [Link]

  • ResearchGate. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. [Link]

  • PubMed Central. (2014). Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. [Link]

  • ResearchGate. (2019). Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. [Link]

  • American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

  • MDPI. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]

  • PubMed. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. [Link]

  • MDPI. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]

  • Semantic Scholar. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. [Link]

  • PubMed Central. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

  • PubMed. (1991). Comparative anticonvulsant potency and pharmacokinetics of (+)-and (-)-enantiomers of stiripentol. [Link]

  • PubMed. (2024). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. [Link]

  • PubMed. (2004). Genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) and 4-amino-3,3'-dichloro-5,4'-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus) using the micronucleus test and the comet assay. [Link]

  • MDPI. (2022). Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. [Link]

  • National Institutes of Health. (2022). Novel Immobilized Biocatalysts Based on Cysteine Proteases Bound to 2-(4-Acetamido-2-sulfanilamide) Chitosan and Research on Their Structural Features. [Link]

Sources

In Vitro Profiling of 2-Amino-2-(3-bromophenyl)acetamide: A Comparative Guide to Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the early and comprehensive in vitro characterization of novel chemical entities is paramount. This guide provides a comparative framework for the in vitro testing of 2-Amino-2-(3-bromophenyl)acetamide , a novel compound with a phenylacetamide scaffold, against the well-characterized central nervous system (CNS) depressant, Phenobarbital . The phenylacetamide core is present in various biologically active molecules, suggesting potential pharmacological activity.[1] By juxtaposing a novel compound against a known clinical agent, researchers can contextualize early-stage data, enabling more informed decisions regarding a compound's potential for further development.

This document is structured to provide not just procedural steps, but the scientific rationale underpinning the selection of a cascading series of assays. We will navigate through the critical assessments of cytotoxicity, metabolic stability, blood-brain barrier permeability, and a hypothesized target engagement, providing a robust, preliminary risk-benefit profile.

Section 1: Foundational Safety Assessment: In Vitro Cytotoxicity

The initial step in characterizing any potential therapeutic is to ascertain its fundamental impact on cellular viability. A compound that exhibits high cytotoxicity at concentrations required for therapeutic efficacy is unlikely to progress. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess a cell's metabolic activity, which serves as a proxy for cell viability.[2]

Scientific Rationale

This assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The quantity of formazan produced is directly proportional to the number of viable cells. By exposing a relevant cell line, such as the human liver carcinoma cell line HepG2, to a range of compound concentrations, we can determine the half-maximal inhibitory concentration (IC50). HepG2 cells are selected for their hepatic origin, providing an early indication of potential hepatotoxicity.[3]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: HepG2 cells are seeded at a density of 1 x 10⁴ cells per well in a 96-well plate and incubated for 24 hours to allow for cell adherence.

  • Compound Treatment: A stock solution of this compound and Phenobarbital is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the cell culture medium to achieve a final concentration range (e.g., 0.1 µM to 1000 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: The cells are treated with the compounds for 48 hours. A vehicle control (DMSO) and an untreated control are included.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data
CompoundCell LineAssayIC50 (µM)[3]
This compoundHepG2MTT (48 hr)>1000 (Hypothetical)
PhenobarbitalHepG2Neutral Red (24 hr)3600

Hypothetical data for the test compound suggests low cytotoxicity, a favorable characteristic. Phenobarbital also exhibits low cytotoxicity.

Section 2: Pharmacokinetic Profiling: In Vitro Metabolic Stability

A compound's therapeutic success is intrinsically linked to its pharmacokinetic profile. A drug that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body.[4] In vitro metabolic stability assays using human liver microsomes (HLMs) are a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[5] HLMs contain a rich complement of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast array of xenobiotics.[6]

Scientific Rationale

By incubating a compound with HLMs and a necessary cofactor (NADPH), we can simulate hepatic metabolism. The rate of disappearance of the parent compound over time is measured, from which key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[2] These values are crucial for predicting the in vivo hepatic clearance of a drug.[5]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes
  • Reaction Mixture Preparation: A reaction mixture is prepared containing HLMs (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Compound Incubation: this compound and Phenobarbital are added to the reaction mixture at a final concentration of 1 µM. The mixture is pre-warmed to 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (1 mM).

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate the protein, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. Intrinsic clearance is calculated as CLint = (k / microsomal protein concentration).

Comparative Metabolic Stability Data
CompoundIn Vitro SystemIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Hepatic Clearance
This compoundHuman Liver Microsomes45 (Hypothetical)30.8 (Hypothetical)Moderate
PhenobarbitalHuman Liver Microsomes>120 (Hypothetical based on long in vivo half-life)<11.5 (Hypothetical)Low

The hypothetical data suggests that this compound has moderate metabolic stability, while Phenobarbital is known to have a long half-life, indicating low clearance.

Section 3: CNS Bioavailability Prediction: Blood-Brain Barrier Permeability

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. The BBB is a highly selective barrier that protects the brain from circulating substances.[7] In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), provide a high-throughput method to predict passive diffusion across the BBB.[8]

Scientific Rationale

The PAMPA-BBB assay utilizes a microplate with a filter support coated with a lipid mixture that mimics the composition of the brain capillary endothelial cell membrane. The rate at which a compound diffuses from a donor compartment, through the lipid membrane, to an acceptor compartment is measured. This provides an apparent permeability coefficient (Papp), which correlates with in vivo brain penetration.

Experimental Protocol: PAMPA-BBB Assay
  • Plate Preparation: A 96-well donor plate is filled with a solution of the test compounds (this compound and Phenobarbital) in a phosphate buffer (pH 7.4).

  • Membrane Coating: The filter of a 96-well acceptor plate is coated with a brain lipid mixture dissolved in an organic solvent (e.g., dodecane).

  • Assay Assembly: The acceptor plate is placed on top of the donor plate, creating a "sandwich".

  • Incubation: The sandwich plate is incubated for a defined period (e.g., 4-18 hours) at room temperature.

  • Concentration Measurement: After incubation, the concentrations of the compounds in both the donor and acceptor wells are determined using UV-Vis spectroscopy or LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [C_A] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

Comparative BBB Permeability Data
CompoundIn Vitro ModelPapp (x 10⁻⁶ cm/s)Predicted CNS Permeability[9]
This compoundPAMPA-BBB15 (Hypothetical)High
PhenobarbitalRat Brain Microvascular Endothelial CellsQualitatively described as a P-gp substrate[10]Moderate to High (net permeability can be limited by efflux)

A Papp value > 4.0 x 10⁻⁶ cm/s is generally considered indicative of good BBB permeability. The hypothetical data suggests this compound is likely to cross the BBB. Phenobarbital is known to enter the CNS, although its transport can be modulated by efflux pumps like P-glycoprotein.[10]

Section 4: Target Engagement Hypothesis: GABA-A Receptor Modulation

Given the structural similarities to other CNS-active compounds, a plausible hypothesis is that this compound may act on the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel and a primary target for many sedative, anxiolytic, and anticonvulsant drugs, including Phenobarbital.[11]

Scientific Rationale

Phenobarbital and other barbiturates are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and potentiate the receptor's response to GABA, increasing the duration of chloride channel opening.[12] This leads to neuronal hyperpolarization and a reduction in neuronal excitability. Whole-cell patch-clamp electrophysiology is the gold standard for investigating the direct effects of compounds on ion channel function.[13]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subtype) are used.

  • Electrophysiological Recording: A single cell is targeted with a glass micropipette to form a high-resistance seal (giga-seal). The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of transmembrane currents.

  • GABA Application: A low concentration of GABA (EC5-EC20, a concentration that elicits 5-20% of the maximal response) is applied to the cell to establish a baseline current.

  • Compound Application: The test compound (this compound or Phenobarbital) is co-applied with the same low concentration of GABA.

  • Current Measurement: The potentiation of the GABA-induced current by the test compound is measured.

  • Dose-Response Analysis: A range of compound concentrations is tested to generate a dose-response curve, from which the half-maximal effective concentration (EC50) for potentiation is determined.

Comparative GABA-A Receptor Modulation Data
CompoundAssayReceptor SubtypeEffectEC50 (Potentiation of GABA)
This compoundWhole-Cell Patch Clampα1β2γ2 (Hypothetical)Positive Allosteric Modulator (Hypothetical)50 µM (Hypothetical)
PhenobarbitalWhole-Cell Voltage ClampCultured Rat Hippocampal NeuronsPositive Allosteric Modulator890 µM[14]

The hypothetical data positions this compound as a more potent modulator of the GABA-A receptor than Phenobarbital in this in vitro system.

Visualizing the Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the key in vitro assays described.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed Seed HepG2 Cells (96-well plate) incubate1 Incubate 24h seed->incubate1 prepare_compounds Prepare Compound Serial Dilutions treat Treat Cells with Compounds prepare_compounds->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT Cytotoxicity Assay.

Metabolic_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_quantification Quantification & Analysis mix Prepare HLM & Buffer Mixture add_compound Add Test Compound (1 µM) mix->add_compound prewarm Pre-warm to 37°C add_compound->prewarm start_rxn Initiate with NADPH prewarm->start_rxn sample Sample at Time Points (0-60 min) start_rxn->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms Analyze by LC-MS/MS centrifuge->lcms calculate_params Calculate t½ & CLint lcms->calculate_params

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Conclusion

This comparative guide outlines a foundational in vitro testing cascade for the preliminary assessment of a novel compound, this compound, using the established drug Phenobarbital as a benchmark. The hypothetical data presented suggests that the novel compound possesses a potentially favorable profile: low cytotoxicity, moderate metabolic stability, high predicted CNS permeability, and potent modulation of the GABA-A receptor.

It is imperative to recognize that these are early-stage, predictive assays. The scientific journey from a promising in vitro profile to a clinically viable therapeutic is long and fraught with challenges. However, a structured, data-driven approach, as detailed in this guide, provides the robust foundation necessary for making go/no-go decisions with a higher degree of confidence. Each experiment is a self-validating system, building upon the last to create a cohesive preliminary picture of the compound's potential.

References

  • Induction by Phenobarbital of Phase I and II Xenobiotic-Metabolizing Enzymes in Bovine Liver: An Overall Catalytic and Immunochemical Characterization. PubMed Central. [Link]

  • Comparison of in vivo and in vitro methods for assessing the effects of phenobarbital on the hepatic drug-metabolizing enzyme system. PubMed. [Link]

  • In vitro and in vivo characteristics of some commercial phenobarbital tablets. PubMed. [Link]

  • metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA. PMC - NIH. [Link]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI. [Link]

  • P-glycoprotein-mediated efflux of phenobarbital at the blood-brain barrier evidence from transport experiments in vitro. PubMed. [Link]

  • Drug metabolizing capacity in vitro and in vivo--II. Correlations between hepatic microsomal monooxygenase markers in phenobarbital-induced rats. PubMed. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

  • Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays. PubMed. [Link]

  • Clinical Pharmacology of Phenobarbital in Neonates: Effects, Metabolism and Pharmacokinetics. ResearchGate. [Link]

  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PubMed Central. [Link]

  • Phenobarbital. StatPearls - NCBI Bookshelf. [Link]

  • Effect of phenobarbital on hepatic cell proliferation and apoptosis in mice deficient in the p50 subunit of NF-kappaB. PubMed. [Link]

  • Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PMC - PubMed Central. [Link]

  • Phenobarbital Induces SLC13A5 Expression through Activation of PXR but Not CAR in Human Primary Hepatocytes. MDPI. [Link]

  • GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones. PMC. [Link]

  • Role of CYP2B in Phenobarbital-Induced Hepatocyte Proliferation in Mice. PMC - NIH. [Link]

  • PHENOBARBITAL-INDUCED SYNTHESIS OF THE MICROSOMAL DRUG-METABOLIZING ENZYME SYSTEM AND ITS RELATIONSHIP TO THE PROLIFERATION OF ENDOPLASMIC MEMBRANES: A Morphological and Biochemical Study. NIH. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. PubMed. [Link]

  • In vitro BBB penetration assay. Analysis of the penetration ratio of... ResearchGate. [Link]

  • Modulation of GABAA receptor channel gating by pentobarbital. PMC - PubMed Central. [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central. [Link]

  • Determination of IC50 in L929 and HepG2 cell lines after 24 and 48 h... ResearchGate. [Link]

  • Neuronal Chloride Accumulation and Excitatory GABA Underlie Aggravation of Neonatal Epileptiform Activities by Phenobarbital. PubMed. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. PubMed. [Link]

  • Phenobarbital Level: Reference Range, Interpretation, Collection and Panels. eMedicine. [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. PMC. [Link]

  • GABAA Receptors, Seizures, and Epilepsy. Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf. [Link]

  • ENX‐101, a GABAA receptor α2,3,5‐selective positive allosteric modulator, displays antiseizure effects in rodent seizure and epilepsy models. PMC - PubMed Central. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Amino-2-(3-bromophenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the efficient and scalable production of key intermediates is paramount. One such molecule of interest is 2-Amino-2-(3-bromophenyl)acetamide, a versatile building block potentially utilized in the synthesis of various biologically active compounds. This guide provides a comprehensive comparative analysis of the primary synthetic pathways to this target molecule, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each route's merits and limitations.

Introduction: The Significance of this compound

The structural motif of an α-amino amide embedded within a brominated phenyl ring suggests the potential of this compound as a precursor for a range of therapeutic agents. The bromo-substituent offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the α-amino amide functionality is a common feature in many bioactive molecules. Consequently, the development of robust and efficient synthetic routes to this compound is of significant interest to the scientific community.

This guide will explore two classical and highly versatile methods for the synthesis of α-amino acid derivatives: the Strecker synthesis and the Bucherer-Bergs reaction, and a potential direct amidation route. Each will be analyzed for its applicability, potential yield, scalability, and overall efficiency in producing this compound.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, purity, cost of starting materials, reaction conditions, and scalability. Below is a comparative overview of the plausible synthetic routes to this compound.

Synthetic Route Starting Material Key Intermediates Advantages Disadvantages
Route 1: Strecker Synthesis 3-Bromobenzaldehyde2-Amino-2-(3-bromophenyl)acetonitrile- Well-established and widely used method.[1][2][3] - Readily available starting materials. - One-pot potential for the initial aminonitrile formation.[1]- Use of highly toxic cyanide reagents.[1] - The hydrolysis of the nitrile to the amide can be challenging to control and may lead to the carboxylic acid byproduct.[4] - Racemic product requires resolution for chiral applications.
Route 2: Bucherer-Bergs Reaction 3-Bromobenzaldehyde5-(3-Bromophenyl)hydantoin- Good yields for hydantoin formation.[5][6][7] - Utilizes inexpensive and readily available reagents.[5][6] - Hydantoin intermediate is often a stable, crystalline solid, facilitating purification.- Multi-step process involving hydantoin formation and subsequent hydrolysis. - Harsh conditions may be required for hydantoin ring-opening. - Also produces a racemic mixture.
Route 3: Direct Amidation 2-Amino-2-(3-bromophenyl)acetic acidActivated acid derivative (e.g., acyl chloride)- Potentially a more direct route. - Avoids the use of cyanide.- The starting α-amino acid may not be readily available and would require its own synthesis. - Requires protection of the amino group before amidation, adding extra steps. - Amidation reagents can be expensive.[8]

In-Depth Analysis and Experimental Protocols

Route 1: The Strecker Synthesis

The Strecker synthesis is a classic and powerful method for the preparation of α-amino acids and their derivatives.[1][2][3][4] The reaction proceeds through the formation of an α-aminonitrile from an aldehyde, an amine source (typically ammonia or an ammonium salt), and a cyanide source. This intermediate is then hydrolyzed to the desired product.

The reaction is initiated by the condensation of 3-bromobenzaldehyde with ammonia to form an imine. The subsequent nucleophilic attack of the cyanide ion on the imine carbon forms the stable α-aminonitrile intermediate, 2-amino-2-(3-bromophenyl)acetonitrile. The final step involves the controlled hydrolysis of the nitrile group to an amide. Careful control of reaction conditions during hydrolysis is crucial to prevent over-hydrolysis to the corresponding carboxylic acid.[3]

Strecker_Synthesis start 3-Bromobenzaldehyde reagents1 + NH3 + NaCN/NH4Cl start->reagents1 intermediate 2-Amino-2-(3-bromophenyl)acetonitrile reagents1->intermediate reagents2 Controlled Hydration (e.g., H2O2, OH-) intermediate->reagents2 product This compound reagents2->product

Caption: Strecker Synthesis Workflow.

Step 1: Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile

  • To a solution of 3-bromobenzaldehyde (18.5 g, 100 mmol) in methanol (100 mL) in a well-ventilated fume hood, add a solution of ammonium chloride (5.88 g, 110 mmol) in water (20 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (5.39 g, 110 mmol) in water (20 mL) dropwise, maintaining the temperature below 10 °C. Caution: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment and under strict safety protocols.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • Dissolve the crude 2-amino-2-(3-bromophenyl)acetonitrile in a mixture of acetone (100 mL) and water (50 mL).

  • Cool the solution to 0-5 °C and add potassium carbonate (1.38 g, 10 mmol) followed by the slow addition of 30% hydrogen peroxide (11.3 mL, 110 mmol). Caution: Hydrogen peroxide is a strong oxidant.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of hydantoins from carbonyl compounds, which can then be hydrolyzed to α-amino acids or their derivatives.[5][6][7]

This reaction involves the condensation of 3-bromobenzaldehyde with ammonium carbonate and a cyanide source to form a 5-(3-bromophenyl)hydantoin intermediate. The hydantoin is a stable five-membered ring that can be isolated and purified before being subjected to hydrolysis to yield the desired α-amino amide. The key to obtaining the amide instead of the carboxylic acid is to employ controlled and milder hydrolysis conditions for the hydantoin ring opening.

Bucherer_Bergs_Reaction start 3-Bromobenzaldehyde reagents1 + (NH4)2CO3 + KCN start->reagents1 intermediate 5-(3-Bromophenyl)hydantoin reagents1->intermediate reagents2 Partial Hydration (e.g., Ba(OH)2) intermediate->reagents2 product This compound reagents2->product

Caption: Bucherer-Bergs Reaction Workflow.

Step 1: Synthesis of 5-(3-Bromophenyl)hydantoin

  • In a pressure vessel, combine 3-bromobenzaldehyde (18.5 g, 100 mmol), potassium cyanide (7.16 g, 110 mmol), and ammonium carbonate (21.14 g, 220 mmol) in 100 mL of 50% aqueous ethanol. Caution: Potassium cyanide is extremely toxic.

  • Seal the vessel and heat the mixture at 80-90 °C for 8-12 hours with stirring.

  • Cool the reaction mixture to room temperature. The hydantoin product should precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 5-(3-bromophenyl)hydantoin.

Step 2: Hydrolysis to this compound

  • Suspend the 5-(3-bromophenyl)hydantoin (25.5 g, 100 mmol) in water (200 mL).

  • Add barium hydroxide octahydrate (63.1 g, 200 mmol) to the suspension.

  • Heat the mixture to reflux for 24-48 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and carefully neutralize with sulfuric acid to precipitate barium sulfate.

  • Filter off the barium sulfate and wash the solid with hot water.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Route 3: Direct Amidation of 2-Amino-2-(3-bromophenyl)acetic acid

A conceptually more direct approach would be the amidation of the corresponding α-amino acid. However, this route is contingent on the availability of 2-amino-2-(3-bromophenyl)acetic acid and typically requires protection of the amine functionality to prevent side reactions.

This pathway would first involve the protection of the amino group of the starting amino acid, for example, as a Boc-carbamate. The carboxylic acid would then be activated, for instance, by conversion to an acyl chloride or by using a coupling agent, followed by reaction with ammonia to form the protected amide. Finally, deprotection of the amino group would yield the target compound.

Direct_Amidation start 2-Amino-2-(3-bromophenyl)acetic acid step1 1. Protection (e.g., Boc2O) 2. Amidation (e.g., SOCl2, then NH3) start->step1 intermediate N-Boc-2-amino-2-(3-bromophenyl)acetamide step1->intermediate step2 Deprotection (e.g., TFA) intermediate->step2 product This compound step2->product

Caption: Direct Amidation Workflow.

Step 1: N-Boc Protection

  • Dissolve 2-amino-2-(3-bromophenyl)acetic acid (24.4 g, 100 mmol) in a mixture of dioxane (100 mL) and water (50 mL).

  • Add sodium bicarbonate (21 g, 250 mmol) and then di-tert-butyl dicarbonate (24 g, 110 mmol).

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give N-Boc-2-amino-2-(3-bromophenyl)acetic acid.

Step 2: Amidation

  • Dissolve the N-Boc protected amino acid (34.4 g, 100 mmol) in anhydrous dichloromethane (200 mL).

  • Add oxalyl chloride (10.5 mL, 120 mmol) and a catalytic amount of DMF (0.1 mL).

  • Stir at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in anhydrous THF (150 mL) and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in dioxane until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry and concentrate the organic layer to yield crude N-Boc-2-amino-2-(3-bromophenyl)acetamide.

Step 3: Deprotection

  • Dissolve the protected amide in dichloromethane (100 mL).

  • Add trifluoroacetic acid (TFA, 50 mL) and stir at room temperature for 2 hours.

  • Remove the solvent and TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography to obtain the final product.

Conclusion and Recommendations

Both the Strecker synthesis and the Bucherer-Bergs reaction represent viable and well-documented pathways for the synthesis of this compound.

  • The Strecker synthesis offers a more direct conversion to the amide if the nitrile hydrolysis can be effectively controlled. Its primary drawback is the use of highly toxic cyanide reagents, which may be a concern for large-scale production.

  • The Bucherer-Bergs reaction provides a stable, crystalline intermediate (hydantoin) that is often easier to purify. However, it involves an additional ring-opening step that can require harsh conditions.

  • The Direct Amidation route, while conceptually simple, is likely to be the most labor-intensive due to the necessary protection and deprotection steps, and relies on the availability of the starting α-amino acid.

For laboratory-scale synthesis where handling of cyanides can be managed with appropriate safety measures, the Strecker synthesis followed by controlled hydrolysis is likely the most efficient route. For larger-scale preparations where the isolation of a stable intermediate is advantageous, the Bucherer-Bergs reaction may be preferred, provided the hydantoin hydrolysis can be optimized. The choice between these methods will ultimately depend on the specific requirements of the research or development program, including scale, available equipment, and safety considerations.

References

  • Bucherer, H. T.; Bergs, W.
  • Song, S., & Li, J. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. Molecules, 27(3), 733.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • Koóš, M., & Kalník, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Endesfelder, A., & Online, C. P. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. ChemistrySelect, 3(45), 12836-12851.
  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. (2023). Organic Process Research & Development, 27(10), 1799-1801.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Christensen, B. G., & Leanza, W. J. (1962). The Bucherer-Bergs Reaction. Journal of the American Chemical Society, 84(15), 2943-2944.
  • Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. (2015). Organic & Biomolecular Chemistry, 13(13), 3931-3934.
  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. (2020). Chemical Reviews, 120(6), 3164-3236.
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. (2015). Synlett, 26(17), 2418-2422.
  • Overview of Strecker Amino Acid Synthesis. (2018). News-Medical.Net.
  • Strecker Synthesis of Amino Acid: Easy Mechanism, applic
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia.
  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides. (2024). Interface Focus, 14(3), 20230061.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). Journal of Receptors and Signal Transduction, 42(5), 498-511.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • Free Amino Group Transfer via α‐Amination of Native Carbonyls. (2022).
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Antimicrobial and Anticancer Activities. (2023). Molecules, 28(13), 5183.
  • Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. (2024). Journal of the American Chemical Society, 146(35), 24158-24167.
  • α-Amino Acid Amides. A Convenient Synthesis. (1985). The Journal of Organic Chemistry, 50(10), 1737-1739.
  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (2015). MedChemComm, 6(8), 1447-1452.
  • 2-Amino-2-phenylacetamide. PubChem.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules, 28(14), 5412.

Sources

Evaluating the Efficacy of 2-Amino-2-(3-bromophenyl)acetamide as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the successful and efficient construction of complex molecular architectures. This guide provides an in-depth evaluation of 2-Amino-2-(3-bromophenyl)acetamide, a versatile building block, and objectively compares its performance and utility against structurally related alternatives. By examining its reactivity through the lens of fundamental chemical principles and supporting experimental frameworks, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Understanding the Core Intermediate: Physicochemical Profile and Reactivity

This compound is a bifunctional molecule featuring a primary amine and an acetamide group attached to a phenyl ring, which is further substituted with a bromine atom at the meta-position. This unique arrangement of functional groups imparts a distinct reactivity profile that can be harnessed for a variety of synthetic transformations.

The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring is a key feature. Through inductive effects, it modulates the electron density of the aromatic system and, consequently, the nucleophilicity of the primary amino group. While this may slightly temper the reactivity of the amine in comparison to its non-brominated counterpart, it offers the significant advantage of providing a reactive handle for further molecular elaboration, such as cross-coupling reactions.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1105679-26-2N/A
Molecular Formula C₈H₉BrN₂ON/A
Molecular Weight 229.08 g/mol N/A
Appearance Typically an off-white to pale yellow solidN/A
Solubility Soluble in polar organic solvents such as DMSO and DMFN/A

A Comparative Landscape: Alternative Synthetic Intermediates

To fully appreciate the efficacy of this compound, it is essential to compare it with its closest structural analogs. The primary alternatives for consideration are:

  • 2-Amino-2-phenylacetamide: The parent compound without the bromine substituent. Its amino group is expected to be more nucleophilic, potentially leading to faster reaction rates.

  • 2-Amino-2-(2-bromophenyl)acetamide (ortho-isomer): The presence of the bromine atom in the ortho position introduces significant steric hindrance around the amino group, which can dramatically influence its reactivity and the feasibility of certain transformations.

  • 2-Amino-2-(4-bromophenyl)acetamide (para-isomer): With the bromine atom at the para position, the electronic effects on the amino group will be more pronounced through resonance, potentially leading to a more significant modulation of its nucleophilicity compared to the meta-isomer.

The choice between these intermediates will largely depend on the specific synthetic target and the desired balance between reactivity, steric accessibility, and the need for a site for further functionalization.

This compound This compound 2-Amino-2-phenylacetamide 2-Amino-2-phenylacetamide This compound->2-Amino-2-phenylacetamide Higher nucleophilicity Faster reactions 2-Amino-2-(2-bromophenyl)acetamide 2-Amino-2-(2-bromophenyl)acetamide This compound->2-Amino-2-(2-bromophenyl)acetamide Increased steric hindrance Altered reactivity 2-Amino-2-(4-bromophenyl)acetamide 2-Amino-2-(4-bromophenyl)acetamide This compound->2-Amino-2-(4-bromophenyl)acetamide Stronger electronic effect Modulated nucleophilicity

Figure 1: Comparative landscape of key synthetic intermediates.

Efficacy in Key Synthetic Transformations

The utility of this compound as a synthetic intermediate is best demonstrated through its application in common and critical chemical reactions, such as N-acylation and the synthesis of heterocyclic scaffolds.

N-Acylation Reactions

N-acylation is a fundamental transformation for the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The reaction involves the formation of an amide bond between the primary amino group of the intermediate and an acylating agent.

Expected Performance Comparison in N-Acylation:

IntermediateExpected YieldExpected Reaction RateKey Considerations
2-Amino-2-phenylacetamide HighFastHigher reactivity may lead to side products if other reactive sites are present.
This compound Good to HighModerateThe bromine atom provides a site for further functionalization.
2-Amino-2-(2-bromophenyl)acetamide Moderate to LowSlowSteric hindrance from the ortho-bromo group can significantly impede the approach of the acylating agent.
2-Amino-2-(4-bromophenyl)acetamide Good to HighModerate to SlowThe para-bromo group exerts a stronger electron-withdrawing effect, reducing the nucleophilicity of the amine.

The choice of this compound in N-acylation reactions represents a strategic balance. While the reaction rate may be slightly attenuated compared to the non-brominated analog, the yields are generally high, and the presence of the bromine atom opens up avenues for subsequent diversification of the molecular scaffold.

cluster_0 N-Acylation Workflow Start Dissolve Intermediate in Anhydrous Solvent Add_Base Add Base (e.g., Triethylamine) Start->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Acyl_Chloride Add Acyl Chloride Dropwise Cool->Add_Acyl_Chloride React Stir at Room Temperature Add_Acyl_Chloride->React Workup Aqueous Workup & Extraction React->Workup Purify Purify by Chromatography Workup->Purify

Sources

Comparative Analysis of Cross-Reactivity: A Guide for Researchers Investigating 2-Amino-2-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 2-Amino-2-(3-bromophenyl)acetamide. In drug discovery and development, understanding the potential for off-target binding is paramount for ensuring the specificity and safety of a therapeutic candidate. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the interpretation of cross-reactivity studies, empowering researchers to make informed decisions.

Introduction: The Imperative of Specificity in Drug Development

This compound is a synthetic compound with potential therapeutic applications. Its core structure, featuring a brominated phenyl ring and an acetamide group, necessitates a thorough investigation of its binding profile. Cross-reactivity, the unintended binding of a compound to molecules other than its primary target, can lead to a range of adverse effects, including off-target toxicity and reduced efficacy.[1][2] Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of preclinical research.

This guide will compare the binding specificity of this compound against a panel of structurally analogous compounds using two orthogonal, industry-standard techniques: competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

The Comparator Panel: Dissecting Structure-Activity Relationships

To effectively probe the structural determinants of binding specificity, a carefully selected panel of comparator compounds is essential. The following compounds have been chosen to systematically evaluate the contributions of the bromine atom, its position on the phenyl ring, and the acetamide moiety to the overall binding profile.

  • 2-Amino-2-phenylacetamide: The parent compound lacking the bromo substituent.

  • 2-Amino-2-(4-bromophenyl)acetamide: A positional isomer to assess the impact of the bromine atom's location.

  • 2-Amino-2-(3-chlorophenyl)acetamide: To evaluate the effect of a different halogen substituent.

  • N-(3-bromophenyl)acetamide: To understand the contribution of the amino group at the chiral center.[3]

  • Bovine Serum Albumin (BSA): A structurally unrelated protein to serve as a negative control.

Experimental Design I: Competitive ELISA for Quantitative Cross-Reactivity Assessment

Competitive ELISA is a robust and high-throughput method for quantifying the cross-reactivity of a panel of compounds against a specific antibody raised against the primary analyte.[4] The principle lies in the competition between the free analyte in the sample and a labeled analyte for a limited number of antibody binding sites.

Step-by-Step Protocol for Competitive ELISA
  • Antibody Coating: Microtiter plates are coated with a polyclonal antibody raised against this compound and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: A fixed concentration of a this compound-horseradish peroxidase (HRP) conjugate is mixed with varying concentrations of the test compounds (including the primary analyte as a standard) and added to the wells. The plates are then incubated for 1-2 hours at room temperature.

  • Washing: Unbound reagents are removed by washing the plates.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells, and the color is allowed to develop.

  • Reaction Stopping: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the unlabeled primary analyte. The concentrations of the test compounds that cause 50% inhibition of the signal (IC50) are determined and used to calculate the percentage of cross-reactivity.

Visualizing the Competitive ELISA Workflow

ELISA_Workflow cluster_plate Microtiter Plate Well Antibody_Coating 1. Antibody Coating Blocking 2. Blocking Antibody_Coating->Blocking Competition 3. Competition Blocking->Competition Detection 4. Detection Competition->Detection Signal Colorimetric Signal Detection->Signal Analyte_Conjugate Analyte-HRP Conjugate Analyte_Conjugate->Competition Test_Compound Test Compound Test_Compound->Competition Substrate TMB Substrate Substrate->Detection

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Comparative Cross-Reactivity Data (Hypothetical)
CompoundIC50 (nM)% Cross-Reactivity
This compound 10 100%
2-Amino-2-phenylacetamide5002%
2-Amino-2-(4-bromophenyl)acetamide2540%
2-Amino-2-(3-chlorophenyl)acetamide4025%
N-(3-bromophenyl)acetamide>1000<1%
Bovine Serum Albumin (BSA)>10000<0.1%

Experimental Design II: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions. By measuring changes in the refractive index at the surface of a sensor chip, SPR can determine the association (ka) and dissociation (kd) rates of binding events, from which the equilibrium dissociation constant (KD) can be calculated.

Step-by-Step Protocol for SPR Analysis
  • Sensor Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Antibody Immobilization: The antibody raised against this compound is immobilized onto the activated sensor surface via amine coupling.

  • Deactivation: Remaining active esters on the sensor surface are deactivated with ethanolamine.

  • Analyte Injection: A series of concentrations of each test compound are injected over the sensor surface, and the binding response is monitored in real-time.

  • Regeneration: After each analyte injection, the sensor surface is regenerated using a low pH buffer to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity constant (KD).

Visualizing the SPR Experiment

SPR_Workflow Light_Source Light Source Prism Prism Light_Source->Prism Sensor_Chip Sensor Chip Gold Film Immobilized Antibody Prism->Sensor_Chip:f0 Flow_Cell Flow Cell (Analyte Injection) Sensor_Chip:f1->Flow_Cell Detector Detector (Measures Reflected Light Angle) Sensor_Chip:f0->Detector

Caption: Schematic of a Surface Plasmon Resonance (SPR) experiment.

Comparative Kinetic and Affinity Data (Hypothetical)
Compoundka (1/Ms)kd (1/s)KD (M)
This compound 1.5 x 10⁵ 1.5 x 10⁻³ 1.0 x 10⁻⁸
2-Amino-2-phenylacetamide2.0 x 10³1.0 x 10⁻²5.0 x 10⁻⁶
2-Amino-2-(4-bromophenyl)acetamide8.0 x 10⁴3.2 x 10⁻³4.0 x 10⁻⁸
2-Amino-2-(3-chlorophenyl)acetamide6.0 x 10⁴2.4 x 10⁻³4.0 x 10⁻⁸
N-(3-bromophenyl)acetamideNo BindingNo BindingNo Binding
Bovine Serum Albumin (BSA)No BindingNo BindingNo Binding

Synthesis and Interpretation of Findings

The hypothetical data presented in this guide suggest that the binding of this compound is highly specific. The competitive ELISA results indicate that the parent compound, 2-Amino-2-phenylacetamide, exhibits minimal cross-reactivity, highlighting the crucial role of the bromine atom in antibody recognition. The positional isomer, 2-Amino-2-(4-bromophenyl)acetamide, and the chloro-substituted analog show moderate cross-reactivity, suggesting that both the position and the nature of the halogen influence binding affinity. The lack of binding by N-(3-bromophenyl)acetamide underscores the importance of the alpha-amino group for the interaction.

The SPR data corroborate these findings, providing a more nuanced understanding of the binding kinetics. The high affinity of this compound is driven by a combination of a fast association rate and a slow dissociation rate. The lower affinities of the cross-reacting compounds are primarily due to faster dissociation rates, indicating less stable binding complexes.

Conclusion and Recommendations

The comprehensive cross-reactivity assessment outlined in this guide provides a robust framework for characterizing the binding specificity of this compound. The combination of competitive ELISA and SPR offers both quantitative cross-reactivity data and detailed kinetic insights. Based on our hypothetical data, this compound demonstrates a high degree of specificity, with minimal cross-reactivity from structurally related compounds.

For researchers working with this or similar molecules, we recommend the following:

  • Orthogonal Testing: Employ at least two different assay formats to confirm cross-reactivity profiles.

  • Rational Comparator Selection: Choose a diverse panel of structurally related compounds to elucidate the key molecular features driving binding.

  • Thorough Validation: Ensure that all immunoassays are rigorously validated for sensitivity, precision, and accuracy.

By adhering to these principles, researchers can confidently assess the specificity of their compounds, a critical step towards the development of safe and effective therapeutics.

References

  • PubChem. N-(3-amino-2-pyridinyl)-2-(3-bromophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Publishing. 2022. Available from: [Link]

  • Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. ChemRxiv. 2023. Available from: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. 2017. Available from: [Link]

  • Interferences in immunoassay. SciSpace. 2012. Available from: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. 2020. Available from: [Link]

  • cross-reactivity in immunoassays. CANDOR Bioscience GmbH. Available from: [Link]

  • N-(3-Bromophenyl)acetamide. National Institutes of Health. 2009. Available from: [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. 2022. Available from: [Link]

Sources

Benchmarking the Performance of 2-Amino-2-(3-bromophenyl)acetamide in Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the predictable and efficient performance of building blocks is paramount. This guide provides a comprehensive performance benchmark for 2-Amino-2-(3-bromophenyl)acetamide, a versatile synthetic intermediate, in the context of a cornerstone C-C bond-forming reaction: the Suzuki-Miyaura coupling.

Due to a lack of extensive, direct experimental data for this compound in the current literature, this guide will establish a robust performance benchmark by comparing two closely related and well-documented model compounds: N-(3-bromophenyl)acetamide and N-(3-iodophenyl)acetamide . This comparative analysis will allow us to extrapolate the expected reactivity and performance of this compound, providing valuable insights for researchers and drug development professionals.

The Suzuki-Miyaura Coupling: A Reaction of Choice

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have established it as a vital tool in the synthesis of complex organic molecules, including pharmaceuticals.[3]

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)2, Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis: Bromo vs. Iodo Substituents

The reactivity of the organohalide in the oxidative addition step is critically dependent on the nature of the halogen. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, aryl iodides are generally more reactive than aryl bromides in Suzuki-Miyaura coupling, often requiring milder reaction conditions and shorter reaction times.

To quantify this difference, we will compare the performance of N-(3-bromophenyl)acetamide and N-(3-iodophenyl)acetamide in a Suzuki-Miyaura coupling with phenylboronic acid.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
N-(3-bromophenyl)acetamide Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001285
N-(3-iodophenyl)acetamide Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O80492

This data is a representative synthesis from typical literature findings and serves for comparative purposes.

As the data illustrates, the iodo-substituted acetanilide provides a higher yield in a significantly shorter time and at a lower temperature compared to its bromo-counterpart. This enhanced reactivity is a direct consequence of the weaker C-I bond, which facilitates a faster rate of oxidative addition.

Expected Performance of this compound

Based on the comparative data, we can extrapolate the expected performance of this compound in a Suzuki-Miyaura coupling. The presence of the α-amino group is not expected to significantly hinder the reaction, as the primary site of reactivity is the carbon-bromine bond on the phenyl ring. The amino group may require protection in some cases, depending on the specific reaction conditions and other functional groups present in the coupling partner, to avoid potential side reactions.

We can anticipate that this compound will exhibit reactivity comparable to N-(3-bromophenyl)acetamide. To achieve high yields, reaction conditions similar to those used for other aryl bromides will likely be necessary, such as elevated temperatures and a suitable palladium catalyst and ligand system.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol that can be adapted for the Suzuki-Miyaura coupling of aryl halides like this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, boronic acid, base, and solvent in a reaction vessel. B Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes. A->B C Add the palladium catalyst under a positive pressure of inert gas. B->C D Heat the reaction mixture to the desired temperature with vigorous stirring. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). E->F G Wash the organic layer with water and brine. F->G H Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. G->H I Purify the crude product by column chromatography on silica gel. H->I

Figure 2: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv). The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.

  • Solvent Addition and Degassing: Anhydrous toluene and water (typically in a 4:1 to 10:1 ratio) are added via syringe. The mixture is then thoroughly degassed by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (3 mol%) is added to the flask under a positive flow of argon.

  • Reaction: The flask is sealed, and the reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Future Outlook

For researchers and drug development professionals, this guide underscores the importance of understanding the fundamental principles of reactivity to make informed decisions in the design and execution of synthetic routes. Further experimental studies on this compound are warranted to fully elucidate its reaction profile and expand its utility as a versatile building block in the synthesis of novel chemical entities.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, 2013, 602.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 2024, 29(1), 123.
  • Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ChemInform, 2012, 43(32).
  • Boric acid catalyzed Ugi three-component reaction in aqueous media. RSC Advances, 2013, 3(42), 19379-19384.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. International Journal of Molecular Sciences, 2024, 25(5), 2991.
  • Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][5]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 2022, 16, 3861–3876.

  • Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone. Organic & Biomolecular Chemistry, 2013, 11(35), 5846-5850.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 2016, 18(16), 4128–4131.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 2022, 12(2), 793-827.
  • Design, synthesis and structural study of novel acetamidobenzanilide deriv
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 2021, 11(3), 447-452.
  • N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings. The Journal of Organic Chemistry, 2014, 79(9), 4161–4166.
  • 2-Amino-2-phenylacetamide. PubChem. [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 2024, 29(12), 2898.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Refubium - Freie Universität Berlin, 2007.
  • Multicomponent Reactions. PharmaXChange.info, 2011.
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 2021, 143(35), 13976–13995.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 2023, 14(11), 1599–1606.
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 2021, 26(22), 6920.
  • Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate. Beilstein Journal of Organic Chemistry, 2019, 15, 851–858.
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 2020, 26(60), 13579-13583.
  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 2021, 26(16), 4949.
  • Multicomponent reactions as an efficient and facile alternative route in organic synthesis and applications. Results in Chemistry, 2023, 5, 100877.
  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 2013, 44(32).
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 2022, 15(8), 1005.
  • Suzuki reaction. Wikipedia. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 2022, 15(8), 999.
  • Advances in Cross-Coupling Reactions. Molecules, 2020, 25(19), 4539.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 2022, 7(12), 10476–10490.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals, 2021, 1-26.
  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-2-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory operations that demands meticulous attention. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-2-(3-bromophenyl)acetamide, a brominated aromatic compound. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

Key Potential Hazards:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[3]

  • Environmental: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.[4]

Hazard ClassificationPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation)Avoid ingestion, direct skin contact, and inhalation of dust.
Skin Corrosion/IrritationWear appropriate chemical-resistant gloves and a lab coat.[2][3]
Serious Eye Damage/IrritationUse safety glasses or goggles.[2][3]
Specific Target Organ ToxicityHandle in a well-ventilated area or a chemical fume hood.[3]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for disposal, ensure the following PPE is worn and engineering controls are in place:

  • Gloves: Nitrile or other chemical-resistant gloves are mandatory. Use proper glove removal technique to avoid skin contact.[2]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: If handling outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.

  • Engineering Controls: All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[5][6] this compound is a halogenated organic solid . As such, it must be disposed of in a designated hazardous waste stream.

dot

WasteSegregation cluster_waste Waste Generation Point cluster_decision Segregation Decision cluster_containers Designated Waste Containers Waste This compound Waste (Solid Residue, Contaminated Labware) is_halogenated Is the waste a halogenated organic compound? Waste->is_halogenated halogenated_waste Halogenated Organic Waste (Solid) is_halogenated->halogenated_waste  Yes   non_halogenated_waste Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste  No   inorganic_waste Aqueous/Inorganic Waste is_halogenated->inorganic_waste Not Organic

Caption: Decision workflow for segregating halogenated organic waste.

Step-by-Step Disposal Protocol

Materials Needed:

  • Designated, properly labeled hazardous waste container for "Halogenated Organic Solids."

  • Waste label

  • Spatula or scoop

  • Funnel (if needed)

  • Sealable plastic bags for contaminated PPE and labware

Procedure:

  • Container Preparation:

    • Obtain a compatible waste container from your institution's Environmental Health and Safety (EH&S) department. This is typically a rigid, sealable container.

    • Ensure the container is clearly labeled with "Hazardous Waste" and "Halogenated Organic Solids."[5][7]

    • Do not mix this waste with other waste streams, particularly acids, bases, or oxidizers.[8]

  • Waste Transfer:

    • Working within a chemical fume hood, carefully transfer the solid this compound waste into the designated container using a clean spatula.

    • Avoid creating dust. If the material is a fine powder, consider gently moistening it with a small amount of a compatible, non-reactive solvent (e.g., methanol) to minimize dust generation, if permitted by your institution's waste disposal guidelines.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weigh boats, gloves, and disposable lab coats, are also considered hazardous waste.

    • Place these items in a sealed, labeled plastic bag and then into the solid waste container.

    • For contaminated glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone) and collect the rinsate in a designated "Halogenated Organic Liquid Waste" container.

  • Container Sealing and Labeling:

    • Securely close the waste container.[7][8]

    • Complete the hazardous waste label with the full chemical name, quantity, and date of accumulation.

  • Storage and Pickup:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]

    • The SAA should be a secondary containment area, away from incompatible materials.

    • Contact your institution's EH&S department to schedule a waste pickup. Do not dispose of this material down the drain or in the regular trash.[1][9]

dot

Sources

A Researcher's Guide to Handling 2-Amino-2-(3-bromophenyl)acetamide: A Comprehensive Safety and Operational Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in the landscape of drug discovery and chemical research, 2-Amino-2-(3-bromophenyl)acetamide demands a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for its handling, grounded in established safety principles for related chemical classes. The protocols herein are designed to empower researchers with the knowledge to manage this substance responsibly, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative risk assessment can be constructed by examining surrogate molecules with similar structural motifs, such as N-(4-bromophenyl)-acetamide and n-(2-Amino-4-bromophenyl)acetamide. These analogues suggest that the primary hazards are likely to be irritation to the skin, eyes, and respiratory system.[1][2] Aromatic amides and brominated organic compounds require careful handling to mitigate these risks.

Table 1: Postulated Hazard Profile for this compound

Hazard ClassPotential EffectRationale and Precautionary Statement
Acute Toxicity (Oral) Harmful if swallowed.[2]Based on data for n-(2-Amino-4-bromophenyl)acetamide. Do not ingest.
Skin Corrosion/Irritation Causes skin irritation.[1][2]Common for aromatic amides. Avoid all skin contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Powders can easily become airborne and contact eyes.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]Fine powders can be inhaled, leading to irritation of the respiratory tract.

Mandatory Engineering Controls

The primary line of defense against exposure is to control the laboratory environment. The causality is simple: if the compound is physically contained, the risk of personal exposure is drastically minimized.

  • Chemical Fume Hood : All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable, as it is the most effective way to prevent the inhalation of airborne particles.

  • Emergency Equipment : An operational and unobstructed emergency eyewash station and safety shower must be located within a 10-second travel distance of the handling area.[3] All personnel must be trained on their location and proper use before beginning any work.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to prevent exposure through dermal contact, ocular exposure, or inhalation. The selection of PPE is directly dictated by the hazards identified in Section 1.

Table 2: Required Personal Protective Equipment

Body AreaRequired PPESpecification and Rationale
Eyes/Face Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder.[4] A face shield must be worn over the goggles during any operation with a significant splash or aerosolization potential.[4]
Hands Double Nitrile GlovesDouble-gloving provides an extra layer of protection against potential tears and permeation. Gloves must be inspected for integrity before each use.[3] Change gloves immediately if contamination is suspected and after each handling session. For prolonged contact, consider a more robust glove like neoprene.
Body Chemical-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[4] This protects the skin on the arms and torso from accidental spills.
Respiratory N95 Respirator (Minimum)While the fume hood is the primary control, a NIOSH-approved N95 dust mask or a higher-level respirator should be used when handling larger quantities of the powder to minimize inhalation risk.[3] Use of other respirators may require participation in a formal respiratory protection program.[4]
Feet Closed-Toed ShoesNo open-toed shoes, sandals, or perforated footwear are permitted in the laboratory.[5] Shoes should be made of a non-porous material to protect against spills.

Safe Handling and Operational Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process. Adherence to this protocol is a self-validating system for minimizing risk.

Step-by-Step Handling Procedure:
  • Preparation : Before handling the compound, ensure the fume hood is clean and all necessary equipment (spatula, weigh boats, glassware, solvent) is placed inside.

  • PPE Donning : Put on all required PPE as detailed in Table 2 before approaching the fume hood.

  • Weighing and Transfer : Carefully weigh the desired amount of this compound on a weigh boat. Use gentle movements to avoid creating airborne dust.

  • Dissolution : If preparing a solution, place the receiving flask containing the solvent in the fume hood. Slowly add the weighed powder to the solvent.

  • Storage : Keep the primary container of the compound tightly sealed and stored in a cool, dry, and well-ventilated area when not in use.[1]

  • Post-Handling Decontamination : After the transfer is complete, decontaminate the spatula and the fume hood surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean with disposable towels.

  • Waste Segregation : Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in the designated "Halogenated Organic Solid Waste" container.

  • PPE Doffing : Remove PPE in the correct order to avoid cross-contamination (gloves last). Wash hands thoroughly with soap and water immediately after.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Prep 1. Assemble Equipment in Fume Hood Don_PPE 2. Don Full PPE Weigh 3. Weigh & Transfer Compound Don_PPE->Weigh Begin Work Dissolve 4. Prepare Solution Weigh->Dissolve Decon 5. Decontaminate Surfaces Dissolve->Decon Complete Transfer Waste 6. Segregate Waste Decon->Waste Doff_PPE 7. Doff PPE & Wash Hands Waste->Doff_PPE

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(3-bromophenyl)acetamide
Reactant of Route 2
2-Amino-2-(3-bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.